1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde
Description
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Properties
IUPAC Name |
1-(3-fluorophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWQOOSAUWCOOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378222 | |
| Record name | 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383136-19-4 | |
| Record name | 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde chemical properties
An In-Depth Technical Guide to 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde: Properties, Synthesis, and Applications
Introduction
This compound is a substituted aromatic heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a pyrrole core functionalized with an aldehyde group and a fluorinated phenyl ring, makes it a versatile synthetic building block. The strategic placement of the fluorine atom and the reactive aldehyde moiety are critical for its utility as a key intermediate in the synthesis of complex molecular targets.
This technical guide provides a comprehensive overview of the chemical properties, validated synthetic routes, reactivity, and applications of this compound. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, characterization, and strategic use in multi-step synthesis, with a particular focus on its role in the production of advanced therapeutic agents.
PART 1: Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a compound is the bedrock of its effective application in research and development. This section details the core identifiers and empirical data for this compound.
Core Chemical Identifiers
Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 383136-19-4[1] |
| Molecular Formula | C₁₁H₈FNO[1] |
| Molecular Weight | 189.19 g/mol [2] |
| Canonical SMILES | C1=CC(=CC(=C1)N2C=CC=C2C=O)F |
| InChI Key | MQULPEUCGKEHEG-UHFFFAOYSA-N[3] |
Physical Properties
The physical state and solubility dictate the handling, reaction setup, and purification strategies for the compound.
| Property | Value | Source |
| Physical Form | Solid | [3] |
| Appearance | Light Brown to Brown Solid | [4][5] |
| Melting Point | 201°C (lit.) | [4] |
| Boiling Point | 214°C (lit.) | [4] |
| Storage Temperature | Ambient Storage | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, combined with Mass Spectrometry (MS), provide a complete structural fingerprint.[6][7]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (highly deshielded, ~9.5-10.0 ppm), the protons on the pyrrole ring (in the aromatic region, ~6.0-7.5 ppm), and the protons on the 3-fluorophenyl ring (~7.0-7.6 ppm). The coupling patterns of the phenyl protons will be characteristic of a meta-substituted benzene ring.
-
¹³C NMR Spectroscopy : The carbon spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at a significant downfield shift (~180-190 ppm). Signals for the aromatic carbons of the pyrrole and fluorophenyl rings will appear between ~110-165 ppm, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.
-
Infrared (IR) Spectroscopy : The IR spectrum provides critical information about the functional groups.[8] Key absorption bands include a strong C=O stretch for the aldehyde at approximately 1660-1680 cm⁻¹ and C-H stretching frequencies for the aromatic rings above 3000 cm⁻¹. The N-H stretching band, characteristic of unsubstituted pyrroles, will be absent.
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak [M]+ corresponding to the exact mass of C₁₁H₈FNO (189.05899).[2]
PART 2: Synthesis and Mechanistic Considerations
The efficient synthesis of this compound is crucial for its availability as a pharmaceutical intermediate. Several synthetic strategies have been developed, often leveraging classical heterocyclic chemistry reactions.
Key Synthetic Pathway: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich heterocycles like pyrrole.[5][9] This approach introduces the aldehyde group at the C2 position.
Protocol: Synthesis via Formylation of N-Arylpyrrole
-
Step 1: Synthesis of 1-(3-fluorophenyl)-1H-pyrrole:
-
In a suitable reaction vessel, combine pyrrole with 3-fluoroaniline under conditions that facilitate a Clauson-Kaas or Paal-Knorr type pyrrole synthesis, or a metal-catalyzed N-arylation reaction. This step forms the core N-arylpyrrole structure.
-
-
Step 2: Vilsmeier-Haack Formylation:
-
Cool a solution of dimethylformamide (DMF) in an inert solvent (e.g., dichloromethane) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent (chloromethylenedimethylammonium chloride).[9]
-
Add the 1-(3-fluorophenyl)-1H-pyrrole solution dropwise to the Vilsmeier reagent at low temperature. The electron-rich pyrrole ring attacks the electrophilic Vilsmeier reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by pouring it into a cold aqueous solution of sodium acetate or sodium carbonate and stir vigorously to hydrolyze the iminium intermediate to the final aldehyde product.[9]
-
-
Step 3: Purification:
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.[10]
-
Causality and Experimental Insight: The Vilsmeier-Haack reaction is chosen for its high regioselectivity for the C2 position of the N-substituted pyrrole ring, which is electronically activated for electrophilic attack. The use of low temperatures during the addition of the pyrrole substrate helps to control the exothermic reaction and prevent side product formation. The final hydrolysis step is critical and must be performed carefully to ensure complete conversion of the intermediate to the aldehyde.
Visualization of Synthetic Workflow
Caption: Figure 1: Vilsmeier-Haack Synthesis Workflow
PART 3: Chemical Reactivity and Applications
The synthetic utility of this compound stems from the reactivity of its aldehyde group, making it a valuable precursor for more complex molecules.
Reactivity of the Aldehyde Group
The aldehyde functional group is the primary site of reactivity and is susceptible to a variety of transformations:
-
Nucleophilic Addition: The aldehyde readily undergoes nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents) or cyanide.
-
Oxidation: It can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: The aldehyde can be reduced to the primary alcohol, [1-(3-fluorophenyl)-1H-pyrrol-2-yl]methanol, using reducing agents such as sodium borohydride (NaBH₄).
-
Reductive Amination: This is arguably the most critical reaction for its application in drug synthesis. The aldehyde reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to form a new amine. This reaction is fundamental to the synthesis of Vonoprazan.[11]
Core Application: Intermediate for Vonoprazan (TAK-438)
This compound and its structural isomers are crucial intermediates in the industrial synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB) used to treat acid-related gastrointestinal disorders.[5][10][11][12] The synthesis of Vonoprazan involves the conversion of a related pyrrole carbaldehyde intermediate into the final active pharmaceutical ingredient (API).
Illustrative Synthetic Step:
The aldehyde group serves as a handle to introduce the methylaminomethyl side chain found in the final drug. This is typically achieved via reductive amination with methylamine.
Caption: Figure 2: Role in Vonoprazan Synthesis
PART 4: Safety, Handling, and Storage
Adherence to safety protocols is mandatory when handling any chemical reagent. This compound has associated hazards that require appropriate precautions.
GHS Hazard Information
The following is a summary of the Globally Harmonized System (GHS) classification.
| Hazard Class | Code | Statement | Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific target organ toxicity | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Data derived from related compounds and supplier safety data sheets.[2][3]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid formation and inhalation of dust.[4]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[4]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[4]
-
Skin and Body Protection: Wear impervious clothing and a lab coat to prevent skin contact.[4]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.[4]
Storage
Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4]
Conclusion
This compound is a high-value chemical intermediate whose properties are well-defined by its constituent functional groups. Its synthesis is achievable through established organic chemistry methodologies, and its reactivity, centered on the aldehyde moiety, provides a direct and efficient pathway for the elaboration of complex pharmaceutical targets. The critical role of this compound and its isomers in the production of the P-CAB Vonoprazan highlights its importance in modern drug development and underscores the necessity of a thorough understanding of its chemical characteristics for researchers and scientists in the field.
References
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5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde | C16H11FN2O3S | CID 86232932 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
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5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
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5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-Pyrrole-3-carboxaldehyde. (n.d.). Retrieved January 17, 2026, from [Link]
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Mastering the Synthesis: Key Considerations for 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carboxaldehyde Production - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 17, 2026, from [Link]
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Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. (2022). Journal of Agricultural and Food Chemistry. Retrieved January 17, 2026, from [Link]
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1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5)... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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The Essential Role of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 17, 2026, from [Link]
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Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. (2022). Journal of Agricultural and Food Chemistry. Retrieved January 17, 2026, from [Link]
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Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). (2012). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
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Preparation method of 5-(2-fluorophenyl)-1h-pyrrole-3-carbaldehyde intermediate of vornorazan fumarate - Patsnap Eureka. (n.d.). Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde (CAS Number: 383136-19-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The document delineates its physicochemical properties, outlines plausible synthetic routes with detailed experimental protocols, and explores its potential applications in drug discovery. This guide is intended to be a valuable resource for researchers and scientists engaged in the synthesis and utilization of novel pyrrole-based compounds.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of an aldehyde group at the 2-position of the pyrrole ring provides a versatile chemical handle for further molecular elaboration, making pyrrole-2-carbaldehydes valuable intermediates in the synthesis of complex therapeutic agents. The N-aryl substitution, in this case with a 3-fluorophenyl group, allows for the fine-tuning of the molecule's steric and electronic properties, which can significantly influence its biological target interactions. This guide focuses specifically on the 1-(3-fluorophenyl) substituted derivative, a compound with potential for the development of novel therapeutics.
Physicochemical and Spectroscopic Profile
Due to the limited availability of experimental data for this compound, the following properties are a combination of predicted data from computational models and expected characteristics based on analogous compounds.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 383136-19-4 | N/A |
| Molecular Formula | C₁₁H₈FNO | N/A |
| Molecular Weight | 189.19 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and DMSO. | N/A |
Spectroscopic Data (Predicted)
The following are predicted spectroscopic characteristics based on the analysis of similar compounds such as 1-phenyl-1H-pyrrole-2-carbaldehyde and general principles of spectroscopy.[2][3][4][5][6]
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ ~9.6 ppm (s, 1H, -CHO)
-
δ ~7.5-7.0 ppm (m, 7H, Ar-H and pyrrole-H)
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~180 ppm (C=O)
-
δ ~163 ppm (d, J = 245 Hz, C-F)
-
δ ~140-110 ppm (Ar-C and pyrrole-C)
-
-
IR (KBr, cm⁻¹):
-
~2830-2730 cm⁻¹ (C-H stretch of aldehyde)
-
~1670-1690 cm⁻¹ (C=O stretch of aromatic aldehyde)
-
~1250-1100 cm⁻¹ (C-F stretch)
-
Synthesis and Purification
The synthesis of this compound can be logically approached through a two-step sequence: first, the N-arylation of pyrrole with a suitable 3-fluorophenyl source, followed by the formylation of the resulting N-arylpyrrole.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Step 1: N-Arylation of Pyrrole (Ullmann Condensation)
The Ullmann condensation is a classic method for the formation of C-N bonds, involving a copper catalyst.[7]
Protocol:
-
To a stirred solution of pyrrole (1.0 eq.) in anhydrous DMSO, add potassium carbonate (2.0 eq.), L-proline (0.2 eq.), and copper(I) iodide (0.1 eq.).
-
Add 3-fluoroiodobenzene (1.2 eq.) to the mixture.
-
Heat the reaction mixture at 90-110 °C under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-fluorophenyl)-1H-pyrrole.
Causality: The use of L-proline as a ligand can improve the efficiency of the copper-catalyzed coupling, allowing for lower reaction temperatures compared to traditional Ullmann conditions.[8]
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9]
Protocol:
-
In a three-necked flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (5.0 eq.) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) to the DMF, maintaining the temperature below 10 °C to form the Vilsmeier reagent.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1-(3-fluorophenyl)-1H-pyrrole (1.0 eq.) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the mixture is alkaline (pH > 8).
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield this compound.
Causality: The Vilsmeier reagent is a mild electrophile that regioselectively attacks the electron-rich C2 position of the 1-arylpyrrole. The subsequent hydrolysis of the iminium salt intermediate yields the desired aldehyde.[10]
Applications in Medicinal Chemistry
While specific biological activities for this compound are not extensively documented, the pyrrole-2-carbaldehyde scaffold is a cornerstone in the synthesis of a variety of biologically active molecules.
As a Synthetic Intermediate
The aldehyde functionality serves as a versatile handle for a plethora of chemical transformations, including:
-
Reductive amination: To introduce diverse amine side chains.
-
Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds.
-
Condensation reactions: With hydrazines, hydroxylamines, and other nucleophiles to generate a variety of heterocyclic systems.
-
Oxidation and reduction: To yield the corresponding carboxylic acid or alcohol, respectively.
Potential Therapeutic Areas
Pyrrole-containing compounds have demonstrated a wide range of pharmacological activities, including:
-
Anticancer: As precursors to compounds that inhibit various kinases and other cancer-related targets.
-
Anti-inflammatory: By modulating inflammatory pathways.
-
Antimicrobial: Exhibiting activity against a range of bacteria and fungi.
-
Antiviral: Serving as a core for molecules with antiviral properties.
The 3-fluorophenyl moiety can enhance metabolic stability and improve pharmacokinetic properties through the modulation of lipophilicity and electronic effects.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on analogous compounds like 1-phenyl-1H-pyrrole-2-carbaldehyde, it should be handled with care.[2] It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its synthesis, while not extensively detailed in the literature, can be reliably achieved through established N-arylation and formylation methodologies. The versatility of the aldehyde group, combined with the favorable properties imparted by the fluorinated N-aryl substituent, makes this compound an attractive starting point for the synthesis of novel and diverse libraries of biologically active molecules. This guide provides a foundational understanding for researchers to explore the full potential of this promising chemical entity.
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- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde: An In-depth Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde (CAS 383136-19-4). In the absence of publicly available experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and data from analogous structures to offer a detailed predictive characterization. This guide is intended to assist researchers in the identification, characterization, and quality control of this and related N-aryl-pyrrole-2-carbaldehydes, which are valuable synthons in medicinal chemistry and materials science. We will delve into the anticipated features of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for its analysis.
Introduction and Molecular Structure
This compound is a heterocyclic aromatic aldehyde. Its structure is characterized by a pyrrole ring N-substituted with a 3-fluorophenyl group and bearing a carbaldehyde group at the 2-position. This combination of functionalities makes it an interesting building block for the synthesis of more complex molecules with potential biological activity. The fluorine substitution on the phenyl ring can modulate the electronic properties and metabolic stability of its derivatives.
A thorough spectroscopic characterization is paramount for confirming the identity and purity of such a compound. This guide will provide a detailed, predicted spectroscopic profile to aid in these efforts.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the protons on the pyrrole ring, and the protons on the 3-fluorophenyl ring. The chemical shifts are influenced by the electron-withdrawing nature of the aldehyde and the fluorine atom, as well as the aromaticity of the rings.
Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-aldehyde | 9.60 - 9.80 | s | - |
| H5 | 7.20 - 7.30 | dd | J = 2.8, 1.8 |
| H3 | 7.00 - 7.10 | dd | J = 4.0, 1.8 |
| H4 | 6.30 - 6.40 | dd | J = 4.0, 2.8 |
| H2' | 7.40 - 7.50 | ddd | J = 8.0, 2.0, 1.0 |
| H4' | 7.15 - 7.25 | ddd | J = 8.0, 8.0, 2.0 |
| H5' | 7.45 - 7.55 | ddd | J = 8.0, 8.0, 5.0 |
| H6' | 7.25 - 7.35 | ddd | J = 8.0, 2.0, 1.0 |
Interpretation:
-
Aldehydic Proton (H-aldehyde): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a singlet far downfield, in the range of 9.60-9.80 ppm.[1]
-
Pyrrole Protons (H3, H4, H5): These protons will appear as doublets of doublets. H5 will be the most downfield of the pyrrole protons due to its proximity to the electron-withdrawing aldehyde group. H3 will be slightly upfield from H5, and H4 will be the most upfield.
-
Fluorophenyl Protons (H2', H4', H5', H6'): The protons on the 3-fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. H2' and H6' will be deshielded by the adjacent nitrogen atom. The fluorine atom at the 3' position will introduce additional splitting to the signals of H2' and H4'.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Pulse sequence: Standard zg30
-
Spectral width: 0-12 ppm
-
Relaxation delay: 2 seconds
-
-
Processing: Apply a Fourier transform to the acquired FID. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal.
Predicted ¹³C NMR Data (in CDCl₃, at 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 178.0 - 182.0 |
| C3' | 161.0 - 164.0 (d, ¹JCF ≈ 245 Hz) |
| C1' | 139.0 - 141.0 |
| C2 | 132.0 - 134.0 |
| C5' | 130.0 - 132.0 (d, ³JCF ≈ 8 Hz) |
| C5 | 125.0 - 127.0 |
| C3 | 123.0 - 125.0 |
| C6' | 118.0 - 120.0 (d, ³JCF ≈ 3 Hz) |
| C4' | 116.0 - 118.0 (d, ²JCF ≈ 21 Hz) |
| C2' | 114.0 - 116.0 (d, ²JCF ≈ 22 Hz) |
| C4 | 110.0 - 112.0 |
Interpretation:
-
Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear in the characteristic region for aldehydes, around 180 ppm.[2]
-
Fluorophenyl Carbons: The carbon directly attached to the fluorine (C3') will show a large one-bond coupling constant (¹JCF). The other carbons in the fluorophenyl ring will also exhibit smaller couplings to the fluorine atom.
-
Pyrrole Carbons: The chemical shifts of the pyrrole carbons are influenced by the N-substituent and the aldehyde group. C2, being attached to the aldehyde, will be the most downfield of the pyrrole ring carbons.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3150 | Medium | Aromatic and Pyrrole C-H stretch |
| 2820 - 2850 | Medium | Aldehyde C-H stretch |
| 2720 - 2750 | Medium | Aldehyde C-H stretch (Fermi resonance) |
| 1670 - 1690 | Strong | C=O stretch (aldehyde) |
| 1580 - 1600 | Medium-Strong | C=C stretch (aromatic and pyrrole) |
| 1450 - 1500 | Medium-Strong | C=C stretch (aromatic and pyrrole) |
| 1200 - 1250 | Strong | C-F stretch |
| 1300 - 1350 | Medium | C-N stretch |
Interpretation:
-
Aldehyde Group: The most prominent peak will be the strong C=O stretching vibration between 1670 and 1690 cm⁻¹. Two weaker bands for the aldehyde C-H stretch are expected around 2830 and 2730 cm⁻¹.[3][4]
-
Aromatic and Pyrrole Rings: C-H stretching vibrations will appear above 3000 cm⁻¹, and C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
C-F Bond: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1200-1250 cm⁻¹ range.
Experimental Protocol for ATR-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR press and apply pressure to ensure good contact between the sample and the crystal. Record the sample spectrum.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺˙): m/z = 189. The molecular ion peak is expected to be relatively intense due to the aromatic nature of the compound.
-
Major Fragment Ions:
-
m/z = 188 ([M-H]⁺): Loss of a hydrogen atom from the aldehyde group.
-
m/z = 160 ([M-CHO]⁺): Loss of the formyl radical, a common fragmentation for aldehydes.
-
m/z = 95 ([C₆H₄F]⁺): The fluorophenyl cation.
-
m/z = 94 ([C₅H₄NO]⁺): The pyrrole-2-carbaldehyde radical cation.
-
m/z = 77 ([C₆H₅]⁺): Phenyl cation from the fluorophenyl group.
-
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocol for ESI-MS
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization mass spectrometer.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Ionization mode: Positive
-
Capillary voltage: 3-4 kV
-
Scan range: m/z 50-500
-
-
Data Analysis: Identify the protonated molecule [M+H]⁺ (m/z 190).
Conclusion
This guide provides a detailed, predictive spectroscopic analysis of this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have outlined the expected key features in its ¹H NMR, ¹³C NMR, IR, and MS spectra. This information serves as a valuable resource for researchers working with this compound, aiding in its synthesis, purification, and characterization. It is important to note that these are predicted values, and experimental verification is necessary for definitive structural confirmation.
References
-
Bakr, E. A., et al. (2015). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. ResearchGate. [Link]
-
El-Sayed, M. A. A. (2022). An easy and convenient approach to NOVEL DIARYLPYRROLE-2- CARBALDEHYDES. RACO. [Link]
-
The Good Scents Company. 2-formyl pyrrole. [Link]
-
ResearchGate. Figure S3a . 1 H NMR spectrum of N -hexyl-pyrrole-2-carboxaldehyde ( 3 ). [Link]
-
Kim, J. E., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry. [Link]
-
Liu, W., et al. (2013). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]
-
PubChem. Pyrrole-2-carboxaldehyde. [Link]
-
NIST. 1H-Pyrrole-2-carboxaldehyde. [Link]
-
PubChem. 1-Phenylpyrrole. [Link]
-
NIST. 1H-Pyrrole, 1-phenyl-. [Link]
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An In-depth Technical Guide to the Molecular Structure and Properties of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde, a distinct isomer within the fluorophenyl-substituted pyrrole carbaldehyde family. While its counterparts have been extensively studied as precursors in pharmaceutical synthesis, this particular molecule presents a unique structural arrangement with potential implications for its chemical reactivity and biological activity. This document synthesizes available data with established principles of organic chemistry to offer insights into its molecular structure, potential synthetic pathways, and prospective applications. By examining analogous compounds and general reaction mechanisms, this guide serves as a foundational resource for researchers interested in the nuanced properties of N-arylpyrroles.
Introduction: The Significance of N-Arylpyrrole Scaffolds
Pyrrole-based compounds are fundamental heterocyclic motifs prevalent in a vast array of natural products and synthetic molecules, demonstrating a broad spectrum of biological activities.[1][2] The introduction of an aryl substituent on the pyrrole nitrogen atom, creating an N-arylpyrrole, significantly influences the electronic properties and spatial conformation of the molecule. This, in turn, can modulate its interaction with biological targets. The further incorporation of a carbaldehyde group at the 2-position of the pyrrole ring introduces a versatile functional handle for a variety of chemical transformations, making these compounds valuable synthons in medicinal chemistry.[3]
While significant research has focused on isomers like 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde due to their role as key intermediates in the synthesis of drugs such as Vonoprazan, the specific isomer this compound remains less explored.[4][5] This guide aims to bridge this knowledge gap by providing a detailed examination of its molecular characteristics.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a planar, electron-rich pyrrole ring connected via its nitrogen atom to a 3-fluorophenyl group. The carbaldehyde moiety is positioned adjacent to the nitrogen-bearing carbon.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 383136-19-4 | [6] |
| Molecular Formula | C₁₁H₈FNO | [6] |
| Molecular Weight | 189.19 g/mol | [6] |
The fluorine atom on the phenyl ring, positioned at the meta-position, exerts a significant electron-withdrawing inductive effect, which can influence the electron density of the entire molecule. The relative orientation of the phenyl and pyrrole rings is a key structural feature. Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyrrole ring, a non-coplanar arrangement is expected, where the two rings are twisted relative to each other. This dihedral angle is a critical determinant of the molecule's conformational flexibility and its potential to engage in intermolecular interactions.[7]
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would be expected to show distinct signals for the aldehydic proton (likely in the δ 9-10 ppm region), as well as characteristic multiplets for the protons on the pyrrole and 3-fluorophenyl rings.
-
¹³C NMR: The carbonyl carbon of the aldehyde would appear at a characteristic downfield shift (around δ 180-190 ppm). The spectrum would also display signals for the carbons of both aromatic rings, with the fluorine substitution influencing the chemical shifts of the adjacent carbons.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde would be prominent, typically in the range of 1660-1700 cm⁻¹. C-H stretching vibrations of the aromatic rings and the C-F stretching vibration would also be observable.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 189.19).
Synthetic Methodologies
The synthesis of 1-aryl-1H-pyrrole-2-carbaldehydes can be approached through several established synthetic routes in organic chemistry.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[9] This reaction involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Experimental Protocol: General Vilsmeier-Haack Formylation of an N-Arylpyrrole
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF while maintaining the temperature below 10°C. Stir the mixture for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the starting material, 1-(3-fluorophenyl)-1H-pyrrole, in a suitable solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by pouring it into a mixture of ice and aqueous sodium acetate solution.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Oxidative Annulation Strategies
More recent synthetic approaches have focused on the development of oxidative annulation reactions to construct polysubstituted pyrrole-2-carbaldehydes. These methods often utilize transition metal catalysts, such as copper, in the presence of an oxidant.[3][10] A notable example involves the reaction of aryl methyl ketones, anilines, and acetoacetate esters. This approach offers a convergent and efficient route to the desired products.[3]
Reactivity and Potential Applications
The reactivity of this compound is primarily dictated by the interplay of the electron-rich pyrrole ring, the electron-withdrawing 3-fluorophenyl group, and the electrophilic aldehyde functionality.
Reactions of the Aldehyde Group
The carbaldehyde group is a versatile functional handle that can undergo a wide range of chemical transformations, including:
-
Oxidation: Conversion to the corresponding carboxylic acid.
-
Reduction: Formation of the primary alcohol.
-
Reductive Amination: Synthesis of various secondary and tertiary amines.
-
Wittig Reaction: Olefination to form substituted alkenes.
-
Condensation Reactions: Formation of Schiff bases with primary amines.[11]
Potential in Drug Discovery
Pyrrole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[12][13] The specific substitution pattern of this compound makes it an interesting candidate for biological screening. The 3-fluorophenyl moiety can enhance metabolic stability and improve pharmacokinetic properties. The molecule could serve as a scaffold for the synthesis of more complex derivatives with potential therapeutic applications.
Conclusion
This compound represents a structurally intriguing yet understudied member of the N-arylpyrrole family. While direct experimental data remains limited, a comprehensive understanding of its molecular structure, properties, and reactivity can be inferred from established chemical principles and the study of analogous compounds. The synthetic accessibility of this molecule, coupled with the versatile reactivity of its aldehyde functionality, positions it as a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further research into the experimental characterization and biological evaluation of this compound is warranted to fully elucidate its potential.
References
-
ResearchGate. (n.d.). 1H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5). Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering the Synthesis: Key Considerations for 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carboxaldehyde Production. Retrieved from [Link]
-
RSC Publishing. (n.d.). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Preparation method of 5-(2-fluorophenyl)-1h-pyrrole-3-formaldehyde. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Preparation method of 5-(2-fluorophenyl)-1h-pyrrole-3-carbaldehyde intermediate of vornorazan fumarate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and biological activity of novel pyrrole compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Retrieved from [Link]
-
RJPT. (n.d.). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
-
RACO. (n.d.). An easy and convenient approach to NOVEL DIARYLPYRROLE-2-CARBALDEHYDES. Retrieved from [Link]
-
ACS Publications. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation. Organic Letters, 20(4), 904-907. Retrieved from [Link]
-
ResearchGate. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1336-1340. Retrieved from [Link]
- Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
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An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in the heterocyclic compound 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrrole scaffold in pharmacologically active agents. This document explores the electronic and steric influences of the N-(3-fluorophenyl) substituent on the electrophilicity of the formyl group. It further details key chemical transformations of the aldehyde, including condensation, olefination, reductive amination, oxidation, and reduction reactions. Each section provides a theoretical background, mechanistic insights, and field-proven experimental protocols, offering researchers a practical guide to the chemical derivatization of this versatile building block.
Introduction: The Significance of Substituted Pyrrole-2-carbaldehydes
Pyrrole-2-carbaldehyde and its derivatives are a class of organic compounds that have garnered considerable attention in the scientific community. These molecules are not only found in various natural products but also serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals.[1][2] The pyrrole ring system is a key structural motif in numerous biologically active compounds, and the aldehyde group at the C2 position offers a versatile handle for a multitude of chemical transformations.
The subject of this guide, this compound, combines the reactive potential of the pyrrole-2-carbaldehyde core with the electronic influence of a 3-fluorophenyl substituent on the pyrrole nitrogen. The introduction of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. Understanding the reactivity of the aldehyde group in this specific context is therefore paramount for its effective utilization in the synthesis of novel drug candidates.
Electronic and Steric Landscape of the Aldehyde Group
The reactivity of the aldehyde group in this compound is intrinsically linked to the electronic and steric environment created by the pyrrole ring and its N-substituent.
2.1. Electronic Effects
The pyrrole ring is an electron-rich aromatic system, which might be expected to donate electron density to the aldehyde group, thereby reducing its electrophilicity compared to a simple aliphatic aldehyde. However, the nitrogen atom's lone pair is delocalized throughout the ring to maintain aromaticity.
The 3-fluorophenyl group attached to the pyrrole nitrogen exerts a net electron-withdrawing effect through induction due to the high electronegativity of the fluorine atom. This inductive effect is transmitted through the pyrrole ring to the C2 position, leading to a partial positive charge on the aldehyde carbon and enhancing its susceptibility to nucleophilic attack.
2.2. Steric Considerations
The N-(3-fluorophenyl) group can exert a moderate steric influence on the approach of nucleophiles to the aldehyde group. While not directly adjacent to the formyl group, its presence can influence the conformational preferences of the molecule, potentially hindering the approach of bulky reagents. This steric factor should be considered when selecting reagents and reaction conditions for transformations at the aldehyde center.
Key Reactions of the Aldehyde Group
The aldehyde functionality of this compound is a gateway to a diverse range of chemical transformations, enabling the construction of more complex molecular architectures. This section will delve into the most pertinent of these reactions, providing both mechanistic understanding and practical experimental protocols.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction is particularly useful for the synthesis of α,β-unsaturated products, which are valuable intermediates in their own right.
Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is subsequently protonated, and a final dehydration step yields the α,β-unsaturated product.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
-
Expected Outcome: The reaction is expected to yield 2-(1-(3-fluorophenyl)-1H-pyrrol-2-yl)methylene)malononitrile.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | 2-4 | >85 |
| This compound | Ethyl cyanoacetate | Piperidine | Ethanol | 3-6 | >80 |
Note: Yields are estimated based on similar reactions reported in the literature and may require optimization.
Diagram: Knoevenagel Condensation Workflow
Caption: Workflow for Knoevenagel Condensation.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide. This reaction is highly valued for its reliability and the predictable stereochemistry of the resulting alkene in many cases.
Mechanism: The reaction proceeds through a [2+2] cycloaddition of the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a highly stable triphenylphosphine oxide, which is the driving force for the reaction.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium chloride
-
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath and add n-BuLi (1.1 eq) dropwise. The formation of the orange-red ylide will be observed.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkene.
-
Expected Outcome: The reaction is expected to yield 1-(3-fluorophenyl)-2-(2-phenylethenyl)-1H-pyrrole as a mixture of (E)- and (Z)-isomers.
Diagram: Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig Reaction.
Reductive Amination
Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones. The process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Mechanism: The aldehyde reacts with a primary or secondary amine to form a carbinolamine, which then dehydrates to form an iminium ion (from a primary amine) or an enamine (from a secondary amine). This intermediate is then reduced by a hydride reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, to yield the amine product.
Experimental Protocol: Reductive Amination with Methylamine
-
Materials:
-
This compound
-
Methylamine (as a solution in THF or water)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalyst)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add methylamine (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Expected Outcome: The reaction is expected to yield N-((1-(3-fluorophenyl)-1H-pyrrol-2-yl)methyl)methanamine.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. A common and mild method involves the use of sodium chlorite in the presence of a chlorine scavenger.
Experimental Protocol: Oxidation using Sodium Chlorite
-
Materials:
-
This compound
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene (chlorine scavenger)
-
tert-Butanol and water (solvent system)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (4.0 eq) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture for 4-8 hours, monitoring by TLC.
-
After completion, quench the reaction with a solution of sodium sulfite.
-
Acidify the mixture with 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
-
Expected Outcome: The reaction is expected to yield 1-(3-fluorophenyl)-1H-pyrrole-2-carboxylic acid.
Reduction to Alcohol
The aldehyde can be easily reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride.
Experimental Protocol: Reduction using Sodium Borohydride
-
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol (solvent)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to give the desired alcohol.
-
Expected Outcome: The reaction is expected to yield (1-(3-fluorophenyl)-1H-pyrrol-2-yl)methanol.
Conclusion
The aldehyde group of this compound is a versatile functional group that undergoes a wide range of chemical transformations. The electronic and steric properties of the 1-(3-fluorophenyl) substituent modulate the reactivity of the aldehyde, making it a valuable and predictable building block in organic synthesis. The protocols outlined in this guide for Knoevenagel condensation, Wittig reaction, reductive amination, oxidation, and reduction provide a solid foundation for researchers to explore the chemical space around this important scaffold. A thorough understanding of these reactions and the underlying mechanistic principles is crucial for the successful design and synthesis of novel molecules with potential applications in drug discovery and materials science.
References
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Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y., & Wu, A. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(3), 688-691. [Link]
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Mori, S., & Nagasawa, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. [Link]
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Organic Syntheses Procedure for Pyrrole-2-carboxaldehyde. [Link]
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NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
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ResearchGate. 1H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5). [Link]
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PubMed Central. Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. [Link]
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PubMed. Formation of N-alkylpyrroles via intermolecular redox amination. [Link]
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MDPI. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [Link]
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ResearchGate. Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. [Link]
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PubChem. 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde. [Link]
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NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. [Link]
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The Fluorophenyl-Pyrrole Motif: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical analysis of the fluorophenyl-substituted pyrrole core, a structural motif of increasing significance in drug discovery. We will dissect the profound influence of the fluorophenyl group on the physicochemical properties, pharmacokinetics, and pharmacodynamics of pyrrole-based compounds. Through an exploration of synthetic methodologies, structure-activity relationships (SAR), and target-specific mechanisms of action, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage this privileged scaffold in the design of next-generation therapeutics.
Introduction: The Strategic Alliance of Fluorine and the Pyrrole Ring
The pyrrole ring is a fundamental five-membered aromatic heterocycle, integral to a vast array of natural products and synthetic molecules with diverse biological activities.[1] Its unique electronic features and hydrogen bonding capabilities make it a highly sought-after scaffold in medicinal chemistry.[2] When combined with the unique properties of fluorine, the resulting fluorophenyl-substituted pyrrole core emerges as a powerful tool for modulating biological activity and optimizing drug-like properties.
Fluorine, the most electronegative element, imparts a range of beneficial effects when incorporated into a drug candidate. These include:
-
Enhanced Metabolic Stability: Fluorine substitution can block metabolic "soft spots" susceptible to cytochrome P450 oxidation, thereby increasing the half-life of a compound.[3]
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, acidity (pKa), and dipole moment, which in turn influences its solubility, membrane permeability, and target-binding interactions.[3][4]
-
Improved Target Affinity: The substitution of hydrogen with fluorine can lead to enhanced binding affinity for target proteins through favorable electrostatic and hydrophobic interactions.
This guide will delve into the practical applications of these principles within the context of the fluorophenyl-pyrrole scaffold, providing a detailed examination of its synthesis, biological significance, and therapeutic potential.
Synthetic Strategies for Accessing the Fluorophenyl-Pyrrole Core
The efficient and regioselective synthesis of fluorophenyl-substituted pyrroles is paramount for exploring their therapeutic potential. Several robust synthetic methodologies are available, with the Paal-Knorr synthesis and transition metal-catalyzed cross-coupling reactions being among the most prominent.
The Paal-Knorr Pyrrole Synthesis: A Classical and Versatile Approach
The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, a fluoroaniline.[5][6] This method is valued for its operational simplicity and the ready availability of starting materials.[7]
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole
This protocol describes a rapid and efficient microwave-assisted synthesis.[3][8][9][10]
-
Materials:
-
2,5-Hexanedione
-
4-Fluoroaniline
-
Glacial Acetic Acid
-
Ethanol
-
Microwave synthesis vial (10 mL)
-
Microwave synthesizer
-
-
Procedure:
-
In a 10 mL microwave synthesis vial, combine 2,5-hexanedione (1.0 mmol, 114 mg) and 4-fluoroaniline (1.2 mmol, 133 mg).
-
Add ethanol (4.0 mL) to dissolve the reactants.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 10 minutes.[3]
-
After cooling, the reaction mixture can be concentrated and purified by column chromatography on silica gel to yield the desired product.
-
Causality Behind Experimental Choices:
-
Microwave Irradiation: The use of microwave heating significantly accelerates the reaction rate compared to conventional heating methods, often leading to higher yields and cleaner reaction profiles in a fraction of the time.[8][9][10]
-
Acetic Acid Catalyst: The acidic conditions facilitate the initial nucleophilic attack of the amine on the protonated carbonyl groups and subsequent dehydration steps to form the aromatic pyrrole ring.[11]
Caption: Workflow for Microwave-Assisted Paal-Knorr Synthesis.
Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-Aryl Pyrrole Synthesis
For the synthesis of C-aryl pyrroles, where the fluorophenyl group is directly attached to a carbon atom of the pyrrole ring, the Suzuki-Miyaura cross-coupling reaction is a highly effective strategy.[1][9] This palladium-catalyzed reaction couples a boronic acid (or its ester) with a halide or triflate.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyrrole with 4-Fluorophenylboronic Acid
This protocol provides a general procedure for the synthesis of a C-(4-fluorophenyl)pyrrole derivative.[1][2][12][13]
-
Materials:
-
N-protected bromopyrrole (e.g., N-Boc-2-bromopyrrole)
-
4-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., dimethoxyethane/water)
-
-
Procedure:
-
To a reaction vessel, add the N-protected bromopyrrole (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed dimethoxyethane (8 mL) and water (2 mL).
-
Heat the reaction mixture at 80-90 °C for 2-5 hours, monitoring the progress by TLC.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.
-
Base: The base is required to activate the boronic acid for the transmetalation step.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst and other reagents.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Biological Activities and Therapeutic Applications
The fluorophenyl-pyrrole core is a versatile scaffold that has been successfully employed in the development of a wide range of therapeutic agents. Its ability to interact with various biological targets has led to its exploration in oncology, infectious diseases, and neurodegenerative disorders.
Kinase Inhibition: A Prominent Role in Oncology
A significant number of fluorophenyl-pyrrole derivatives have been developed as potent kinase inhibitors for the treatment of cancer. These compounds often target key kinases involved in cancer cell proliferation, survival, and angiogenesis.
VEGFR and EGFR Inhibition:
Vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) are two receptor tyrosine kinases that play crucial roles in tumor growth and progression. Several fluorophenyl-pyrrole-based compounds have been identified as dual inhibitors of these kinases.[14][15][16][17] The fluorophenyl moiety often occupies a hydrophobic pocket in the ATP-binding site of the kinase, contributing to the compound's potency and selectivity. Molecular docking studies have shown that the fluorine atom can form favorable interactions with amino acid residues in the active site, enhancing binding affinity.[6][15][16]
MAPK Pathway Inhibition:
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that is frequently dysregulated in cancer.[18] Fluorophenyl-pyrrole derivatives have been designed to target key components of this pathway, such as ERK1/2.[19][20][21] Inhibition of ERK phosphorylation can block downstream signaling events that promote cell proliferation and survival.[22][23]
Caption: Inhibition of the MAPK Signaling Pathway by a Fluorophenyl-Pyrrole Kinase Inhibitor.
Other Therapeutic Areas
Beyond oncology, fluorophenyl-pyrrole derivatives have shown promise in other therapeutic areas:
-
Antimicrobial and Antiviral Activity: The pyrrole nucleus is a common feature in many natural and synthetic antimicrobial and antiviral agents. The addition of a fluorophenyl group can enhance the potency and spectrum of activity of these compounds.
-
Neurodegenerative Diseases: Some pyrrole derivatives are being investigated for their potential to treat neurodegenerative diseases like Alzheimer's and Parkinson's by targeting enzymes such as monoamine oxidase B (MAO-B).
Structure-Activity Relationships (SAR) and the Influence of Fluorine Position
The biological activity of fluorophenyl-substituted pyrroles is highly dependent on the substitution pattern on both the pyrrole and the phenyl rings. The position of the fluorine atom on the phenyl ring (ortho, meta, or para) can have a profound impact on the compound's potency, selectivity, and pharmacokinetic properties.
Impact of Fluorine Position on Kinase Inhibitory Activity:
-
Para-substitution: In many cases, a fluorine atom at the para-position of the phenyl ring leads to optimal activity. This is often attributed to favorable interactions with a specific hydrophobic pocket in the kinase active site.
-
Meta-substitution: Meta-fluoro substitution can also be beneficial, sometimes leading to improved selectivity for certain kinases. For example, in a series of Aurora B kinase inhibitors, the meta-fluoro isomer was found to be more optimal than the ortho or para isomers.[4]
-
Ortho-substitution: Ortho-substitution can sometimes lead to decreased activity due to steric hindrance, but this is highly dependent on the specific target and the overall structure of the molecule.
| Compound Class | Target Kinase | Fluorine Position | IC₅₀ (nM) | Reference |
| Pyrazole-based | Aurora B | meta | 0.316 | [4] |
| Pyrazole-based | Aurora B | para | >1000 | [4] |
| Thiazolidinone | Aurora A | para | 110 | |
| Quinazoline | VEGFR-2 | para | 64.8 | [16] |
Table 1: Comparative IC₅₀ values of fluorophenyl-substituted kinase inhibitors.
Future Perspectives and Conclusion
The fluorophenyl-substituted pyrrole core has firmly established itself as a privileged scaffold in drug discovery. Its versatility in synthesis and its ability to favorably modulate a wide range of biological targets make it a highly attractive starting point for the development of novel therapeutics.
Future research in this area will likely focus on:
-
Development of Novel Synthetic Methodologies: The exploration of new and more efficient synthetic routes to access diverse and complex fluorophenyl-pyrrole derivatives will continue to be a priority.
-
Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular interactions between fluorophenyl-pyrrole compounds and their biological targets will enable more rational drug design.
-
Exploration of New Therapeutic Applications: The unique properties of this scaffold will undoubtedly lead to its investigation in a wider range of diseases.
References
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Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (URL: [Link])
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Microwave-assisted organic synthesis of pyrroles (Review). (URL: [Link])
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Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. (URL: [Link])
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Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. (URL: [Link])
-
Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes | Request PDF. (URL: [Link])
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])
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Paal-Knorr Pyrrole Synthesis. (URL: [Link])
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Tumor Xenograft Uptake of a Pyrrole–Imidazole (Py-Im) Polyamide Varies as a Function of Cell Line Grafted. (URL: [Link])
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Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (URL: [Link])
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Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (URL: [Link])
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Paal-Knorr Synthesis. (URL: [Link])
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An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (URL: [Link])
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In vivo antitumor efficacies. (A) Patient-derived cancer xenograft... (URL: [Link])
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (URL: [Link])
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Current and Emerging Therapies for Targeting the ERK1/2 & PI3K Pathways in Cancer. (URL: [Link])
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Paal–Knorr synthesis. (URL: [Link])
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Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (URL: [Link])
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Paal–Knorr synthesis of pyrroles. (URL: [Link])
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (URL: [Link])
-
Processive phosphorylation of ERK MAP kinase in mammalian cells. (URL: [Link])
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (URL: [Link])
- WO2005113541A1 - Pyrrole compounds as inhibitors of erk protein kinase, synthesis thereof and intermedi
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(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (URL: [Link])
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Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. (URL: [Link])
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Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR‐2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives | Semantic Scholar. (URL: [Link])
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Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (URL: [Link])
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(PDF) Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors‡. (URL: [Link])
-
Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. (URL: [Link])
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Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (URL: [Link])
-
Discovery and Pharmacokinetic and Pharmacological Properties of the Potent and Selective MET Kinase Inhibitor 1-{6-[6-(4-Fluorophenyl)-[3][4][9]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844). (URL: [Link])
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (URL: [Link])
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Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). (URL: [Link])
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Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. (URL: [Link])
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Organic Synthesis via Transition Metal-Catalysis. (URL: [Link])
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Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. (URL: [Link])
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Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail. (URL: [Link])
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Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. (URL: [Link])
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Targeting PI3K/AKT/mTOR network for treatment of leukemia. (URL: [Link])
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Targeting PI3K/Akt/mTOR in AML: Rationale and Clinical Evidence. (URL: [Link])
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Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. (URL: [Link])
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (URL: [Link])
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Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (URL: [Link])
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Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (URL: [Link])
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])
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Comparative IC50 values of compounds 4a-l and 5-fluorouracil against HepG-2, HCT-116, and MCF-7 cell lines ... (URL: [Link])
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A Technical Guide to 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde: A Versatile Building Block for Modern Synthesis
This guide provides an in-depth analysis of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While direct literature on this specific isomer is emerging, this document extrapolates from the well-established chemistry of analogous N-aryl-pyrrole-carbaldehydes to provide a robust framework for its application. We will explore its synthesis, characteristic reactivity, and strategic role in constructing complex molecular architectures, with a focus on providing actionable insights for researchers and drug development professionals.
Introduction: The Strategic Value of Fluorinated N-Aryl Pyrroles
The this compound scaffold integrates three key pharmacophoric elements, making it a building block of considerable interest:
-
The Pyrrole Ring: A privileged N-heterocyclic motif found in numerous natural products and pharmaceuticals, known for its ability to engage in various biological interactions.[1] The pyrrole nucleus is a cornerstone of many drugs, valued for its pharmacological and pharmacokinetic properties.[1]
-
The Carbaldehyde Functional Handle: The aldehyde group at the C2 position is a versatile synthetic linchpin, enabling a wide array of chemical transformations such as reductive aminations, Wittig reactions, and condensations to build molecular complexity.
-
The 3-Fluorophenyl Substituent: The incorporation of a fluorine atom on the N-phenyl ring is a common strategy in modern medicinal chemistry.[2] Fluorine can enhance metabolic stability by blocking sites of oxidation, improve binding affinity through favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity (logP).
While the isomeric 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde has garnered significant attention as a key intermediate in the synthesis of the potassium-competitive acid blocker (P-CAB) Vonoprazan, the 1,2-disubstituted pattern of this compound offers a distinct steric and electronic profile for scaffold diversification and patent novelty.[3][4][5]
Synthesis and Physicochemical Properties
The synthesis of N-aryl pyrroles can be achieved through several established methods. A plausible and efficient route to the title compound would involve a Paal-Knorr pyrrole synthesis or a multicomponent reaction strategy.
A common approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-fluoroaniline. Alternatively, modern multicomponent reactions offer a streamlined path. For instance, the reaction of an in-situ generated aldimine (from 3-fluoroaniline and an aldehyde) with succinaldehyde can yield substituted pyrrole-3-carbaldehydes, a methodology that can be adapted for 2-carbaldehyde synthesis.[6]
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| CAS Number | Not available | - |
| Molecular Formula | C₁₁H₈FNO | - |
| Molecular Weight | 189.19 g/mol | |
| Appearance | Likely a solid | |
| InChI Key | MQULPEUCGKEHEG-UHFFFAOYSA-N (Isomer) |
Note: Data is for the closely related isomer 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde and is provided for estimation.
Core Reactivity and Synthetic Transformations
The synthetic utility of this compound is primarily dictated by the reactivity of the aldehyde group, which serves as a gateway for a multitude of subsequent chemical transformations.
Reductive amination is a cornerstone reaction for introducing amine functionalities, crucial for many biologically active molecules. The aldehyde reacts with a primary or secondary amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. This reaction is fundamental in the synthesis of drugs like Vonoprazan from its pyrrole-aldehyde intermediate.[4]
Workflow for Reductive Amination:
Caption: General workflow for the reductive amination of the title compound.
The aldehyde can undergo condensation reactions with active methylene compounds (Knoevenagel condensation) or phosphorus ylides (Wittig reaction) to form new carbon-carbon double bonds. These reactions are powerful tools for extending the carbon skeleton and introducing functionalities like esters, nitriles, or new ring systems.
The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent. This acid derivative can then be used in amide coupling reactions. Conversely, reduction of the aldehyde with agents like sodium borohydride (NaBH₄) yields the corresponding primary alcohol, which can be further functionalized.
Application as a Building Block in Drug Discovery
The true value of this compound lies in its role as a scaffold for generating libraries of diverse compounds for biological screening. The strategic placement of the reactive aldehyde handle allows for the systematic exploration of chemical space around the core pyrrole nucleus.
Logical Flow of Scaffold Elaboration:
Caption: Diversification pathways from the core building block.
The resulting pyrrolyl-methylamines, styrenyl-pyrroles, and pyrrole-carboxylic acids can be evaluated for a wide range of biological activities, including as kinase inhibitors, GPCR modulators, or antimicrobial agents, leveraging the known propensity of the pyrrole scaffold to interact with various biological targets.[1]
Exemplary Experimental Protocols
The following protocols are adapted from established procedures for analogous pyrrole-carbaldehydes and serve as a validated starting point for experimentation.[4][7]
-
Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or methanol, 0.1 M) in a round-bottom flask, add the desired primary or secondary amine (1.1 eq.).
-
Imine Formation: Add acetic acid (0.1 eq.) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes, controlling any effervescence.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-16 hours until the imine intermediate is fully consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired amine.
-
Setup: Dissolve this compound (1.0 eq.) in acetone in a flask equipped with a dropping funnel and a thermometer, and cool to 0 °C.
-
Oxidation: Prepare Jones reagent (a solution of chromium trioxide in sulfuric acid) and add it dropwise to the stirred solution of the aldehyde, maintaining the temperature below 10 °C. The color of the solution will change from orange to green.
-
Reaction Monitoring: Monitor the reaction by TLC until all the starting aldehyde has been consumed.
-
Work-up: Quench the reaction by adding isopropanol until the orange color is no longer present. Remove the acetone under reduced pressure.
-
Extraction: Add water to the residue and extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude carboxylic acid can be purified by recrystallization or column chromatography.
References
-
ResearchGate. 1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5).... Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering the Synthesis: Key Considerations for 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carboxaldehyde Production. Available from: [Link]
- Koca, M. et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
-
The Royal Society of Chemistry. Pyrrole-Spectral Data-191015. Available from: [Link]
- Google Patents. Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
-
Patsnap Eureka. Preparation method of 5-(2-fluorophenyl)-1h-pyrrole-3-carbaldehyde intermediate of vornorazan fumarate. Available from: [Link]
- Google Patents. Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
-
PubChem. 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde. Available from: [Link]
-
PubChem. A kind of preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde - Patent CN-113651746-A. Available from: [Link]
-
ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF. Available from: [Link]
- Google Patents. Synthesis method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
-
RSC Publishing. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Available from: [Link]
-
MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde in Modern Pharmaceutical Synthesis. Available from: [Link]
-
MDPI. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Available from: [Link]
-
PubMed Central (PMC). Bioactive pyrrole-based compounds with target selectivity. Available from: [Link]
-
MDPI. Special Issue : Heterocyclic Building Blocks for Medicinal Applications. Available from: [Link]
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- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 7. CN113845459A - Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde via Palladium-Catalyzed N-Arylation (Suzuki-Type Coupling)
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl-substituted pyrroles are a foundational structural motif in medicinal chemistry, appearing in a wide range of natural products and pharmacologically active compounds.[1][2][3] The specific target molecule, 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde, combines the versatile pyrrole-2-carbaldehyde scaffold with a fluorinated phenyl ring. The fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, making this a valuable building block for drug discovery programs.[4]
This document provides a detailed protocol and scientific rationale for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction. The transformation involves the formation of a carbon-nitrogen (C-N) bond between the pyrrole nitrogen and the fluorinated aryl group. While the classic Suzuki-Miyaura reaction is renowned for C-C bond formation, its principles have been extended to C-N coupling, often referred to as Suzuki-type N-arylation.[5] This reaction utilizes an organoboron compound, in this case, (3-fluorophenyl)boronic acid, as the aryl source, coupled with 1H-pyrrole-2-carbaldehyde in the presence of a palladium catalyst.[6][7] This method offers a direct and efficient route to N-aryl pyrroles, which are key intermediates for more complex molecular architectures.[8]
Reaction Overview
The synthesis is achieved through a single-step cross-coupling reaction:
Scheme 1: Synthesis of this compound

Mechanistic Insights: The Rationale Behind Reagent Selection
The success of the Suzuki-type N-arylation hinges on a synergistic interplay between the catalyst, ligand, base, and solvent. The catalytic cycle, illustrated below, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][9][10]
Caption: Generalized catalytic cycle for Suzuki-type cross-coupling.
-
The Palladium Catalyst and Ligand: A Pd(0) species is the active catalyst.[6] Often, a stable Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) is used, which is reduced in situ to Pd(0). The choice of ligand is critical; it stabilizes the palladium center, enhances its reactivity, and facilitates the key steps of the catalytic cycle.[5] For C-N bond formation, bulky, electron-rich phosphine ligands such as SPhos or XPhos are highly effective as they promote both the oxidative addition of the aryl source and the final reductive elimination step.[11]
-
The Boronic Acid Partner: (3-Fluorophenyl)boronic acid serves as the source of the aryl group. It is generally stable, less toxic than other organometallic reagents, and commercially available.[7][12]
-
The Role of the Base: A base is essential for the reaction to proceed.[11][13] Its primary role is to activate the N-H bond of the pyrrole, forming a more nucleophilic pyrrolide anion. It also plays a role in the transmetalation step by forming a boronate complex, which facilitates the transfer of the aryl group to the palladium center.[5] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used bases that offer a good balance of reactivity and functional group tolerance.[9]
-
Solvent System: Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or N,N-Dimethylformamide (DMF) are typically used. They effectively dissolve the reactants and can be heated to the temperatures required (often 80-110 °C) to drive the reaction to completion.[6]
Experimental Protocol
This protocol outlines the synthesis of this compound from commercially available starting materials.
Materials and Equipment:
-
Three-neck round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Reagents Data Table:
| Reagent | M.W. ( g/mol ) | Equiv. | Amount |
| 1H-Pyrrole-2-carbaldehyde | 95.10 | 1.0 | (Specify mass, e.g., 1.0 g) |
| (3-Fluorophenyl)boronic acid | 139.92 | 1.2 | (Calculate mass) |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | (Calculate mass) |
| SPhos (Ligand) | 410.48 | 0.04 | (Calculate mass) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | (Calculate mass) |
| Anhydrous 1,4-Dioxane | - | - | (Specify volume) |
Detailed Step-by-Step Procedure:
Caption: Experimental workflow for the synthesis and purification.
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet. Purge the entire system with the inert gas for 10-15 minutes.
-
Reagent Addition: To the flask, add 1H-pyrrole-2-carbaldehyde, (3-fluorophenyl)boronic acid, potassium carbonate, palladium(II) acetate, and the SPhos ligand.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Stir the mixture and heat it to reflux (approximately 100-101 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrrole is consumed (typically 12-24 hours).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the base and palladium residues.
-
Concentration: Rinse the Celite pad with additional ethyl acetate and concentrate the combined filtrate under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Redissolve the crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Extraction: Extract the aqueous layers with ethyl acetate (2x).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent system.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid or oil.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[14]
-
¹H NMR (Nuclear Magnetic Resonance): Expect to see characteristic signals for the aldehyde proton (~9.5 ppm), the pyrrole ring protons (~6.3-7.2 ppm), and the aromatic protons of the 3-fluorophenyl group (~7.0-7.6 ppm).
-
¹³C NMR: Will show distinct peaks for the aldehyde carbonyl carbon (~180 ppm) and the various aromatic and heterocyclic carbons.
-
¹⁹F NMR: A single resonance confirming the presence of the fluorine atom.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₁H₈FNO) should be observed.
-
Infrared (IR) Spectroscopy: A strong absorption band around 1660-1680 cm⁻¹ is characteristic of the aldehyde carbonyl stretch.
Conclusion
The described palladium-catalyzed Suzuki-type N-arylation protocol provides an efficient and reliable method for the synthesis of this compound. The reaction demonstrates high functional group tolerance and utilizes readily available starting materials. This application note offers researchers a robust foundation for accessing this and other valuable N-aryl pyrrole derivatives for application in drug discovery and materials science.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Cui, J., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, ACS Publications. Available from: [Link]
-
Borah, P., et al. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Inorganica Chimica Acta. (2018). Available from: [Link]
-
Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. (2023). Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Cui, K., et al. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, PMC, NIH. (2019). Available from: [Link]
-
MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Available from: [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. (2019). Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available from: [Link]
-
Organic Syntheses. Pyrrole-2-carboxaldehyde. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Available from: [Link]
-
Geng, H., et al. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters, ACS Publications. (2018). Available from: [Link]
-
University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available from: [Link]
-
Maccallini, C., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. (2012). Available from: [Link]
-
MDPI. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. (2022). Available from: [Link]
-
Organic Syntheses. Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Available from: [Link]
-
Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Available from: [Link]
-
Semantic Scholar. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Available from: [Link]
-
MDPI. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2019). Available from: [Link]
-
Bîcu, E., et al. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, NIH. (2021). Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]
-
CABI Digital Library. Synthesis and biological evaluation of some novel pyrrole derivatives. Available from: [Link]
- Google Patents. Process for the purification of crude pyrroles.
-
Stephen L. Buchwald. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
PubMed. Purification and characterization of a pyrrole-2-carboxylate oxygenase from Arthrobacter strain Py1. Available from: [Link]
-
OSTI.gov. Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. Available from: [Link]
Sources
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- 3. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Vilsmeier-Haack Formylation of 1-(3-fluorophenyl)-1H-pyrrole: A Detailed Technical Guide for Researchers
This comprehensive guide provides an in-depth exploration of the Vilsmeier-Haack formylation of 1-(3-fluorophenyl)-1H-pyrrole, a key transformation in the synthesis of valuable heterocyclic intermediates for drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a thorough understanding of the reaction's mechanistic underpinnings, practical considerations, and expected outcomes.
Introduction: The Enduring Utility of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack (V-H) reaction stands as a cornerstone of organic synthesis, providing a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3] The resulting electrophilic iminium salt readily reacts with activated rings, such as pyrrole, to introduce a formyl group, a versatile synthetic handle for further molecular elaboration.
For N-substituted pyrroles, the regioselectivity of the Vilsmeier-Haack formylation is a subject of considerable interest. The substitution pattern is governed by a delicate interplay of steric and electronic factors. While the pyrrole ring is inherently activated towards electrophilic attack at the C2 (α) position, bulky N-substituents can sterically hinder this approach, favoring formylation at the C3 (β) position. In the case of 1-arylpyrroles, the electronic nature of substituents on the aryl ring also plays a role, although studies suggest that these effects are primarily inductive.
This guide will first detail the synthesis of the requisite starting material, 1-(3-fluorophenyl)-1H-pyrrole, via the Paal-Knorr synthesis. Subsequently, a comprehensive protocol for its Vilsmeier-Haack formylation will be presented, followed by a discussion of the reaction mechanism, expected regioselectivity, and purification strategies.
PART 1: Synthesis of the Starting Material: 1-(3-fluorophenyl)-1H-pyrrole via Paal-Knorr Synthesis
A reliable synthesis of the starting material is paramount. The Paal-Knorr synthesis offers a straightforward and efficient route to N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[4][5][6]
Protocol 1: Paal-Knorr Synthesis of 1-(3-fluorophenyl)-1H-pyrrole
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
3-Fluoroaniline
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,5-dimethoxytetrahydrofuran (1.0 eq) and ethanol.
-
Add 3-fluoroaniline (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1-(3-fluorophenyl)-1H-pyrrole by vacuum distillation or column chromatography on silica gel.
PART 2: Vilsmeier-Haack Formylation Protocol
The following protocol is a detailed procedure for the formylation of 1-(3-fluorophenyl)-1H-pyrrole.
Core Principles and Mechanistic Insight
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the pyrrole ring.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, often referred to as the Vilsmeier reagent.[2][7]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. For 1-(3-fluorophenyl)-1H-pyrrole, attack can occur at either the C2 or C3 position. The presence of the phenyl group introduces steric bulk around the nitrogen, which can influence the regioselectivity. The electron-withdrawing inductive effect of the fluorine atom on the phenyl ring is expected to have a minor influence on the pyrrole ring's reactivity. The reaction intermediate is then hydrolyzed during workup to yield the corresponding aldehyde.[2]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Protocol 2: Vilsmeier-Haack Formylation of 1-(3-fluorophenyl)-1H-pyrrole
Materials:
-
1-(3-fluorophenyl)-1H-pyrrole
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice-water bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium acetate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
-
Rotary evaporator
-
Standard inert atmosphere glassware (e-g., Schlenk line or nitrogen balloon)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), place anhydrous DMF (3.0 eq) and cool to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Reaction with Pyrrole: Dissolve 1-(3-fluorophenyl)-1H-pyrrole (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC. For less reactive substrates, gentle heating (e.g., 40 °C) may be required.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate.
-
Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product will likely be a mixture of C2 and C3 formylated isomers.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the isomers.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
PART 3: Data Interpretation and Expected Outcomes
Regioselectivity:
The formylation of 1-(3-fluorophenyl)-1H-pyrrole is expected to yield a mixture of two primary regioisomers:
-
1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde (α-isomer)
-
1-(3-fluorophenyl)-1H-pyrrole-3-carbaldehyde (β-isomer)
The ratio of these isomers is influenced by the steric hindrance imposed by the 1-phenyl substituent. While the C2 position is electronically more activated, the steric bulk of the aryl group can direct the electrophilic attack to the less hindered C3 position. The 3-fluoro substituent is not expected to significantly alter the steric profile compared to an unsubstituted phenyl ring, and its electronic influence is primarily inductive. Therefore, a mixture of isomers is anticipated, with the potential for the β-isomer to be a significant, if not the major, product.
Characterization:
The products can be characterized using standard spectroscopic techniques:
-
¹H NMR: The aldehyde proton will appear as a singlet at approximately 9-10 ppm. The pyrrole ring protons will have distinct chemical shifts and coupling constants for the α- and β-isomers, allowing for their differentiation.
-
¹³C NMR: The carbonyl carbon of the aldehyde will resonate around 180-190 ppm.
-
Mass Spectrometry: Will confirm the molecular weight of the formylated product.
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching band will be observed around 1660-1690 cm⁻¹.
Quantitative Data Summary:
| Parameter | Expected Value/Range |
| Vilsmeier Reagent Stoichiometry | 1.2 - 1.5 equivalents of POCl₃ per equivalent of pyrrole |
| Reaction Temperature | 0 °C to 40 °C |
| Reaction Time | 2 - 6 hours |
| Typical Yield | 60 - 85% (combined isomers) |
| α:β Isomer Ratio | Variable, dependent on specific reaction conditions |
Conclusion
The Vilsmeier-Haack formylation of 1-(3-fluorophenyl)-1H-pyrrole is a robust and valuable transformation for accessing key synthetic intermediates. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, researchers can effectively synthesize the desired formylated products. The provided protocols and mechanistic insights serve as a comprehensive resource for the successful execution and understanding of this important reaction in a laboratory setting.
References
-
Paal, C.; Knorr, L. Synthese von substituirten Furfuranen, Pyrrolen und Thiophenen aus 1,4-Diketonen. Ber. Dtsch. Chem. Ges.1884 , 17 (1), 986-997. [Link]
-
Amarnath, V.; Amarnath, K. Intermediates in the Paal-Knorr Pyrrole Condensation. J. Org. Chem.1995 , 60 (2), 301–307. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Rajput, et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. 2012 , 3(1), 25-43. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Raposo, M. M. M.; Sousa, A. M. R. C. Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. CORE. [Link]
-
RSC Publishing. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances. 2018 . [Link]
-
The Royal Society of Chemistry. Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. [Link]
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- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Paal-Knorr synthesis for N-arylpyrrole-2-carbaldehydes
Application Note & Protocol
Strategic Synthesis of N-Arylpyrrole-2-carbaldehydes via the Paal-Knorr Condensation and Subsequent Formylation
Introduction: The Significance of N-Arylpyrrole-2-carbaldehydes
The N-arylpyrrole-2-carbaldehyde scaffold is a privileged structural motif in medicinal chemistry and materials science. Its unique electronic and steric properties make it a cornerstone for the development of a wide range of biologically active compounds, including anti-inflammatory, antibacterial, and antiviral agents.[1][2] Furthermore, these compounds serve as critical synthetic intermediates for constructing more complex heterocyclic systems and functional polymers.
The Paal-Knorr synthesis, first reported in 1884, remains one of the most robust and efficient methods for constructing the pyrrole core.[3][4][5] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[6][7] While classic protocols often required harsh acidic conditions and prolonged heating, modern advancements have introduced a plethora of milder, more efficient catalysts, significantly broadening the reaction's scope and applicability, especially for substrates with sensitive functional groups.[8][9]
This guide provides a detailed, field-proven framework for the synthesis of N-arylpyrrole-2-carbaldehydes. We will first detail the synthesis of the N-arylpyrrole core using the Paal-Knorr reaction with a common succinaldehyde equivalent and then describe the subsequent regioselective formylation to yield the target aldehyde. This two-step approach is often more practical and higher-yielding than a direct Paal-Knorr condensation with a sterically hindered and potentially unstable 2-formyl-1,4-dicarbonyl precursor.
The Paal-Knorr Pyrrole Synthesis: A Mechanistic Perspective
The enduring utility of the Paal-Knorr synthesis lies in its straightforward and predictable mechanism. The reaction is typically acid-catalyzed, which serves to activate the carbonyl groups toward nucleophilic attack.[3][10] The currently accepted mechanism, elucidated in detail by the work of V. Amarnath and colleagues, proceeds through several key steps.[3][6]
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary aryl amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.
-
Cyclization (Rate-Determining Step): A subsequent intramolecular nucleophilic attack by the nitrogen atom on the second carbonyl group closes the five-membered ring. This cyclization is generally considered the rate-determining step of the synthesis.[10]
-
Dehydration and Aromatization: The resulting cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, undergoes a two-step dehydration process, eliminating two molecules of water to yield the stable, aromatic pyrrole ring.[3][10]
This mechanistic pathway underscores the importance of acidic conditions to facilitate both the initial carbonyl activation and the final dehydration steps.
Figure 1: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Modern Catalytic Systems: Enhancing Efficiency and Scope
The evolution of the Paal-Knorr synthesis is largely a story of catalyst development. The move away from harsh, stoichiometric acids has enabled the synthesis of highly functionalized pyrroles with improved yields and simplified purification.
| Catalyst Type | Examples | Typical Conditions | Advantages |
| Brønsted Acids | Acetic Acid, p-TsOH, Trifluoroacetic Acid (TFA)[1] | Reflux in organic solvent | Effective, readily available |
| Lewis Acids | FeCl₃, ZnBr₂, Ce(OTf)₃ | Room temp. to mild heating | High efficiency, can be used in catalytic amounts |
| Heterogeneous Catalysts | Montmorillonite clays, Alumina, Silica Sulfuric Acid[2][8] | Solvent-free or in water, room temp. | Easy removal (filtration), recyclable, "green" chemistry |
| Microwave Irradiation | N/A | Sealed vessel, 100-150 °C | Drastic reduction in reaction time |
Recent literature highlights the use of catalysts like iron(III) chloride in water, which provides an economical, environmentally benign, and highly effective system for synthesizing N-substituted pyrroles.[11] Similarly, solid-supported acids like silica sulfuric acid offer the benefits of solvent-free conditions and catalyst recyclability, aligning with the principles of green chemistry.[8]
Experimental Protocols
This section provides a validated, two-part protocol for the synthesis of 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde, a representative N-arylpyrrole-2-carbaldehyde.
Part A: Paal-Knorr Synthesis of 1-(4-methoxyphenyl)-1H-pyrrole
This protocol utilizes 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle precursor to succinaldehyde, which is generated in situ.
Materials and Reagents:
| Reagent | Formula | MW | Quantity | Moles |
| p-Anisidine | C₇H₉NO | 123.15 | 1.23 g | 10.0 mmol |
| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | 1.32 g | 10.0 mmol |
| Iron(III) Chloride (anhydrous) | FeCl₃ | 162.20 | 162 mg | 1.0 mmol |
| Deionized Water | H₂O | 18.02 | 20 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 3 x 20 mL | - |
| Brine (sat. aq. NaCl) | NaCl/H₂O | - | 20 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-anisidine (1.23 g, 10.0 mmol), deionized water (20 mL), and 2,5-dimethoxytetrahydrofuran (1.32 g, 10.0 mmol).
-
Begin vigorous stirring to form a suspension.
-
Add iron(III) chloride (162 mg, 1.0 mmol, 10 mol%) to the mixture. Causality Note: FeCl₃ acts as a mild Lewis acid catalyst that facilitates both the hydrolysis of the acetal to succinaldehyde and the subsequent condensation steps under aqueous conditions.[11]
-
Heat the reaction mixture to reflux (100 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes), observing the consumption of p-anisidine.
-
After completion, cool the mixture to room temperature. The product may separate as an oil or solid.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (gradient elution, 5% to 15% Ethyl Acetate in Hexanes) to afford 1-(4-methoxyphenyl)-1H-pyrrole as a white to pale yellow solid. (Typical yield: 85-95%).
Part B: Vilsmeier-Haack Formylation of 1-(4-methoxyphenyl)-1H-pyrrole
This classic reaction introduces a formyl group with high regioselectivity at the C2 position of the electron-rich pyrrole ring.
Materials and Reagents:
| Reagent | Formula | MW | Quantity | Moles |
| 1-(4-methoxyphenyl)-1H-pyrrole | C₁₁H₁₁NO | 173.21 | 1.73 g | 10.0 mmol |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 10 mL | - |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 1.0 mL | 11.0 mmol |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 15 mL | - |
| Saturated aq. Sodium Acetate | NaOAc/H₂O | - | ~50 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction | - |
Procedure:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-(4-methoxyphenyl)-1H-pyrrole (1.73 g, 10.0 mmol) in anhydrous DMF (10 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (1.0 mL, 11.0 mmol) dropwise to the stirred solution over 10 minutes. The Vilsmeier reagent will form in situ, often with a change in color and viscosity. Causality Note: The reaction between POCl₃ and DMF generates the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻, which is attacked by the electron-rich pyrrole ring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Heat the mixture to 60 °C and stir for an additional 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous sodium acetate solution until the pH is neutral (~pH 7). This step hydrolyzes the iminium intermediate to the aldehyde.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by flash column chromatography to yield 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde as a crystalline solid. (Typical yield: 75-85%).
Overall Workflow and Logic
The described synthetic strategy provides a reliable and scalable pathway to the target compounds. The workflow is designed to ensure high purity and yield at each stage.
Figure 2: Experimental workflow for the two-step synthesis.
References
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Paal–Knorr synthesis of pyrrole. Química Organica.org. [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET. [Link]
-
Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. National Institutes of Health (PMC). [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Paal–Knorr synthesis. Grokipedia. [Link]
-
Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. ResearchGate. [Link]
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- 11. Pyrrole synthesis [organic-chemistry.org]
Application Note: The Strategic Role of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde in the Synthesis of Vonoprazan
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Vonoprazan (marketed as TAK-438) is a first-in-class potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the management of acid-related gastrointestinal disorders.[1][2] Developed by Takeda Pharmaceutical Company, Vonoprazan offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs), leading to more rapid, potent, and sustained gastric acid suppression.[1][2] The chemical architecture of Vonoprazan is a unique 1,3,5-trisubstituted pyrrole ring system.[3] The efficient construction of this core is a critical challenge in its large-scale manufacturing.
A pivotal starting material in several prominent and scalable synthetic routes is 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde . This intermediate provides the foundational 3,5-disubstituted pyrrole core, pre-functionalized for the subsequent introduction of the remaining key structural motifs of Vonoprazan. This document provides a detailed technical guide on the utilization of this aldehyde in the synthesis of Vonoprazan, outlining the strategic importance of the reaction steps and providing detailed protocols for laboratory and process chemistry applications.
The Synthetic Strategy: A Two-Fold Transformation
The synthesis of Vonoprazan from 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde proceeds through two primary, sequential transformations that build the final active pharmaceutical ingredient (API):
-
N-Sulfonylation: The nitrogen atom of the pyrrole ring is functionalized with a pyridine-3-sulfonyl group. This is a crucial step that introduces the moiety responsible for the compound's characteristic interaction with the H+,K+-ATPase proton pump.[3]
-
Reductive Amination: The carbaldehyde group at the 3-position is converted into the N-methylmethanamine side chain. This transformation completes the pharmacophore required for Vonoprazan's activity.
This strategic approach allows for the efficient and controlled construction of the complex Vonoprazan molecule, making it a preferred route in process development.
Caption: Overall synthetic workflow for Vonoprazan Fumarate.
Part 1: N-Sulfonylation of the Pyrrole Ring
Causality and Experimental Rationale:
The N-H proton of the pyrrole ring is weakly acidic and can be removed by a suitable base. The resulting pyrrolyl anion is a potent nucleophile that readily attacks the electrophilic sulfur atom of pyridine-3-sulfonyl chloride. This reaction forms a stable N-S bond, affixing the pyridinesulfonyl group to the pyrrole core. The choice of base and solvent is critical to ensure high yield and minimize side reactions. Strong bases like sodium hydride (NaH) are effective, while organic bases such as triethylamine can also be used, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[4][5]
Detailed Experimental Protocol: Synthesis of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
This protocol is a synthesis of methodologies reported in the literature and should be adapted and optimized for specific laboratory conditions.
-
Reactor Setup: To a dry, inert-atmosphere (Nitrogen or Argon) reaction vessel, add 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (1.0 eq).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM) to the vessel (approx. 5 mL per gram of starting material). Add 4-N,N-dimethylaminopyridine (DMAP) (0.15 eq) and triethylamine (2.0 eq). Stir the mixture until all solids are dissolved.[4]
-
Sulfonyl Chloride Addition: While stirring, add pyridine-3-sulfonyl chloride (1.2 eq) dropwise to the mixture, maintaining the internal temperature at 20±5°C.[4][5]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the consumption of the starting material by a suitable chromatographic method (e.g., TLC or HPLC) until completion (typically 3-5 hours).[4][5]
-
Work-up and Isolation:
-
Once the reaction is complete, quench the mixture by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the product as a solid.[4]
Data Presentation: Sulfonylation Reaction
| Parameter | Condition | Reported Yield | Reference |
| Base | Triethylamine / DMAP | 78.4% | [4] |
| Solvent | Dichloromethane (DCM) | [4] | |
| Temperature | 20±5°C | [4] |
Part 2: Reductive Amination to Vonoprazan
Causality and Experimental Rationale:
This key transformation proceeds in two stages. First, the aldehyde group reacts with methylamine to form a Schiff base (imine) intermediate. Second, a reducing agent, typically a hydride donor like sodium borohydride (NaBH₄), is introduced. The reducing agent selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine product, Vonoprazan. The reaction is typically performed as a one-pot procedure for process efficiency. The choice of reducing agent is critical; sodium borohydride is preferred for its selectivity and safer handling compared to stronger agents like lithium aluminum hydride.[5][6]
Caption: Key reaction mechanisms in the Vonoprazan synthesis.
Detailed Experimental Protocol: Synthesis of Vonoprazan Free Base
This protocol is a synthesis of methodologies reported in the literature and should be adapted and optimized for specific laboratory conditions.
-
Reactor Setup: Add 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (1.0 eq) to a reaction flask, followed by methanol (approx. 10 mL per gram).[5]
-
Imine Formation: Add a solution of methylamine in methanol (approx. 1.2 eq) to the mixture. Stir the reaction and maintain the temperature at 40±5°C for approximately 2 hours to facilitate imine formation.[5]
-
Reduction: Cool the mixture to 0±5°C in an ice bath.[5] Add sodium borohydride (NaBH₄) (0.5 eq) portion-wise, ensuring the internal temperature does not exceed 5°C.[5]
-
Reaction Monitoring: Continue to stir the reaction at this temperature until the imine intermediate is fully consumed, as monitored by TLC or HPLC.
-
Work-up and Isolation:
-
Carefully quench the reaction by adding acetone or a dilute acid to consume excess borohydride.
-
Remove the methanol under reduced pressure.
-
Perform a liquid-liquid extraction using ethyl acetate and water.[5]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield crude Vonoprazan free base, which can be used directly in the next step.
-
Data Presentation: Reductive Amination Reaction
| Parameter | Condition | Reported Yield | Reference |
| Amine Source | Methylamine in Methanol | 78.2% (as oxalate salt) | [4] |
| Reducing Agent | Sodium Borohydride | [5] | |
| Solvent | Methanol | [5] | |
| Temperature | 0-5°C (Reduction Step) | [5] |
Part 3: Final Salt Formation and Purification
The crude Vonoprazan free base is converted to its fumarate salt to improve its stability, solubility, and handling properties for pharmaceutical formulation. This is typically achieved by dissolving the free base in a suitable solvent and adding a stoichiometric amount of fumaric acid, followed by crystallization.
Protocol: Vonoprazan Fumarate Salt Formation
-
Dissolve the crude Vonoprazan free base in a suitable solvent such as ethyl acetate or ethanol.
-
Add a solution of fumaric acid (1.0 eq) in the same solvent.
-
Stir the mixture to induce precipitation of the fumarate salt. Cooling may be required.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The final product can be further purified by recrystallization from a solvent system like a methanol/water mixture to achieve high purity (e.g., >99.9%).[2]
References
- BenchChem. (2025). Vonoprazan Fumarate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action.
- Orita, A., et al. (2025).
- Yu, K., et al. (2017). Novel and practical synthesis of vonoprazan fumarate.
- Guidechem. How is 1H-Pyrrole-3-carboxaldehyde, 5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)
- BenchChem. (2025).
- Google Patents. (2016).
- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde in Modern Pharmaceutical Synthesis.
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN105085484A - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]
1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde as a pharmaceutical intermediate
An In-Depth Guide to 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of Fluorinated Pyrrole Scaffolds
In the landscape of modern medicinal chemistry, the pyrrole nucleus is a privileged scaffold, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in drug design. The introduction of a fluorine atom, as seen in this compound, adds another layer of strategic advantage. The 3-fluorophenyl substituent can significantly modulate the physicochemical properties of derivative compounds, enhancing metabolic stability, membrane permeability, and binding affinity to target proteins through favorable electrostatic interactions.
This guide provides a comprehensive overview of this compound, a versatile building block for the synthesis of advanced pharmaceutical agents. We will delve into its synthesis, characterization, and critical role as an intermediate, offering detailed protocols and expert insights for researchers in drug discovery and development. The aldehyde functionality at the 2-position of the pyrrole ring is a reactive handle, enabling a diverse range of chemical transformations for the construction of complex molecular architectures.[3]
Physicochemical Properties and Analytical Characterization
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use. The data presented below has been compiled from reliable chemical data sources.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₈FNO |
| Molecular Weight | 189.19 g/mol |
| Appearance | Typically a beige or light yellow solid[4] |
| CAS Number | Not readily available for this specific isomer, highlighting the novelty and specialized nature of this compound. Related isomers like 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde have CAS 881674-56-2.[5][6] |
Protocol 1: NMR Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra for this compound.
Objective: To verify the chemical structure and assess the purity of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Transfer the solution to an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
Aldehyde Proton (-CHO): A singlet expected around 9.5-9.8 ppm.[7]
-
Pyrrole Ring Protons: Three distinct signals in the aromatic region, typically between 6.0 and 7.5 ppm. The proton adjacent to the aldehyde will be the most downfield of the three.[8]
-
Fluorophenyl Ring Protons: Four signals in the aromatic region (approx. 7.0-7.6 ppm), showing characteristic splitting patterns due to fluorine-proton coupling.
-
NH Proton (if N-H tautomer is present): A broad singlet, typically above 10 ppm, though for N-substituted pyrroles like this one, this signal will be absent.[7]
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
Aldehyde Carbonyl (C=O): A signal in the range of 180-195 ppm.[9]
-
Pyrrole & Phenyl Carbons: Multiple signals between 110-145 ppm. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.
-
-
-
Data Analysis: Integrate the proton signals to determine relative proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure. Compare the obtained spectra with reference data for similar compounds.[9][10]
Protocol 2: HPLC-MS for Purity and Identity Confirmation
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is essential for confirming the purity and molecular weight of the intermediate.
Objective: To determine the purity of the synthesized compound and confirm its molecular weight.
Instrumentation & Conditions:
-
HPLC System: Standard analytical HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Example Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL. Dilute to a working concentration of ~10-20 µg/mL with the initial mobile phase composition.
-
Injection: Inject 5-10 µL of the sample solution.
-
Data Acquisition: Run the HPLC-MS method.
-
Analysis:
-
The purity is determined by the peak area percentage of the main peak in the UV chromatogram. A purity of >98% is typically required for pharmaceutical intermediates.[5]
-
The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 190.06.
-
Synthesis of the Intermediate
The synthesis of N-aryl pyrrole aldehydes can be achieved through several established routes. A common and effective method involves the Paal-Knorr pyrrole synthesis followed by formylation.
Caption: Synthetic workflow for this compound.
Protocol 3: Laboratory-Scale Synthesis
Objective: To synthesize this compound via a two-step process.
Step 1: Synthesis of 1-(3-fluorophenyl)-1H-pyrrole
-
To a solution of 3-fluoroaniline (1.11 g, 10 mmol) in glacial acetic acid (20 mL), add 2,5-dimethoxytetrahydrofuran (1.32 g, 10 mmol).
-
Heat the reaction mixture to reflux (approx. 118 °C) for 1 hour.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the cooled mixture into ice-water (100 mL) and neutralize carefully with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(3-fluorophenyl)-1H-pyrrole. This is often used in the next step without further purification.
Step 2: Vilsmeier-Haack Formylation
-
In a three-necked flask under a nitrogen atmosphere, cool dimethylformamide (DMF, 15 mL) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 mL, 12 mmol) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Add a solution of crude 1-(3-fluorophenyl)-1H-pyrrole (from Step 1, ~10 mmol) in DMF (5 mL) dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 2-3 hours.
-
Cool the reaction mixture in an ice bath and quench by slowly adding a cold solution of sodium acetate (25 g) in water (100 mL).
-
Heat the mixture to 60 °C for 15 minutes to hydrolyze the iminium salt intermediate.
-
Cool to room temperature and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.[5]
Applications in Pharmaceutical Synthesis
The aldehyde group is a versatile functional group that serves as a linchpin for constructing diverse molecular scaffolds. It readily undergoes a variety of chemical transformations, allowing for the introduction of new pharmacophores and the extension of the molecular framework. The pyrrole ring itself is a key component of many NSAIDs and other biologically active molecules.[11]
Caption: Key synthetic transformations of the title intermediate in drug development.
Protocol 4: Synthesis of a Schiff Base Derivative
Schiff bases (imines) derived from heterocyclic aldehydes are common intermediates and are themselves investigated for a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[12][13]
Objective: To synthesize an N-((1-(3-fluorophenyl)-1H-pyrrol-2-yl)methylene)aniline derivative.
Materials:
-
This compound (189 mg, 1 mmol)
-
A substituted aniline (e.g., 4-methoxyaniline, 123 mg, 1 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (1-2 drops)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the substituted aniline to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Potential Therapeutic Applications and Biological Relevance
While specific drugs derived from this compound are not yet widely documented in public literature, the core scaffold is strongly associated with several therapeutic areas. Pyrrole derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[11]
For instance, the related intermediate 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is a key building block for Vonoprazan, a potassium-competitive acid blocker (P-CAB) used to treat acid-related gastrointestinal disorders.[5][6] This highlights the potential of fluorophenyl-pyrrole scaffolds in modern medicine. Derivatives of 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, a close isostere, have been investigated as anti-inflammatory and anti-melanoma agents.[14]
Caption: Hypothetical inhibition of the COX-2 pathway by a drug derived from the title intermediate.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling.
-
Hazard Identification: Based on data for similar compounds, it is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][15][16]
-
Personal Protective Equipment (PPE):
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors.[4] Wash hands thoroughly after handling.[4][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended, as some pyrrole derivatives can be sensitive to air and light.
Conclusion
This compound stands out as a high-value intermediate for pharmaceutical research and development. Its structure combines the biologically significant pyrrole ring with a strategically placed fluorophenyl group and a versatile aldehyde handle. This combination provides a powerful platform for synthesizing novel drug candidates targeting a range of diseases, particularly in the areas of inflammation, pain management, and potentially oncology and infectious diseases. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this promising building block.
References
-
The Royal Society of Chemistry. (n.d.). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering the Synthesis: Key Considerations for 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carboxaldehyde Production. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrole-3-carboxaldehyde derivatives and SAR activity. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Preparation method of 5-(2-fluorophenyl)-1h-pyrrole-3-carbaldehyde intermediate of vornorazan fumarate. Retrieved from [Link]
-
MDPI. (n.d.). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Essential Role of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Pharmacompass. (n.d.). 5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-Pyrrole-3-carboxaldehyde. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]
-
Zhukovskaya, O. N., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Retrieved from [Link]
-
ResearchGate. (2025). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
-
PubChem. (n.d.). 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde. Retrieved from [Link]
-
JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. Retrieved from [Link]
-
Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]
-
RJPT. (n.d.). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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Synthesis of 1-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde: An Application Note and Detailed Experimental Protocol
This document provides a comprehensive guide for the synthesis of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, two-step synthetic route with in-depth explanations of the experimental choices and underlying chemical principles.
The synthesis commences with the construction of the N-arylpyrrole core via the Paal-Knorr reaction, followed by regioselective formylation at the C2 position of the pyrrole ring utilizing the Vilsmeier-Haack reaction. This guide provides step-by-step instructions, safety precautions, characterization data, and a mechanistic overview to ensure a reproducible and validated experimental outcome.
Strategic Overview of the Synthesis
The synthesis of this compound is efficiently achieved in two sequential steps, as illustrated in the workflow diagram below. The initial step involves the synthesis of the precursor, 1-(3-fluorophenyl)-1H-pyrrole, through a Paal-Knorr condensation. The subsequent step is the introduction of the aldehyde functionality at the electron-rich C2 position of the pyrrole ring via a Vilsmeier-Haack formylation.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 1-(3-Fluorophenyl)-1H-pyrrole
The Paal-Knorr synthesis is a robust and widely employed method for the construction of pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[1][2] In this protocol, 2,5-dimethoxytetrahydrofuran serves as a stable and convenient precursor to the required 1,4-dicarbonyl species, succinaldehyde, which is generated in situ under acidic conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,5-Dimethoxytetrahydrofuran | 98% | Sigma-Aldrich |
| 3-Fluoroaniline | 99% | Acros Organics |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Toluene | Anhydrous | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | In-house |
| Anhydrous Magnesium Sulfate | ACS Grade | VWR Chemicals |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoroaniline (5.55 g, 50 mmol) and toluene (100 mL).
-
Addition of Reagents: While stirring, add glacial acetic acid (3.0 g, 50 mmol) to the solution. Subsequently, add 2,5-dimethoxytetrahydrofuran (6.6 g, 50 mmol) dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (starting with 100% hexanes) to afford 1-(3-fluorophenyl)-1H-pyrrole as a pale yellow oil.
Expected Characterization of 1-(3-Fluorophenyl)-1H-pyrrole
-
¹H NMR (400 MHz, CDCl₃): δ 7.35-7.29 (m, 1H), 7.15-7.05 (m, 3H), 6.80 (t, J = 2.2 Hz, 2H), 6.30 (t, J = 2.2 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 163.5 (d, J = 245.5 Hz), 141.8, 130.5 (d, J = 9.1 Hz), 122.5, 118.8, 115.0 (d, J = 21.2 Hz), 111.5, 108.5 (d, J = 25.3 Hz).
Part 2: Synthesis of this compound
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (in this case, dimethylformamide) and phosphorus oxychloride. This electrophilic species then attacks the electron-rich pyrrole ring, predominantly at the C2 position due to the directing effect of the nitrogen atom.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-(3-Fluorophenyl)-1H-pyrrole | Synthesized above | - |
| Phosphorus Oxychloride (POCl₃) | 99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Sodium Acetate Trihydrate | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | In-house |
| Anhydrous Sodium Sulfate | ACS Grade | VWR Chemicals |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
Experimental Protocol
-
Vilsmeier Reagent Formation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 15 mL). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 mL, 12 mmol) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Addition of Pyrrole: Dissolve 1-(3-fluorophenyl)-1H-pyrrole (1.61 g, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add this solution dropwise to the cold Vilsmeier reagent suspension over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction by TLC (8:2 hexanes:ethyl acetate).
-
Hydrolysis: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Prepare a solution of sodium acetate trihydrate (16.3 g, 120 mmol) in water (50 mL) and add it slowly and carefully to the reaction mixture to hydrolyze the iminium salt intermediate.
-
Work-up: After the addition, stir the mixture vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 40 mL) and brine (40 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 hexanes:ethyl acetate) to yield this compound as a solid.
Mechanism of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a two-part process. First, the Vilsmeier reagent is formed from the reaction of DMF and POCl₃. This is followed by an electrophilic aromatic substitution on the pyrrole ring.
Caption: Mechanism of the Vilsmeier-Haack formylation of 1-(3-fluorophenyl)-1H-pyrrole.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃) | δ 9.55 (s, 1H, -CHO), 7.45-7.35 (m, 1H), 7.20-7.10 (m, 3H), 7.05 (dd, J = 4.0, 1.8 Hz, 1H), 6.95 (dd, J = 2.5, 1.8 Hz, 1H), 6.35 (dd, J = 4.0, 2.5 Hz, 1H). |
| ¹³C NMR (CDCl₃) | δ 180.5, 163.2 (d, J = 248.5 Hz), 140.5, 132.8, 130.8 (d, J = 8.6 Hz), 125.5, 118.0, 115.5 (d, J = 21.5 Hz), 112.0, 109.5 (d, J = 25.0 Hz). |
| IR (KBr) | ν_max_ (cm⁻¹): ~3100 (C-H, aromatic), ~1660 (C=O, aldehyde), ~1580, 1490 (C=C, aromatic). |
| Mass Spec (EI) | m/z: 189 (M⁺). |
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[1] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.
-
The reaction between POCl₃ and DMF is exothermic. Ensure proper cooling to control the reaction temperature.
-
The hydrolysis step can be vigorous. Add the aqueous sodium acetate solution slowly and with caution.
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can confidently prepare this valuable intermediate for applications in drug discovery and materials science. The provided characterization data serves as a benchmark for product validation, ensuring the integrity of the experimental results.
References
-
Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1885 , 18 (1), 367–371. [Link]
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 123076, Phosphorus oxychloride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6228, Dimethylformamide. [Link]
- Jones, R. A.; Bean, G. P. The Chemistry of Pyrroles. Academic Press, 1977.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Note: High-Purity Isolation of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde, a critical intermediate in pharmaceutical synthesis. The inherent challenges in isolating this moderately polar aromatic aldehyde from synthetic byproducts—such as unreacted precursors, over-oxidized species, and other impurities—necessitate a robust and reproducible purification strategy. We present a detailed methodology employing normal-phase flash column chromatography, optimized through systematic Thin-Layer Chromatography (TLC) analysis. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth causal explanations for experimental choices to ensure the consistent attainment of high-purity material (>99%).
Introduction: The Strategic Importance of Purity
This compound is a key building block in the synthesis of various biologically active molecules. Notably, it serves as a precursor for potassium-competitive acid blockers (P-CABs), a class of drugs used to treat acid-related gastrointestinal disorders.[1] The efficacy and safety of the final active pharmaceutical ingredient (API) are directly contingent on the purity of its intermediates. Common synthetic routes, such as the Vilsmeier-Haack reaction on N-arylpyrroles, can generate a spectrum of impurities.[2] These may include residual starting materials, isomeric byproducts, and the corresponding carboxylic acid formed via air oxidation of the aldehyde functional group.
Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3][4] This protocol details an optimized method using silica gel as the stationary phase to effectively resolve the target compound from its closely-related impurities.
Principle of Chromatographic Separation
The purification strategy is based on normal-phase adsorption chromatography.
-
Stationary Phase: Silica gel, a highly polar adsorbent rich in surface silanol (Si-OH) groups, is used as the stationary phase.[4]
-
Mobile Phase (Eluent): A non-polar solvent system, typically a mixture of hexane and ethyl acetate, acts as the mobile phase.
-
Separation Mechanism: The separation is governed by the polarity of the compounds in the crude mixture.[5]
-
Highly Polar Impurities (e.g., the corresponding carboxylic acid) will adsorb strongly to the polar silica gel and elute slowly.
-
Non-Polar Impurities will have minimal interaction with the stationary phase and will be carried through the column quickly by the mobile phase.
-
This compound , being of intermediate polarity due to the aldehyde and fluorophenyl moieties, will elute between the non-polar and highly polar impurities, allowing for its effective isolation.
-
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Prior to scaling up to column chromatography, it is imperative to determine the optimal mobile phase composition using TLC. The goal is to identify a solvent system that provides a retention factor (Rƒ) of approximately 0.3 to 0.4 for the target compound, ensuring good separation from all impurities.[3]
Protocol 1: TLC Analysis
-
Prepare TLC Plate: Lightly draw a starting line in pencil approximately 1 cm from the bottom of a silica gel TLC plate.
-
Spot Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the mixture onto the starting line. It is also beneficial to spot standards of the starting materials if available.
-
Develop the Plate: Place a small volume of the chosen test eluent (e.g., 8:2 Hexane:Ethyl Acetate) into a developing chamber with a lid and filter paper to ensure vapor saturation. Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Close the chamber.
-
Visualize: Once the solvent front has migrated to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). Circle the visible spots.
-
Calculate Rƒ: Measure the distance traveled by each spot and by the solvent front. Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimize: Adjust the polarity of the eluent by changing the solvent ratio (e.g., 9:1, 7:3 Hexane:Ethyl Acetate) until the target compound's spot has an Rƒ of ~0.3-0.4 and is well-resolved from other spots.
Materials and Equipment
| Category | Item |
| Chemicals | Crude this compound |
| Silica Gel for column chromatography (e.g., 230-400 mesh) | |
| n-Hexane (ACS Grade or higher) | |
| Ethyl Acetate (ACS Grade or higher) | |
| Dichloromethane (for sample loading) | |
| Anhydrous Sodium Sulfate | |
| Glassware | Glass chromatography column with stopcock |
| Separatory funnel (for eluent reservoir) | |
| Round-bottom flasks (for fraction collection and final product) | |
| Test tubes and rack | |
| Beakers and Erlenmeyer flasks | |
| Equipment | TLC plates (silica gel 60 F254) |
| TLC developing chamber | |
| UV Lamp (254 nm) | |
| Rotary Evaporator | |
| High-vacuum pump | |
| Fume hood |
Detailed Purification Protocol
This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities. A general rule is to use 30-50 g of silica gel for every 1 g of crude material.[4]
Workflow Diagram: Purification of this compound
Caption: Workflow for the purification of this compound.
Step 1: Column Packing (Slurry Method)
-
Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed. Add a ~1 cm layer of clean sand on top.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Use enough solvent to create a free-flowing consistency.
-
With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to aid the transfer.
-
Gently tap the side of the column continuously to encourage even packing and dislodge any air bubbles.
-
Once all the silica has been added, wash any remaining silica from the beaker walls into the column with more eluent.
-
Allow the silica to settle into a packed bed. Never let the solvent level drop below the top of the silica bed, as this will cause cracking and ruin the separation.[4]
-
Once the bed is stable, carefully add another ~1 cm layer of sand on top to protect the silica surface from disturbance during solvent addition.
-
Drain the excess solvent until the liquid level is just at the top of the sand layer. The column is now ready for loading.
Step 2: Sample Preparation and Loading (Dry Loading)
Dry loading is superior for compounds that have limited solubility in the mobile phase or for achieving the highest resolution.
-
Dissolve the crude product (1-2 g) in a minimal amount of a volatile solvent like dichloromethane or acetone (approx. 10-20 mL).
-
Add 2-3 g of silica gel to this solution to form a paste.
-
Thoroughly evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. This is your crude product adsorbed onto silica.
-
Carefully add this powder as a uniform layer on top of the sand in the packed column.
-
Gently place a small piece of filter paper or a thin layer of sand on top of the sample layer to prevent it from being disturbed.
Step 3: Elution and Fraction Collection
-
Carefully add the optimized mobile phase to the column using a separatory funnel as a reservoir.
-
Open the stopcock and begin collecting the eluent in numbered test tubes or flasks. Maintain a steady flow rate. For flash chromatography, gentle positive pressure can be applied using a pump or inert gas.[3]
-
Start with the optimized isocratic mobile phase (e.g., 8:2 Hexane:Ethyl Acetate). If separation is difficult, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent (ethyl acetate).[6]
Step 4: Monitoring the Fractions
-
Every few fractions, perform TLC analysis to determine the contents of each tube.
-
Spot the collected fractions alongside a spot of the original crude mixture on a single TLC plate.
-
Identify the fractions that contain only the spot corresponding to the pure target compound.
-
Group the fractions accordingly: those with non-polar impurities, those with the pure product, and those containing mixtures.
Post-Purification and Characterization
-
Combine all fractions containing the pure product into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator. Be mindful of the temperature to avoid product degradation.
-
Place the flask on a high-vacuum line for several hours to remove any residual solvent.
-
Weigh the flask to determine the final yield of the purified product.
-
Confirm the identity and purity of the compound using analytical methods such as ¹H NMR, ¹³C NMR, HPLC, and Mass Spectrometry.[1]
Summary of Optimized Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides excellent resolving power for moderately polar compounds.[4] |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (Optimized ratio, e.g., 8:2 v/v) | Provides good separation for moderately polar aldehydes while being easy to remove.[6] |
| Target Rƒ (TLC) | 0.3 - 0.4 | Ensures the compound spends sufficient time on the stationary phase for effective separation.[3] |
| Loading Method | Dry Loading (Pre-adsorption on silica) | Minimizes band broadening and improves resolution, especially for less soluble samples. |
| Typical Purity | >99% (by HPLC) | Achievable with this optimized protocol. |
| Physical Appearance | Light Brown to Brown Solid | As described in supplier information.[7] |
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor or No Separation | Incorrect mobile phase polarity. | Re-optimize the eluent using TLC. Try a different solvent system (e.g., Dichloromethane/Hexane). |
| Cracked or Channeled Column Bed | The column ran dry; packing was not uniform. | Re-pack the column. Never let the solvent level drop below the top of the silica. |
| Product Elutes Too Quickly (High Rƒ) | The mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., from 8:2 to 9:1 Hexane:EtOAc). |
| Product Does Not Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). |
| Streaking on TLC | Sample is too concentrated; sample is acidic/basic. | Spot a more dilute sample. Add a trace amount of acid (acetic) or base (triethylamine) to the eluent. |
References
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering the Synthesis: Key Considerations for 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carboxaldehyde Production. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Column Chromatography. Retrieved from [Link]
-
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Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde
Introduction
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel synthetic compounds is a cornerstone of research and development. 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound of interest, combining a pyrrole-2-carbaldehyde scaffold, known for its presence in various natural products and bioactive molecules, with a substituted aromatic ring.[1][2] The introduction of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate electronic properties, metabolic stability, and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous characterization of such molecules in solution.
This application note provides a detailed guide to the ¹H and ¹³C NMR spectroscopic characterization of this compound. We will delve into the causality behind experimental choices, provide a robust protocol for data acquisition, and offer a comprehensive analysis of the spectral data. The discussion will highlight the influence of the aldehyde and 3-fluorophenyl substituents on the chemical environment of the pyrrole core, with a particular focus on the diagnostic ¹H-¹⁹F and ¹³C-¹⁹F coupling constants that are critical for assignment.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of this compound is presented below with the IUPAC-recommended numbering scheme that will be used throughout this note.
Caption: Molecular structure and numbering of this compound.
Experimental Protocols
The quality and reliability of NMR data are directly dependent on meticulous sample preparation and correctly chosen acquisition parameters.
Materials and Sample Preparation
-
Analyte: this compound (~10-15 mg for ¹H NMR; ~20-30 mg for ¹³C NMR).
-
NMR Solvent: Deuterated chloroform (CDCl₃, 0.6-0.7 mL) is a suitable initial choice due to its excellent dissolving power for a wide range of organic compounds and its relatively clean spectral window. Other solvents like DMSO-d₆ or Acetone-d₆ can be used, but will result in different chemical shifts.[3][4]
-
Internal Standard: Tetramethylsilane (TMS) at 0.0 ppm is used for referencing both ¹H and ¹³C spectra. It is often included in commercially available deuterated solvents.
Protocol:
-
Weigh the analyte accurately and transfer it to a clean, dry NMR tube.
-
Using a calibrated pipette, add the deuterated solvent to the NMR tube.
-
Cap the tube securely and vortex or gently agitate until the sample is completely dissolved. A clear, homogeneous solution is critical.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner turbine.
NMR Instrument and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: zg30 (a standard 30° pulse experiment)
-
Spectral Width: -2 to 12 ppm (a standard range for organic molecules)
-
Acquisition Time: ~3-4 seconds. This ensures good resolution.
-
Relaxation Delay (d1): 2 seconds. This allows for nearly complete relaxation of protons, ensuring quantitative integrity if integration is a priority.
-
Number of Scans: 8 to 16 scans. This is typically sufficient to achieve a high signal-to-noise ratio for a sample of this concentration.
¹³C NMR Acquisition:
-
Spectrometer Frequency: 101 MHz
-
Pulse Sequence: zgpg30 (a proton-decoupled experiment with a 30° pulse)
-
Decoupling: Broadband proton decoupling (e.g., garp or waltz16) is essential to simplify the spectrum by collapsing all ¹³C-¹H couplings into singlets.[5]
-
Spectral Width: -10 to 200 ppm. This range covers nearly all organic carbons, including carbonyls.[5]
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 to 2048 scans. More scans are required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[5]
Results and Spectroscopic Analysis
The combination of ¹H and ¹³C NMR data, including chemical shifts (δ), signal multiplicities, and coupling constants (J), provides a complete picture of the molecular structure.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is characterized by three distinct regions: the downfield aldehyde proton, the aromatic protons of the two rings, and the upfield pyrrole protons. The electron-withdrawing nature of the aldehyde group and the electronegativity of the nitrogen and fluorine atoms are the primary influences on the chemical shifts.
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 (-CHO) | ~9.55 | s | - | 1H |
| H2' | ~7.50 | dt | ³JHH ≈ 8.0, ⁴JHF ≈ 2.0 | 1H |
| H4' | ~7.35 | ddd | ³JHH ≈ 8.0, ³JHH ≈ 8.0, ⁵JHF ≈ 0.5 | 1H |
| H5' | ~7.10 | ddd | ³JHH ≈ 8.0, ⁴JHH ≈ 2.0, ³JHF ≈ 9.5 | 1H |
| H6' | ~7.20 | ddd | ³JHH ≈ 8.0, ⁴JHH ≈ 2.0, ⁴JHF ≈ 2.0 | 1H |
| H5 | ~7.15 | dd | ³JHH ≈ 4.0, ⁴JHH ≈ 1.8 | 1H |
| H3 | ~7.05 | dd | ³JHH ≈ 4.0, ⁴JHH ≈ 2.5 | 1H |
| H4 | ~6.30 | t | ³JHH ≈ 4.0 | 1H |
Detailed Interpretation:
-
Aldehyde Proton (H6): The aldehyde proton appears as a sharp singlet at a very downfield position (~9.55 ppm). This significant deshielding is due to the strong electron-withdrawing effect of the carbonyl oxygen and magnetic anisotropy.
-
Pyrrole Protons (H3, H4, H5): These protons appear in the aromatic region. H4 is the most shielded (~6.30 ppm) as it is furthest from the electron-withdrawing aldehyde group. H3 and H5 are deshielded relative to H4 and show characteristic doublet of doublets patterns from coupling to each other and to H4.[6][7]
-
Fluorophenyl Protons (H2', H4', H5', H6'): The signals for these protons are complicated by both H-H and H-F coupling. The fluorine atom exerts a strong influence on the chemical shifts and splitting patterns. The magnitude of the H-F coupling constant decreases with the number of bonds separating the nuclei: ³J (ortho) > ⁴J (meta) > ⁵J (para).[8][9]
-
H5' shows a large doublet of doublets of doublets (ddd) pattern with a significant ortho H-F coupling (~9.5 Hz).
-
H2' and H6' are also complex multiplets due to both H-H and smaller meta/para H-F couplings.
-
¹³C NMR Spectral Analysis
In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single resonance, unless it is coupled to fluorine. C-F coupling is not removed by broadband proton decoupling and provides invaluable structural information.[10][11]
Table 2: ¹³C NMR Data for this compound (101 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C6 (-CHO) | ~180.0 | s | - |
| C3' | ~163.0 | d | ¹JCF ≈ 245 |
| C1' | ~140.0 | d | ³JCF ≈ 8 |
| C2 | ~132.5 | s | - |
| C5' | ~130.5 | d | ³JCF ≈ 8 |
| C5 | ~128.0 | s | - |
| C3 | ~125.0 | s | - |
| C2' | ~123.0 | d | ²JCF ≈ 21 |
| C6' | ~115.0 | d | ²JCF ≈ 22 |
| C4' | ~113.0 | d | ⁴JCF ≈ 3 |
| C4 | ~111.0 | s | - |
Detailed Interpretation:
-
Carbonyl Carbon (C6): The aldehyde carbonyl carbon is the most deshielded signal in the spectrum, appearing around 180.0 ppm.
-
Fluorophenyl Carbons: The carbons of the fluorophenyl ring all appear as doublets due to C-F coupling.
-
C3' : This is the carbon directly bonded to fluorine and exhibits a very large one-bond coupling constant (¹JCF) of approximately 245 Hz.[12][13] Its chemical shift is also significantly downfield due to the direct attachment of the electronegative fluorine.
-
C2' and C6' : These carbons, two bonds away from the fluorine, show a characteristic two-bond coupling (²JCF) of around 21-22 Hz.[12][14]
-
C1' and C5' : These carbons show smaller three-bond couplings (³JCF) of about 8 Hz.
-
C4' : The four-bond coupling (⁴JCF) is the smallest, often only a few Hertz.
-
-
Pyrrole Carbons (C2, C3, C4, C5): The chemical shifts of these carbons are influenced by the nitrogen atom and the two substituents. C2, being attached to the aldehyde, is significantly deshielded.[15][16]
Structural Confirmation Workflow
The definitive assignment of the structure is achieved by logically connecting the information from both ¹H and ¹³C spectra, particularly the unique coupling patterns introduced by the fluorine atom.
Caption: Workflow for structural confirmation using key diagnostic data from ¹H and ¹³C NMR.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. The chemical shifts are consistent with the electronic effects of the aldehyde, pyrrole, and fluorophenyl moieties. Crucially, the distinct and predictable through-bond ¹H-¹⁹F and ¹³C-¹⁹F spin-spin coupling constants serve as definitive markers, allowing for the precise assignment of all proton and carbon signals on the fluorophenyl ring and confirming the meta-position of the fluorine substituent. The protocols and analysis presented herein establish a robust framework for the characterization of this compound and can be adapted for other substituted heterocyclic systems.
References
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Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Sci-Hub. Available at: [Link]
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Abraham, R. J., et al. (1972). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V.l The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. RSC Publishing. Available at: [Link]
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Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. Available at: [Link]
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Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship.org. Available at: [Link]
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Johnson, A. (2008). 13C NMR of fluorinated aromatics. IONiC / VIPEr. Available at: [Link]
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Kyushu Institute of Technology. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. Available at: [Link]
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National Institutes of Health. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC - NIH. Available at: [Link]
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Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]
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Kim, H. K., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. The Royal Society of Chemistry. Available at: [Link]
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Marquez, R., et al. (2015). Pyrrole-Spectral Data-191015. The Royal Society of Chemistry. Available at: [Link]
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Nikolova, I., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
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Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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ResearchGate. (2025). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. Available at: [Link]
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The Strategic Incorporation of Fluorine: A Guide to the Application of Fluorinated Pyrroles in Medicinal Chemistry
Introduction: The Unique Role of Fluorine in Drug Design
In the landscape of medicinal chemistry, the pyrrole scaffold is a recurring motif, present in a multitude of natural products and synthetic drugs.[1] Its versatility and amenability to chemical modification have made it a privileged structure in drug discovery. The strategic introduction of fluorine atoms into the pyrrole ring or its substituents can dramatically enhance the pharmacological profile of these molecules. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to its biological target.[2] It is estimated that over 20% of all pharmaceuticals on the market contain fluorine, a testament to its transformative impact on drug design.[3] This guide provides an in-depth exploration of the application of fluorinated pyrroles in medicinal chemistry, offering insights into their synthesis, therapeutic applications, and the rationale behind their design.
Core Applications of Fluorinated Pyrroles in Drug Discovery
The unique physicochemical properties imparted by fluorine have led to the successful development of fluorinated pyrrole-containing drugs across various therapeutic areas. This section will delve into key examples, highlighting their mechanism of action and the pivotal role of the fluorinated pyrrole moiety.
Atorvastatin (Lipitor®): A Landmark in Cardiovascular Medicine
Perhaps the most prominent example of a fluorinated pyrrole in medicine is Atorvastatin, a blockbuster drug for the management of hypercholesterolemia.[4] The central pharmacophore of Atorvastatin is a pentasubstituted pyrrole ring, which includes a 4-fluorophenyl group.
Mechanism of Action: Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][5][6] By mimicking the structure of the natural substrate, HMG-CoA, Atorvastatin binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate.[4] This inhibition leads to a decrease in hepatic cholesterol synthesis, which in turn upregulates the expression of LDL receptors on liver cells.[6][7] The increased number of LDL receptors enhances the clearance of low-density lipoprotein (LDL) cholesterol ("bad cholesterol") from the bloodstream.[5] The 4-fluorophenyl group on the pyrrole ring is crucial for its potent inhibitory activity.
Diagram of Atorvastatin's Mechanism of Action:
Caption: Atorvastatin competitively inhibits HMG-CoA reductase, leading to reduced cholesterol synthesis and increased LDL clearance.
Kinase Inhibitors in Oncology
Functionalized pyrrole scaffolds are prominent chemotypes for designing protein kinase inhibitors, which have shown excellent antiproliferative potential in cancer therapy.[8] The introduction of fluorine can enhance binding affinity and selectivity for the target kinase.
Pyrrolo[2,3-d]pyrimidines as EGFR Inhibitors: A significant class of fluorinated pyrrole-containing kinase inhibitors is the pyrrolo[2,3-d]pyrimidines. These compounds are isosteres of adenine and can act as ATP-competitive inhibitors of various kinases, including the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[1][9] Fluorine substitution on the pyrrolopyrimidine core or its appended aryl rings can significantly impact their inhibitory potency and selectivity.[10]
For instance, studies on 2,4-disubstituted pyrrolo[2,3-d]pyrimidines have shown that the presence of a halogen, such as fluorine, can lead to highly potent EGFR inhibitors with IC50 values in the nanomolar range.[10] The fluorine atom can engage in favorable interactions within the ATP-binding pocket of the kinase, thereby enhancing the inhibitor's affinity.
Structure-Activity Relationship (SAR) of Fluorinated Pyrrolopyrimidine EGFR Inhibitors:
The following table summarizes the structure-activity relationship of a series of 2,4,6-trisubstituted pyrrolo[2,3-d]pyrimidine derivatives against EGFR.
| Compound | R1 | R2 | R3 | EGFR IC50 (µM) | Reference |
| 78 | H | H | H | 0.3 | [10] |
| 79 | OCH3 | H | H | 2.2 | [10] |
| 80 | Cl | H | H | 3.4 | [10] |
| 81 | F | H | H | 4.7 | [10] |
This data illustrates that substitutions on the phenyl ring attached to the pyrrolopyrimidine core influence the EGFR inhibitory activity. While in this specific series, the unsubstituted analog (78) was the most potent, fluorine substitution (81) still resulted in a compound with significant inhibitory activity.
Antiviral Agents: Targeting HIV-1 Reverse Transcriptase
Fluorinated pyrroles have also emerged as promising antiviral agents, particularly as inhibitors of HIV-1 reverse transcriptase (RT).[3] HIV-1 RT is a crucial enzyme for the replication of the virus, and its inhibition is a cornerstone of antiretroviral therapy.[11]
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Fluorinated pyrrole derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[12] NNRTIs bind to an allosteric pocket on the RT enzyme, inducing a conformational change that inhibits its polymerase activity.[12] The incorporation of fluorine can enhance the binding affinity of these inhibitors to the allosteric site and improve their pharmacokinetic properties.[13]
For example, certain fluorinated pyrrole-based hybrids have demonstrated moderate activity against HIV-1.[3] Although not as potent as the reference drug Zidovudine (AZT) in the cited study, these findings highlight the potential of this scaffold for further optimization.
Experimental Protocols: Synthesis of a Fluorinated Pyrrole
The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[14][15][16][17] This protocol details the synthesis of 2-(4-fluorophenyl)-5-isopropyl-3-phenyl-1H-pyrrole, a key intermediate in the synthesis of Atorvastatin, adapted from literature procedures.[18]
Workflow for Paal-Knorr Synthesis of a Fluorinated Pyrrole:
Caption: A generalized workflow for the Paal-Knorr synthesis of a substituted pyrrole.
Protocol: Paal-Knorr Synthesis of 2-(4-fluorophenyl)-5-isopropyl-3-phenyl-1H-pyrrole
Materials:
-
1-(4-Fluorophenyl)-4-methyl-1,3-diphenylpentane-1,4-dione
-
Ammonium acetate or a primary amine (e.g., aniline)
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-fluorophenyl)-4-methyl-1,3-diphenylpentane-1,4-dione (1.0 equivalent) in a mixture of ethanol and glacial acetic acid (e.g., 10:1 v/v).
-
Addition of Amine: Add an excess of ammonium acetate (e.g., 5-10 equivalents) or the desired primary amine (1.1 equivalents) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 2-(4-fluorophenyl)-5-isopropyl-3-phenyl-1H-pyrrole.
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Conclusion and Future Perspectives
The incorporation of fluorine into the pyrrole scaffold has proven to be a highly effective strategy in medicinal chemistry, leading to the development of blockbuster drugs and promising clinical candidates. The unique properties of fluorine allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, often resulting in enhanced efficacy and safety profiles. As our understanding of the intricate interactions between fluorinated molecules and their biological targets deepens, and as synthetic methodologies for the selective introduction of fluorine continue to advance, the application of fluorinated pyrroles in drug discovery is poised for continued growth. Future research will likely focus on the development of novel fluorinated pyrrole derivatives with improved target selectivity, reduced off-target effects, and the ability to overcome drug resistance.
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Synthesis of HIV-1 Reverse Transcriptase Inhibitors. Intel ISEF. [Link]
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The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]
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- 3. Atorvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
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- 6. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
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- 10. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity [mdpi.com]
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- 18. WO2003044011A1 - Pyrrole synthesis - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Novel Bioactive Compounds from 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde
Introduction: The Pyrrole Scaffold as a Versatile Core for Bioactive Molecules
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Pyrrole derivatives have demonstrated a spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The versatility of the pyrrole core allows for the strategic introduction of various pharmacophores, leading to compounds with enhanced potency and target selectivity.[1]
1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde is a particularly attractive starting material for the synthesis of novel bioactive compounds. The presence of the reactive aldehyde group at the C2 position provides a handle for a variety of synthetic transformations, while the 3-fluorophenyl substituent at the N1 position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability, improve membrane permeability, and participate in favorable interactions with biological targets. This document provides detailed protocols for the synthesis of three classes of potential bioactive compounds from this compound: chalcones, Schiff bases, and stilbene analogs, and discusses their potential applications in drug discovery.
I. Synthesis of Pyrrole-Based Chalcones: Precursors to Diverse Heterocycles
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6][7] The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can participate in Michael addition reactions with biological nucleophiles. Furthermore, chalcones are valuable intermediates for the synthesis of various heterocyclic compounds like pyrimidines and pyrazoles.[1][8][9]
The synthesis of chalcones from this compound is typically achieved through a Claisen-Schmidt condensation with an appropriate acetophenone derivative.[10][11]
Workflow for the Synthesis of Pyrrole-Based Chalcones and Subsequent Pyrimidine Derivatives
Caption: Synthetic pathway for pyrrole-based chalcones and their conversion to pyrimidine derivatives.
Protocol 1: Synthesis of (E)-1-(1-(3-fluorophenyl)-1H-pyrrol-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
This protocol describes a base-catalyzed Claisen-Schmidt condensation.
Materials:
-
This compound
-
4-Methoxyacetophenone
-
Ethanol
-
Potassium hydroxide (KOH)
-
Glacial acetic acid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and 4-methoxyacetophenone (1.0 mmol) in ethanol (20 mL).
-
Slowly add a solution of potassium hydroxide (2.0 mmol) in ethanol (5 mL) to the reaction mixture with constant stirring.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water (50 mL).
-
Acidify the mixture with glacial acetic acid to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Expected Results and Characterization:
The expected product is a colored solid. Characterization can be performed using:
-
¹H NMR: Expect signals for the pyrrole, phenyl, and methoxy protons, as well as the characteristic doublets for the α,β-unsaturated ketone protons with a coupling constant of ~15-16 Hz, indicative of the E-isomer.
-
IR: Look for a strong absorption band around 1650-1670 cm⁻¹ corresponding to the C=O stretching of the enone system.
-
Mass Spectrometry: To confirm the molecular weight of the product.
| Compound | Starting Materials | Typical Yield |
| (E)-1-(1-(3-fluorophenyl)-1H-pyrrol-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | This compound, 4-Methoxyacetophenone | 85-95% |
| (E)-1-(1-(3-fluorophenyl)-1H-pyrrol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | This compound, 4-Chloroacetophenone | 80-90% |
II. Synthesis of Pyrrole-Based Schiff Bases: A Gateway to Antimicrobial Agents
Schiff bases, characterized by the azomethine (-C=N-) group, are another important class of bioactive compounds with well-documented antimicrobial, antifungal, and anticancer activities.[12][13][14] The imine bond is crucial for their biological activity.[14] The synthesis of Schiff bases from this compound involves the condensation with a primary amine, often catalyzed by an acid.[15][16]
Protocol 2: Synthesis of (E)-1-((1-(3-fluorophenyl)-1H-pyrrol-2-yl)methylene)-4-methylaniline
This protocol details the synthesis of a Schiff base via acid-catalyzed condensation.
Materials:
-
This compound
-
p-Toluidine
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add a solution of p-toluidine (1.0 mmol) in ethanol (10 mL) to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
Expected Results and Characterization:
The product is typically a crystalline solid.
-
¹H NMR: Look for a characteristic singlet for the azomethine proton (-N=CH-) in the region of δ 8.0-8.5 ppm. The signals for the aromatic and pyrrole protons should also be present.
-
IR: The disappearance of the C=O stretching band of the aldehyde and the appearance of a C=N stretching band around 1600-1630 cm⁻¹ confirms the formation of the Schiff base.
-
Mass Spectrometry: To verify the molecular weight.
| Compound | Starting Materials | Typical Yield |
| (E)-1-((1-(3-fluorophenyl)-1H-pyrrol-2-yl)methylene)-4-methylaniline | This compound, p-Toluidine | 88-95% |
| (E)-4-((1-(3-fluorophenyl)-1H-pyrrol-2-yl)methyleneamino)phenol | This compound, 4-Aminophenol | 85-92% |
III. Synthesis of Pyrrole-Stilbene Analogs via Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[17][18] This reaction is particularly valuable for creating C=C bonds with high regioselectivity. By reacting this compound with a suitable phosphonium ylide, novel stilbene analogs can be synthesized. These compounds are of interest due to the known biological activities of stilbenoids, which include antioxidant and anticancer properties.
Workflow for the Wittig Reaction
Sources
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- 2. rjlbpcs.com [rjlbpcs.com]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. jocpr.com [jocpr.com]
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- 14. Cobalt, nickel, copper and zinc complexes with 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde Schiff bases: antimicrobial, spectroscopic, thermal and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Wittig Reaction Practice Problems [chemistrysteps.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Vilsmeier-Haack Reactions for Pyrrole-2-Carbaldehydes: A Technical Support Guide
Welcome to the Technical Support Center dedicated to the Vilsmeier-Haack formylation of pyrroles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the synthesis of pyrrole-2-carbaldehydes, a critical class of intermediates in pharmaceutical and materials science. Here, we move beyond simple protocols to address the nuances of this powerful reaction, providing in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and perfect your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction is resulting in a low yield of the desired pyrrole-2-carbaldehyde. What are the most likely causes and how can I fix it?
Low yields in the Vilsmeier-Haack formylation of pyrroles can often be traced back to several key factors:
-
Incomplete Formation or Degradation of the Vilsmeier Reagent: The reaction's success hinges on the proper formation of the electrophilic chloroiminium salt (the Vilsmeier reagent) from dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[1] This initial reaction is exothermic and moisture-sensitive. Ensure your DMF is anhydrous and that you are maintaining a low temperature (typically 0-10 °C) during the dropwise addition of POCl₃ to prevent reagent degradation.[1][2]
-
Suboptimal Reaction Temperature: While Vilsmeier reagent formation requires cooling, the subsequent electrophilic attack on the pyrrole ring may need thermal energy, especially for less reactive substrates.[1] A common mistake is not optimizing the temperature post-reagent formation. For electron-rich pyrroles, the reaction might proceed at room temperature, but for those with deactivating groups, gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion.[1]
-
Improper Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. Conversely, a large excess can promote side reactions like diformylation. A moderate excess of the Vilsmeier reagent (typically 1.1-1.5 equivalents) is often a good starting point to ensure full conversion of the pyrrole substrate.[1]
-
Inefficient Hydrolysis: The final step, the hydrolysis of the intermediate iminium salt, is crucial for obtaining the aldehyde.[3][4] This step is typically performed by quenching the reaction mixture in ice water followed by neutralization.[3] Incomplete hydrolysis will result in the loss of product during workup. Vigorous stirring during the quench and ensuring the pH is brought to neutral (pH 7-8) with a base like sodium bicarbonate or sodium acetate is critical for efficient conversion.[3][5]
Q2: I'm observing the formation of multiple products, including the 3-formyl isomer and diformylated species. How can I improve the regioselectivity for the 2-position?
Pyrrole is an electron-rich heterocycle, and formylation typically occurs at the more nucleophilic C2 position.[6] However, several factors can influence this selectivity:
-
Steric Hindrance: The regioselectivity of the Vilsmeier-Haack reaction is significantly influenced by steric factors.[7][8] Large substituents on the pyrrole nitrogen (N1 position) can sterically hinder the approach of the bulky Vilsmeier reagent to the adjacent C2 and C5 positions, leading to an increased proportion of the C3 or C4 formylated product.[7][9] For instance, changing the N-substituent from a methyl to a t-butyl group has been shown to dramatically increase the amount of 3-substitution. If C2 formylation is desired, smaller N-alkyl groups are preferable.
-
Electronic Effects: Electron-withdrawing groups on the pyrrole ring decrease its nucleophilicity and can deactivate the ring towards formylation, sometimes requiring harsher conditions which can lead to side products.[10] Conversely, electron-donating groups enhance reactivity. The position of these substituents will direct the incoming electrophile.
-
Reaction Conditions: Overly aggressive reaction conditions (high temperatures, prolonged reaction times) can lead to the formation of diformylated products, typically at the 2- and 5-positions if both are unsubstituted.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent over-reaction.[2]
Q3: The reaction mixture turns dark and I'm getting a lot of polymeric material upon workup. What's causing this and how can it be prevented?
Polymerization is a common issue when working with highly reactive pyrroles. This is often due to the acidic nature of the reaction medium and localized heating.
-
Controlled Reagent Addition: The Vilsmeier-Haack reaction is exothermic.[2] Adding the Vilsmeier reagent to the pyrrole solution (or vice versa) too quickly can cause localized hotspots, leading to acid-catalyzed polymerization of the electron-rich pyrrole. Slow, controlled addition of one reagent to the other at low temperatures is crucial.[1]
-
Prompt and Efficient Workup: Once the reaction has reached completion, it is important to proceed with the hydrolysis and extraction steps without delay.[2] Prolonged exposure of the product to the acidic reaction mixture can promote the formation of colored impurities and polymers.[2]
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that may contribute to discoloration, especially during workup.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Vilsmeier reagent formation. | Use anhydrous DMF and POCl₃. Add POCl₃ dropwise to DMF at 0-10 °C.[1] |
| Suboptimal reaction temperature for formylation. | Monitor reaction by TLC/HPLC and optimize temperature (e.g., room temperature to 60 °C) after reagent formation.[1] | |
| Inefficient hydrolysis of the iminium salt intermediate. | Quench reaction mixture in crushed ice with vigorous stirring. Neutralize slowly to pH 7-8 with saturated NaHCO₃ or NaOAc solution.[3][5] | |
| Poor Regioselectivity | Steric hindrance from a large N-substituent. | If C2-formylation is desired, consider using a pyrrole with a smaller N-substituent.[7][9] |
| Formation of diformylated byproducts. | Use a moderate excess (1.1-1.5 eq.) of the Vilsmeier reagent. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.[1] | |
| Polymerization/Discoloration | Reaction exotherm not controlled. | Ensure slow, dropwise addition of reagents with efficient cooling (ice bath).[1][2] |
| Prolonged exposure to acidic conditions. | Proceed with workup promptly after reaction completion.[2] | |
| Air oxidation during workup. | Consider performing the workup and product isolation under an inert atmosphere.[2] |
Experimental Protocols
Optimized Protocol for the Synthesis of Pyrrole-2-Carbaldehyde
This protocol is a general guideline and may require optimization for substituted pyrroles.
1. Vilsmeier Reagent Formation:
-
In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dimethylformamide (DMF, 3.0 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[1][2]
-
Once the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The Vilsmeier reagent is typically a colorless to pale yellow solid or solution.[11]
2. Formylation Reaction:
-
Dissolve the pyrrole substrate (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Slowly add the pyrrole solution to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material. Gentle heating may be required for less reactive substrates.[1]
3. Workup and Purification:
-
Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.[3]
-
Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until effervescence ceases and the pH is approximately 7-8.[3][5]
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).[3]
-
Combine the organic layers, wash with water and then with brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure pyrrole-2-carbaldehyde.[2]
Visualizing the Process
The Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction pathway for pyrrole formylation.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chem-Station Int. Ed. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Rate Measurements of Certain Vilsmeier-Haack Reactions. Part 3.' The Reactivities of Various Pyrrole Substrates. RSC Publishing. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. SciRP.org. Available at: [Link]
-
Reaction of 2-chloropyrrole with Vilsmeier–Haack reagent. ResearchGate. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
Scheme 1. Reagents and conditions: (a) DMF, POCl 3, reflux; (b)... ResearchGate. Available at: [Link]
-
Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]
-
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. Available at: [Link]
-
Vilsmeier-Haack reaction. Name-Reaction.com. Available at: [Link]
-
Vilsmeier-Haack formilation help. Reddit. Available at: [Link]
-
Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. Thieme Connect. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances (RSC Publishing). Available at: [Link]
-
Vilsmeier–Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole-2,4-dicarboxaldehydes. ResearchGate. Available at: [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
-
Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Scribd. Available at: [Link]
-
p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]
-
Vilsmeier-Haack Reaction Mechanism. YouTube. Available at: [Link]
-
Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. ResearchGate. Available at: [Link]
-
Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene. YouTube. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. Available at: [Link]
-
DMF/POCl3 (Vilsmeier Haack Reaction). YouTube. Available at: [Link]
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- 5. Organic Syntheses Procedure [orgsyn.org]
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- 8. scribd.com [scribd.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Rate measurements of certain Vilsmeier–Haack reactions. Part 3. The reactivities of various pyrrole substrates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Synthesis of N-Arylpyrrole-2-carbaldehydes
Welcome to the technical support center for the synthesis of N-arylpyrrole-2-carbaldehydes. As a Senior Application Scientist, I understand that while these scaffolds are crucial in medicinal chemistry and materials science, their synthesis can be fraught with challenges, leading to unexpected side reactions and purification difficulties. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind these issues and provide field-proven, step-by-step protocols to overcome them.
The Vilsmeier-Haack reaction is a cornerstone for the formylation of electron-rich heterocycles like N-arylpyrroles.[1][2][3] It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5] While effective, the reactivity of both the pyrrole core and the reagent can lead to a variety of side products. This guide will focus primarily on troubleshooting this widely used method.
Troubleshooting Guide: Vilsmeier-Haack Formylation
Q1: My reaction is yielding a significant amount of a diformylated byproduct (2,5-dicarbaldehyde). How can I prevent this?
A1: This is a classic case of over-reactivity.
-
Causality (The "Why"): The pyrrole ring is exceptionally electron-rich. After the first formylation at the C2 position, the resulting electron-withdrawing aldehyde group deactivates the ring towards further electrophilic substitution. However, this deactivation is often insufficient to completely prevent a second formylation, especially under harsh conditions (excess reagent, high temperature, or long reaction times). The C5 position is the most likely site for the second attack due to the directing effects of the nitrogen atom.
-
Troubleshooting & Protocol: The key is precise control over reaction conditions.
-
Stoichiometry is Critical: Limit the Vilsmeier reagent to 1.05 - 1.2 equivalents relative to the N-arylpyrrole. Using a large excess is the most common cause of diformylation.
-
Temperature Control:
-
Pre-form the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0 °C and stirring for 20-30 minutes. This step is crucial for controlled reagent formation.
-
Cool the pre-formed reagent back to 0 °C before adding the N-arylpyrrole substrate. The substrate should be added slowly, either neat (if liquid) or as a solution in a dry, inert solvent (e.g., 1,2-dichloroethane).
-
Maintain the reaction temperature between 0 °C and room temperature. Avoid high temperatures unless you have confirmed that your specific substrate requires it and have optimized for mono-formylation.
-
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Once the starting material is consumed, quench the reaction immediately. Do not let it stir for extended periods unnecessarily.
-
-
Self-Validation: A clean TLC plate showing complete consumption of the starting material and a single major product spot (with minimal higher Rf byproduct) indicates success. Confirm the structure via ¹H NMR by checking for the presence of a single aldehyde proton signal and the expected aromatic proton splitting pattern for a 2-substituted pyrrole.
Q2: The formylation is occurring at the C3 position, or I'm getting a mixture of C2 and C3 isomers. How can I improve C2 selectivity?
A2: Regioselectivity in pyrrole formylation is governed by both electronics and sterics.
-
Causality (The "Why"): Electronically, the C2 (α) position of pyrrole is more reactive towards electrophiles than the C3 (β) position due to better stabilization of the cationic intermediate (Wheland intermediate) by the nitrogen lone pair.[4] However, this preference can be overridden by steric hindrance. A bulky substituent on the nitrogen atom can partially block the C2 positions, making the C3 position more accessible to the Vilsmeier reagent.
-
Troubleshooting & Protocol:
-
Assess Steric Hindrance: If your N-aryl group has bulky ortho-substituents (e.g., 2,6-dimethylphenyl), C3 formylation becomes more probable.
-
Modify Reaction Conditions:
-
Lower the Temperature: Running the reaction at lower temperatures (e.g., -10 °C to 0 °C) can enhance the inherent electronic preference for C2 attack, as the reaction becomes more sensitive to the activation energy differences between the two pathways.
-
Choice of Solvent: Using a more coordinating solvent might subtly alter the effective size of the Vilsmeier reagent, though this effect is often substrate-dependent. Dichloromethane or 1,2-dichloroethane are standard choices.[1]
-
-
-
Data-Driven Decision Making:
| Parameter | Effect on C2:C3 Ratio | Rationale |
| Bulky N-Aryl Group | Decreases C2 selectivity | Steric hindrance at C2/C5 positions favors attack at C3/C4. |
| Low Temperature | Increases C2 selectivity | Exploits the lower activation energy for C2 attack. |
| Electron-donating group on Pyrrole Ring | Generally increases overall reactivity, can sometimes lower selectivity if not controlled. | Activates all positions, making precise control more critical. |
Q3: My reaction mixture is turning into black tar, and the yield is poor. What's causing this decomposition?
A3: Pyrroles are sensitive to strong acids, and polymerization is a common side reaction.
-
Causality (The "Why"): The Vilsmeier-Haack reaction generates acidic byproducts, and the intermediate iminium salt is itself acidic. Electron-rich pyrroles, particularly those without deactivating groups, can readily polymerize under these conditions. This is essentially an acid-catalyzed electrophilic polymerization where one pyrrole molecule attacks the protonated form of another.
-
Troubleshooting & Protocol:
-
Strictly Anhydrous Conditions: Water can react with POCl₃ to generate HCl and phosphoric acid, significantly increasing the acidity and promoting decomposition. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Controlled Reagent Addition: As mentioned in A1, add the POCl₃ to DMF slowly at 0 °C. Then, add the pyrrole substrate to the formed reagent, also slowly and at low temperature. This prevents localized "hot spots" of high reagent concentration and acid buildup.
-
Use of a Non-Protic Solvent: While DMF is the reagent, using it as the sole solvent can sometimes be problematic. Performing the reaction in a co-solvent like anhydrous dichloromethane or 1,2-dichloroethane can help with solubility and temperature control.
-
Immediate Workup: Once the reaction is complete by TLC, proceed immediately to the workup. Letting the acidic mixture sit can exacerbate decomposition.
-
-
Workflow Diagram for Minimizing Decomposition:
Caption: Workflow to minimize pyrrole decomposition.
Q4: The aqueous workup is difficult, and I'm struggling with low isolated yield. What is the best practice for hydrolyzing the iminium intermediate?
A4: The hydrolysis of the intermediate iminium salt is a critical step that requires careful pH control.
-
Causality (The "Why"): The reaction product is an iminium salt, which must be hydrolyzed to the aldehyde.[2][3][5] Simply quenching with water can create a highly acidic and sometimes difficult-to-handle mixture. The goal is to hydrolyze the salt to the aldehyde without promoting side reactions and to neutralize the mixture to allow for efficient extraction.
-
Optimized Hydrolysis Protocol:
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture onto a vigorously stirred slurry of crushed ice. This helps to manage the exothermic nature of the quench.
-
Neutralization: The key is to neutralize the acidic mixture. A saturated aqueous solution of sodium acetate is often an excellent choice.[1] Add the sodium acetate solution slowly until the pH of the aqueous layer is between 6 and 8. Sodium bicarbonate or sodium carbonate can also be used, but be cautious of vigorous gas evolution. A simple sodium hydroxide solution can also work, but requires careful addition to avoid locally basic conditions which might degrade the product.
-
Hydrolysis & Extraction: Stir the neutralized mixture at room temperature for 30-60 minutes. This allows for the complete hydrolysis of any remaining iminium salt. The product can then be extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with water and then brine to remove any remaining inorganic salts and DMF. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Mechanism Overview: From Reagent to Product
Caption: Overall reaction pathway for Vilsmeier-Haack formylation.
References
- Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Vilsmeier haack rxn. Slideshare. [Link]
-
Aslam, S., et al. (2013). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Asian Journal of Chemistry, 25(17), 9595–9600. [Link]
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. (2022). [Link]
-
Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation. YouTube. (2021). [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Pyrrole-The Vilsmeier Reaction. ChemTube3D. [Link]
-
Jones, G. B. (2007). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. (2023). [Link]
Sources
Technical Support Center: Navigating the Purification of Fluorinated Pyrrole Derivatives
Welcome to the technical support center dedicated to addressing the unique purification challenges of fluorinated pyrrole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable compounds. The introduction of fluorine into a pyrrole ring significantly alters its physicochemical properties, often leading to unexpected behaviors during purification that demand specialized strategies.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter. We will delve into the "why" behind these challenges and offer practical, field-proven solutions to streamline your purification workflows.
Understanding the Core Challenge: The Fluorine Factor
The high electronegativity and unique steric profile of fluorine atoms introduce several characteristics that complicate the purification of fluorinated pyrroles:
-
Altered Polarity and Lipophilicity: The replacement of hydrogen with fluorine can lead to non-intuitive changes in molecular polarity and lipophilicity. For instance, a monofluoromethyl group can decrease lipophilicity more significantly than a trifluoromethyl group.[1] This affects how the molecule interacts with both stationary and mobile phases in chromatography.
-
Unique Intermolecular Interactions: Fluorinated compounds can engage in dipole-dipole interactions, and in the case of phases like pentafluorophenyl (PFP), π-π and charge transfer interactions become prominent.[2][3] These alternative interaction mechanisms can be leveraged for enhanced selectivity.
-
"Fluorophilicity": Highly fluorinated molecules can exhibit a preference for interacting with other fluorinated molecules or phases, a concept known as fluorophilicity. This property can be exploited for highly selective separations.[4]
Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated pyrrole derivative behaving unexpectedly on a standard C18 column during reverse-phase HPLC?
A1: Standard C18 columns primarily separate compounds based on hydrophobic interactions. However, the introduction of fluorine can reduce the polarizability of the molecule and create a "hydrophobic" yet "lipophobic" character, leading to poor retention or co-elution with less hydrophobic impurities. The C-F bond is more polar than a C-H bond, but the overall effect on the molecule's dipole moment and its interaction with the stationary phase can be complex.
For improved separation, consider the following:
-
"Hetero-Pairing" of Column and Eluent: Optimal separation can often be achieved by pairing a standard hydrocarbon column (like C8 or C18) with a fluorinated eluent, such as trifluoroethanol (TFE).[4][5] The aversion of the fluorinated analyte to the hydrocarbon stationary phase, combined with its affinity for the fluorinated mobile phase, can dramatically alter selectivity.
-
Employing Fluorinated Stationary Phases: A more direct approach is to use columns with fluorinated stationary phases, such as those with perfluoroalkyl or pentafluorophenyl (PFP) ligands.[6] These phases offer multiple retention mechanisms beyond simple hydrophobicity, including dipole-dipole and π-π interactions, which can provide enhanced selectivity for halogenated compounds.[2][3]
Q2: I'm struggling with the flash chromatography of my fluorinated pyrrole on silica gel. The separation is poor, and I'm seeing significant tailing.
A2: This is a common issue. The polar C-F bonds can lead to strong interactions with the acidic silanol groups on the silica surface, causing peak tailing. Additionally, the altered polarity of your fluorinated pyrrole may not be well-matched with standard solvent systems like ethyl acetate/hexane.
Here are some troubleshooting steps:
-
Deactivate the Silica Gel: If you suspect your compound is sensitive to the acidity of silica, you can deactivate it by pre-treating the silica with a small amount of a volatile base, like triethylamine, mixed into your slurry and mobile phase.[7]
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil®.[8]
-
Mobile Phase Modifiers: Adding a small amount of a more polar solvent, like methanol, to your mobile phase can help to mitigate strong interactions with the silica and reduce tailing.
-
Explore Different Solvent Systems: Don't be limited to ethyl acetate/hexane. Systems like dichloromethane/methanol or acetone/hexane might provide the different selectivity needed for your separation.[8]
Q3: My fluorinated pyrrole derivative is difficult to crystallize. It keeps oiling out. What can I do?
A3: Crystallization is often a challenging final purification step, and the unique properties of fluorinated compounds can add complexity. Oiling out typically occurs when the compound's solubility in the chosen solvent is too high, or when impurities are inhibiting nucleation.
Here is a systematic approach to troubleshoot crystallization:
-
Pre-Purification is Key: Ensure your material is of high purity (>90-95%) before attempting crystallization. Residual solvents or closely related impurities can significantly hinder crystal formation. Use flash chromatography to remove baseline impurities first.[7][9]
-
Slow Down the Process: Rapid changes in conditions favor amorphous precipitation or oiling out. The key to good crystals is slow growth.[10]
-
Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution over several days. A loosely capped vial is often sufficient.
-
Slow Cooling: If crystallizing from a hot solution, allow it to cool to room temperature slowly, and then transfer it to a refrigerator, and finally a freezer, over a period of days.[10]
-
-
Solvent System Exploration:
-
Vapor Diffusion: Dissolve your compound in a small amount of a good solvent and place this vial inside a larger, sealed container with a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into your solution will gradually decrease solubility and promote crystallization.[10]
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser, good solvent. Crystals will ideally form at the interface.[10]
-
Troubleshooting Guides
Guide 1: Flash Chromatography Workflow for Fluorinated Pyrroles
This guide provides a systematic approach to developing a robust flash chromatography method for your fluorinated pyrrole derivative.
Guide 2: HPLC Method Optimization for Fluorinated Pyrroles
This section focuses on optimizing reverse-phase HPLC for challenging separations of fluorinated pyrroles.
Table 1: HPLC Column and Mobile Phase Selection Guide
| Scenario | Recommended Column | Starting Mobile Phase | Rationale & Key Considerations |
| Initial Screening | Standard C18 or C8 | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or TFA | Establish a baseline. The acidic modifier helps with peak shape. |
| Poor Retention on C18 | Pentafluorophenyl (PFP) | Acetonitrile/Water | PFP phases offer alternative selectivity through π-π and dipole-dipole interactions, which can increase retention of fluorinated analytes.[2] |
| Co-elution of Isomers or Analogs | C8 or C18 | Trifluoroethanol (TFE)/Water | The use of a fluorinated eluent with a hydrocarbon column can provide unique selectivity for separating closely related fluorinated compounds.[4][5] |
| Separation of Halogenated Compounds | Perfluoroalkyl Phase (e.g., C8-F) | Methanol/Water | These phases exhibit "fluorophilicity," leading to enhanced retention for fluorinated and other halogenated molecules. |
Experimental Protocol: Optimizing Separation with a Fluorinated Eluent
-
Initial Setup:
-
Column: Standard C8, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Temperature: 25°C.
-
-
Run Initial Gradient: Analyze the separation of your fluorinated pyrrole from its impurities.
-
Introduce Fluorinated Eluent:
-
Replace Mobile Phase B with a solution of 50:50 (v/v) Acetonitrile:Trifluoroethanol containing 0.1% Formic Acid.
-
Re-run the same gradient. The elution order and retention times may change significantly.[5]
-
-
Optimize Temperature:
-
If separation is still not optimal, increase the column temperature in increments (e.g., to 35°C, then 45°C). Elevated temperatures can improve separation efficiency for fluorinated compounds.[5]
-
-
Fine-tune Gradient: Adjust the gradient slope and time based on the results from steps 3 and 4 to achieve baseline separation.
References
- Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. (n.d.).
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.).
- Evaluation of Gas Chromatographic Columns for the Separation of Fluorinated M
- On the polarity of partially fluorinated methyl groups. (2025).
- Technical Support Center: Purification of Fluorin
- Effect of mobile phase composition and highly fluorinated bonded phases on the apparent free energy of transfer of solute functional groups. (1987).
- Growing Crystals Crystalliz
- Technical Support Center: Purification Strategies for Polar Fluorin
- Technical Support Center: Synthesis of Organofluorine Compounds. (n.d.). Benchchem.
- Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. (n.d.). PMC.
- Guide for crystalliz
- Synthesis of Calamitic Fluorinated Mesogens with Complex Crystalliz
- Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (2016).
- Purification: Troubleshooting Flash Column Chromatography. (n.d.). Department of Chemistry : University of Rochester.
- Troubleshooting Purific
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. unifr.ch [unifr.ch]
- 10. publish.uwo.ca [publish.uwo.ca]
Technical Support Center: Navigating Catalyst Poisoning in Suzuki Coupling of Nitrogen-Containing Heterocycles
Welcome to the Technical Support Center dedicated to addressing a critical challenge in modern synthetic chemistry: catalyst poisoning in the Suzuki-Miyaura cross-coupling of nitrogen-containing heterocycles. These structural motifs are cornerstones in pharmaceutical and materials science, yet their synthesis is often plagued by catalyst deactivation, leading to low yields and reaction failures.[1][2][3][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of why these reactions fail and offers field-proven strategies to overcome these hurdles.
Understanding the Root Cause: The Challenge of Nitrogen Heterocycles
The core of the problem lies in the Lewis basicity of the nitrogen atoms within the heterocyclic rings (e.g., pyridines, imidazoles, indazoles).[1][3] These nitrogen atoms can act as potent ligands, coordinating strongly to the palladium catalyst. This coordination can lead to several detrimental outcomes:
-
Formation of Stable, Off-Cycle Complexes: The nitrogen heterocycle can bind to the palladium center, creating a stable complex that is reluctant to participate in the catalytic cycle.[1][2][5]
-
Inhibition of Key Catalytic Steps: The coordination of the heterocycle can hinder crucial steps in the Suzuki coupling, such as oxidative addition or reductive elimination.[6][7]
-
Catalyst Agglomeration and Precipitation: In some cases, the interaction with the heterocycle can lead to the formation of insoluble palladium species, effectively removing the catalyst from the reaction mixture.
This guide will provide a structured approach to diagnosing and solving these issues through a series of troubleshooting questions and detailed FAQs.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose the potential cause of your reaction issues based on common experimental observations.
Scenario 1: My reaction shows little to no conversion of starting materials.
This is one of the most common and frustrating outcomes. Several factors could be at play, often related to the initial activation of the catalyst and the purity of your reagents.
Question 1: What are the most likely culprits for a complete lack of reactivity?
Answer: A complete shutdown of the reaction points to a fundamental issue with one of the core components. Here’s a checklist of what to investigate:
-
Catalyst Poisoning by the Substrate: The nitrogen atom on your heterocycle is the prime suspect. Its coordination to the palladium center can prevent the catalytic cycle from even starting.[1][6][8]
-
Inactive Catalyst Source: Ensure your palladium source is active. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction to the active Pd(0) state.[6][9] If this reduction is inefficient, the catalysis will not proceed. Consider using a pre-formed Pd(0) source or a precatalyst designed for easy activation.
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[6] Rigorous degassing of solvents and maintaining an inert atmosphere (argon or nitrogen) are critical.
-
Poor Reagent Quality: Water is a notorious enemy in Suzuki couplings. It can lead to protodeboronation of your boronic acid, effectively removing it from the reaction.[6][10] Ensure all your reagents, especially the boronic acid and the base, are anhydrous.[6]
-
Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for couplings with nitrogen heterocycles.[6] These reactions typically require more specialized ligands to succeed.
Workflow for Diagnosing No Conversion:
Caption: A decision tree for troubleshooting a lack of product formation.
Scenario 2: My reaction is sluggish, and I observe significant amounts of starting material even after prolonged reaction times.
In this case, the catalyst is active but its efficiency is severely hampered. This points towards a reversible or partial poisoning mechanism.
Question 2: What adjustments can I make to improve a slow and incomplete reaction?
Answer: A sluggish reaction suggests that the catalyst is turning over, but at a very slow rate. The key is to optimize the reaction conditions to favor the productive catalytic cycle over the deactivation pathways.
-
Ligand Modification: This is often the most impactful change you can make. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[6][11] These ligands can sterically shield the palladium center, preventing strong coordination of the nitrogen heterocycle, and their electron-donating properties can accelerate key steps in the catalytic cycle.[7][12]
-
Base Selection: The choice of base is critical and can be substrate-dependent. Stronger, non-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[6][11] The base must be finely ground and anhydrous to ensure its reactivity.[6]
-
Solvent and Temperature Optimization: Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[6][11] Sometimes, a mixture with water is beneficial, but this needs to be carefully optimized to avoid protodeboronation.[10] Increasing the reaction temperature can sometimes overcome a high activation barrier, but be mindful that excessive heat can also lead to catalyst decomposition.[11]
-
Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for slow, continuous deactivation.[11]
Table 1: Recommended Ligands for Suzuki Coupling of Nitrogen Heterocycles
| Ligand Type | Examples | Key Advantages |
| Bulky, Electron-Rich Phosphines | SPhos, XPhos, RuPhos, DavePhos | Steric bulk prevents substrate inhibition; electron-richness promotes oxidative addition. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type catalysts | Strong σ-donors, form robust bonds with palladium, enhancing stability.[9] |
| Bidentate Phosphines | dppf, Xantphos | Can chelate to the metal center, offering stability, but may require higher temperatures. |
Scenario 3: I am observing significant side products, such as homocoupling of the boronic acid or protodeboronation.
The formation of side products indicates that while your catalyst is active, undesirable reaction pathways are competing with the desired cross-coupling.
Question 3: How can I suppress the formation of homocoupling and protodeboronation byproducts?
Answer: These side reactions are common frustrations in Suzuki couplings, especially with heteroaryl boronic acids.
-
Minimizing Homocoupling: The homocoupling of boronic acids to form a biaryl byproduct is often promoted by the presence of oxygen, which can generate Pd(II) species that favor this pathway.[6]
-
Strict Exclusion of Oxygen: This is the most critical factor. Ensure your reaction setup is thoroughly purged with an inert gas, and use properly degassed solvents. Freeze-pump-thaw cycles are highly effective for solvent degassing.[6]
-
-
Preventing Protodeboronation: This is the cleavage of the C-B bond by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[6][10]
-
Anhydrous Conditions: Meticulously dry your solvents and reagents.[6]
-
Use of Boronate Esters: Consider converting your boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester.[10] These are generally more resistant to protodeboronation.
-
Choice of Base: While a base is necessary, ensure it is not excessively wet.
-
Diagram of Catalyst Deactivation and Side Reaction Pathways:
Caption: Competing pathways in Suzuki coupling of N-heterocycles.
Frequently Asked Questions (FAQs)
Q1: Can I use a Pd/C catalyst for Suzuki couplings with nitrogen heterocycles?
A1: While Pd/C is an attractive heterogeneous catalyst, it is often susceptible to poisoning by nitrogen-containing compounds.[13][14] The exposed palladium sites on the carbon support can be readily deactivated. For these challenging substrates, homogeneous catalyst systems with specialized ligands generally offer better performance and reproducibility.
Q2: I've heard about adding a Lewis acid to the reaction. How does that help?
A2: The addition of a Lewis acid, such as B(OMe)₃, can be a clever strategy to mitigate catalyst poisoning.[9] The Lewis acid can coordinate to the lone pair of the nitrogen on the heterocycle, effectively "masking" it and preventing it from binding to the palladium catalyst.[9] This leaves the catalyst free to participate in the desired cross-coupling reaction.
Q3: My nitrogen-containing heterocycle has an unprotected N-H group (e.g., indole, pyrazole). Is N-protection necessary?
A3: While N-protection has traditionally been a common strategy, modern catalyst systems have been developed that are tolerant of unprotected N-H groups.[2][5] In fact, for some substrates, the deprotonated N-H group can participate in the reaction in a beneficial way. However, if you are consistently facing issues, N-protection remains a viable, albeit less atom-economical, strategy to consider.
Q4: What is the best way to degas my solvents?
A4: For maximum oxygen removal, the "freeze-pump-thaw" method is considered the gold standard. This involves freezing the solvent with liquid nitrogen, applying a vacuum to remove gases from the headspace, and then thawing the solvent. Repeating this cycle three times is usually sufficient. A simpler, though less rigorous, method is to bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.
Q5: How can I be sure my boronic acid is of good quality?
A5: Heteroaryl boronic acids can be prone to decomposition over time. It is always best to use a fresh bottle or to check the purity of an older bottle by NMR before use. If you suspect your boronic acid has degraded, consider converting it to the more stable pinacol boronate ester.
Experimental Protocol: A General Procedure for Challenging Suzuki Couplings of Nitrogen Heterocycles
This protocol provides a robust starting point for the Suzuki coupling of a generic heteroaryl halide with an arylboronic acid.
-
Glassware Preparation: All glassware should be oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere (argon or nitrogen).
-
Reagent Preparation:
-
To a dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
In a separate vial, weigh out the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).
-
-
Reaction Setup:
-
Seal the Schlenk flask with a septum and purge with argon for 10-15 minutes.
-
Add the palladium precatalyst and ligand to the flask under a positive flow of argon.
-
Add the degassed solvent (e.g., dioxane, 5-10 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 511(7509), 356–360. Retrieved from [Link]
-
Erhardt, S., Grushin, V. V., Kilpatrick, A. H., & Macgregor, S. A. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 125(51), 16067–16077. Retrieved from [Link]
-
Li, G., & Wan, X. (2014). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 18(11), 1436–1440. Retrieved from [Link]
-
Nett, A. J., Cañellas, S., Higuchi, Y., Robo, M. T., Kochkodan, J. M., Haynes, M. T., ... & Montgomery, J. (2024). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Retrieved from [Link]
-
Patel, N. R., et al. (2016). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]
-
Erhardt, S., Grushin, V. V., Kilpatrick, A. H., & Macgregor, S. A. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate. Retrieved from [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Retrieved from [Link]
-
Nett, A. J., Cañellas, S., Higuchi, Y., Robo, M. T., Kochkodan, J. M., Haynes, M. T., ... & Montgomery, J. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 7(18), 3805–3807. Retrieved from [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Retrieved from [Link]
-
Szilvási, T., & Veszprémi, T. (2013). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. Organometallics, 32(11), 3375–3382. Retrieved from [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
St. Denis, J. D., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 11(15), 9466–9473. Retrieved from [Link]
-
Jia, Z., et al. (2021). “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. Chemistry – A European Journal, 27(61), 15155–15159. Retrieved from [Link]
-
Nett, A. J., Cañellas, S., Higuchi, Y., Robo, M. T., Kochkodan, J. M., Haynes, M. T., ... & Montgomery, J. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. Retrieved from [Link]
-
Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 75(17), 5971–5974. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Reddy, V. P., et al. (2018). Suzuki‐Miyaura cross‐coupling reaction of free N−H containing chloro heterocycles using XPhos Pd G2 precatalyst. ResearchGate. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
Plucinski, P., et al. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 9(1), 129–137. Retrieved from [Link]
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Le-Houx, J., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES. Retrieved from [Link]
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Eigenberger, G., & Wiese, K. D. (2001). Poisoning and deactivation of palladium catalysts. Catalysis Today, 69(1-4), 17–27. Retrieved from [Link]
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Le-Houx, J., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. Retrieved from [Link]
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Technical Support Center: Regioselectivity Control in the Formylation of N-Substituted Pyrroles
Welcome to the technical support center for navigating the complexities of N-substituted pyrrole formylation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving desired regioselectivity in their synthetic routes. Here, we dissect common issues, provide in-depth troubleshooting guides, and answer frequently asked questions to empower you with the knowledge to control your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about pyrrole formylation, providing a foundational understanding of the key controlling factors.
Q1: Why is regioselectivity a major challenge in the formylation of N-substituted pyrroles?
Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic substitution.[1] The nitrogen atom's lone pair significantly increases the electron density at both the C2 (α) and C3 (β) positions. While the C2 position is generally more electron-rich and thus kinetically favored for electrophilic attack, the regioselectivity can be influenced by a delicate interplay of steric and electronic factors, making precise control a common experimental hurdle.[2][3]
Q2: What are the primary factors that control C2 vs. C3 formylation?
The regiochemical outcome of pyrrole formylation is primarily dictated by:
-
Steric Hindrance: The size of the substituent on the pyrrole nitrogen is a critical factor.[3][4][5] Bulky N-substituents can shield the C2 and C5 positions, sterically directing the incoming electrophile to the less hindered C3 and C4 positions.[4][5]
-
Electronic Effects: The electronic nature of the N-substituent can modulate the electron density of the pyrrole ring, although this is often a secondary effect compared to sterics.
-
The Formylating Agent: The size and reactivity of the electrophile generated from the formylating agent play a significant role.[4][5] Larger, more sterically demanding Vilsmeier reagents can favor attack at the C3 position.[4][5]
-
Reaction Conditions: Temperature and the use of Lewis acids can also influence the regioselectivity of the reaction.
Q3: Which are the most common formylation methods for N-substituted pyrroles?
The most widely employed methods include:
-
Vilsmeier-Haack Reaction: This is the most common method, utilizing a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[6][7] It is versatile but can present regioselectivity challenges.
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium and is particularly useful for phenols and other activated systems.[8][9][10] Its application to pyrroles is less common but can be effective in certain cases.
-
Rieche Formylation: This method employs dichloromethyl alkyl ethers in the presence of a Lewis acid like TiCl₄ or SnCl₄. It can offer different selectivity profiles compared to the Vilsmeier-Haack reaction.
Section 2: Troubleshooting Guide: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a cornerstone of pyrrole formylation.[11] However, achieving the desired isomer can be challenging. This guide provides solutions to common problems.
Problem 1: Poor Regioselectivity - Mixture of C2 and C3 Isomers Obtained
Scenario: You are attempting to synthesize a C3-formylated N-substituted pyrrole but are obtaining a significant amount of the C2-formyl isomer.
Root Cause Analysis: The Vilsmeier reagent generated from DMF and POCl₃ is relatively small, and for many N-substituted pyrroles, electronic factors favoring C2 attack dominate over steric hindrance.
Solutions:
-
Increase Steric Hindrance on the Nitrogen: If your synthetic route allows, switching to a bulkier N-substituent is a highly effective strategy. For instance, moving from an N-methyl to an N-tert-butyl or N-triisopropylsilyl (TIPS) group will dramatically increase the proportion of the C3-formylated product.[4] The large steric profile of the N-substituent effectively blocks the electrophile's access to the α-position.[4]
-
Utilize a Bulkier Formamide: Instead of the standard DMF, employ a more sterically crowded formamide to generate a larger Vilsmeier reagent.[4][5] This larger electrophile will be more sensitive to the steric environment of the pyrrole, favoring attack at the less hindered C3 position.
Experimental Protocol: C3-Selective Formylation using a Sterically Hindered Formamide [4][5]
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool a solution of the sterically hindered formamide (e.g., N,N-diisopropylformamide or N-phenyl-N-isopropylformamide) (1.2 eq.) in anhydrous dichloromethane (DCM) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise to the cooled formamide solution, maintaining the temperature at 0 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the N-substituted pyrrole (1.0 eq.) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate solution. Stir vigorously until the evolution of gas ceases.
-
Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Data Summary: Effect of Formamide on C2:C3 Ratio for N-methylpyrrole
-
| Formamide | Vilsmeier Reagent Complexity | Typical C2:C3 Ratio |
| N,N-Dimethylformamide (DMF) | Low | >95:5 |
| N,N-Diisopropylformamide | High | ~40:60 |
| N-Phenyl-N-isopropylformamide | High | ~35:65 |
Data adapted from literature reports for illustrative purposes.[5]
Problem 2: Low or No Yield of Formylated Product
Scenario: Your Vilsmeier-Haack reaction is not proceeding, or the yield is disappointingly low.
Root Cause Analysis: This issue often stems from inactive reagents, an insufficiently reactive pyrrole substrate, or improper reaction conditions.
Solutions:
-
Ensure Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive.[3] Ensure all glassware is rigorously dried (oven or flame-dried) and use anhydrous solvents. POCl₃ should be freshly distilled or from a recently opened bottle.
-
Check Reagent Stoichiometry: A slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) is typically optimal.
-
Increase Reaction Temperature: For less reactive, electron-deficient pyrroles, gentle heating (40-60 °C) may be necessary to drive the reaction to completion.[1] Always monitor by TLC to avoid decomposition.
-
Order of Addition: Adding the pyrrole solution to the pre-formed Vilsmeier reagent is generally preferred to maintain a consistent concentration of the electrophile.[3]
Troubleshooting Workflow: Low Yield in Vilsmeier-Haack Reaction
Caption: A decision-making workflow for troubleshooting low yields.
Section 3: Leveraging Steric Hindrance for C3-Selectivity
As established, steric hindrance is a powerful tool for directing formylation to the C3 position. This section provides a deeper dive into strategically employing bulky groups.
Q4: How does the N-substituent's conformation affect regioselectivity?
For N-aryl pyrroles, the dihedral angle between the pyrrole and aryl rings is crucial.[5] If the aryl ring is coplanar with the pyrrole, it offers minimal steric shielding. However, introducing ortho-substituents on the N-aryl group forces it to twist out of plane, creating a significant steric barrier over the C2 and C5 positions.[5]
Data Summary: Impact of N-Aryl Substitution on C3-Formylation
| N-Substituent | Dihedral Angle | C3-Formyl Product Yield |
| N-phenyl | Near Planar | Low |
| N-(2-methylphenyl) | Twisted | Moderate |
| N-(2,6-dimethylphenyl) | Highly Twisted | High |
Data conceptualized from principles discussed in the literature.[5]
Logical Relationship: Steric Hindrance and Regioselectivity
Caption: Relationship between steric factors and formylation outcome.
Section 4: Alternative Formylation Methods
When the Vilsmeier-Haack reaction fails to provide the desired selectivity, alternative methods can be explored.
Q5: When should I consider the Duff Reaction for pyrrole formylation?
The Duff reaction, which uses hexamethylenetetramine (HMTA), is typically employed for ortho-formylation of phenols.[9][10] Its mechanism involves the formation of an iminium ion electrophile.[9] While less common for pyrroles, it can be a viable option for certain activated pyrrole systems, particularly if other methods have failed. However, yields can be modest.[12]
Q6: Can Lewis acids be used to control regioselectivity?
The addition of a Lewis acid can, in some cases, alter the regiochemical outcome. Lewis acids can coordinate to the pyrrole nitrogen or the formylating agent, modifying the electronic properties and steric environment of the reactants.[13][14] For example, a Lewis acid could potentially promote the formation of a less reactive, more selective electrophile. However, this approach is highly substrate-dependent and requires empirical optimization.
References
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J. M. Wood, D. P. Furkert, and M. A. Brimble, "2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis," Natural Product Reports, 2018, 35, 993-1018. [Link]
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D. I. B. Concepción, J. A. R. Sáenz, R. M. Claramunt, and J. Elguero, "Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded," SYNLETT, 2008, 11, 1639-1642. [Link]
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S. G. R. C. Asensio et al., "Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles," CrystEngComm, 2015, 17, 6406-6419. [Link]
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A. M. D'A. Rocha Gonsalves et al., "Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization," Tetrahedron: Asymmetry, 1996, 7, 2695-2704. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD., "Regioselective Formylation of Pyrroles: Precision Synthesis with N-(Chloromethylene)-N-methylmethanaminium Chloride," 2026. [Link]
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Y. Tu et al., "Lewis acid catalyst-steered divergent synthesis of functionalized vicinal amino alcohols and pyrroles from tertiary enamides," Organic Chemistry Frontiers, 2021, 8, 417-422. [Link]
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J&K Scientific LLC, "Vilsmeier-Haack Reaction," 2025. [Link]
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J. M. Wood et al., "Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B," Organic & Biomolecular Chemistry, 2018, 16, 6936-6943. [Link]
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S. H. L. Kok et al., "Recent Advancements in Pyrrole Synthesis," Molecules, 2021, 26, 2896. [Link]
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C. J. T. Hyland et al., "Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles," RSC Advances, 2019, 9, 34493-34497. [Link]
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M. M. M. Raposo and A. M. R. C. Sousa, "Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials," ARKIVOC, 2007, 13, 14-25. [Link]
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J. Wu et al., "Sterically controlled C-H alkenylation of pyrroles and thiophenes," Chemical Science, 2021, 12, 15019-15025. [Link]
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D. Tzankova et al., "SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW)," Journal of Chemical Technology and Metallurgy, 2018, 53, 451-464. [Link]
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A. R. Katritzky et al., "Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles," The Journal of Organic Chemistry, 2005, 70, 1073-1077. [Link]
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Organic Chemistry Portal, "Synthesis of pyrroles,". [Link]
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C. P. T. D. P. Willis et al., "Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions," Chemistry – A European Journal, 2016, 22, 7879-7883. [Link]
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S. S. PLEKHANOVA and S. V. PLEKHANOV, "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION," International Journal of Pharmaceutical Sciences and Research, 2014, 5, 2146-2163. [Link]
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T. Warashina et al., "Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether," Organic Process Research & Development, 2018, 22, 1221–1226. [Link]
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H. Günther, "Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds," Molecules, 2019, 24, 2348. [Link]
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A. M. Jones, "The Duff Reaction: Researching A Modification," The ScholarShip at ECU, 2017. [Link]
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U. Akbulut et al., "Investigation of catalytic effects of the proton and Lewis acids on oligomerization and chemical polymerization of pyrrole," Synthetic Metals, 2004, 143, 129-133. [Link]
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M. C. H. Schuster, "Impact of Lewis acid-base adduct formation on the durability and reactivity of a ruthenium formyl complex," American Chemical Society, 2022. [Link]
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D. P. Furkert and M. A. Brimble, "The regioselective synthesis of aryl pyrroles," Organic & Biomolecular Chemistry, 2009, 7, 3964-3971. [Link]
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S. M. A. H. Siddiki et al., "chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes," Chemical Science, 2021, 12, 11463-11469. [Link]
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J. A. R. Sáenz et al., "A theoretical study of the Duff reaction: insights into its selectivity," Organic & Biomolecular Chemistry, 2017, 15, 6268-6275. [Link]
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S. K. Guchhait et al., "N‐Formylation of the synthesized pyrroles 3 gc and 3 al.," ChemistrySelect, 2021, 6, 1162-1168. [Link]
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H. J. Anderson and C. W. Huang, "Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde," Canadian Journal of Chemistry, 1970, 48, 1550-1553. [Link]
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Technical Support Center: By-product Formation in the Paal-Knorr Synthesis of Substituted Pyrroles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Paal-Knorr synthesis of substituted pyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, with a specific focus on understanding and mitigating by-product formation. Our goal is to provide you with the mechanistic insights and practical protocols necessary to optimize your synthetic outcomes.
Overview of the Paal-Knorr Pyrrole Synthesis
First reported in 1884 by Carl Paal and Ludwig Knorr, the Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry for preparing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1] The synthesis of pyrroles involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[2][3] The reaction proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[4][5] The ring-closing step is often the rate-determining step of the reaction.[6][7]
While synthetically powerful, the reaction is not without its challenges. Traditional methods often required harsh conditions, such as prolonged heating in strong acid, which could degrade sensitive substrates.[1][8][9] Modern modifications have introduced milder catalysts and conditions, including microwave-assisted synthesis, to improve yields and broaden the reaction's scope.[6][10] This guide will address the most common issues encountered, particularly the formation of unwanted by-products.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address specific experimental issues.
Q1: I am observing a significant amount of a major by-product. What is it likely to be and how can I prevent its formation?
Answer: The most common and significant by-product in the Paal-Knorr pyrrole synthesis is the corresponding furan .[7][10]
Causality (The "Why"): Furan formation arises from a competing reaction pathway where the 1,4-dicarbonyl compound undergoes an acid-catalyzed intramolecular cyclization and dehydration without the involvement of the amine.[7][10] This pathway is particularly favored under strongly acidic conditions (pH < 3).[2][7] The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a cyclized hemiacetal that readily dehydrates to the furan.[1]
Mitigation Strategies:
-
Control Acidity: This is the most critical factor. Avoid strong acids. The use of a weak acid, such as acetic acid, can accelerate the desired pyrrole synthesis without significantly promoting furan formation.[2][7] Maintaining a pH greater than 3 is a general guideline.[7]
-
Increase Amine Concentration: Employing a stoichiometric excess of the amine (e.g., 2-3 equivalents) can effectively outcompete the intramolecular cyclization of the dicarbonyl, shifting the reaction equilibrium towards the desired pyrrole product.[7][11]
-
Use Milder Catalysts: If strong protonic acids are problematic, consider switching to milder Brønsted acids or Lewis acid catalysts.[7] Various Lewis acids such as Sc(OTf)₃, Bi(NO₃)₃, and others have been shown to be effective and can offer higher selectivity.[6][7]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. Over-extending the reaction time, especially under acidic conditions, can lead to the degradation of the pyrrole product and favor by-product formation. Work up the reaction as soon as the starting material is consumed.[10]
Q2: My reaction is not proceeding to completion, or the yield is very low. What are the common causes?
Answer: Low yields or incomplete conversion in a Paal-Knorr synthesis can be attributed to several factors beyond the primary furan by-product issue.
Causality & Solutions:
-
Insufficiently Reactive Starting Materials:
-
The Problem: Amines bearing strong electron-withdrawing groups are less nucleophilic and react slowly.[4][10][11] Similarly, significant steric hindrance on either the 1,4-dicarbonyl compound or the amine can impede the reaction.[4][10]
-
The Solution: For poorly reactive amines, more forcing conditions like higher temperatures or longer reaction times may be necessary.[11] For sterically hindered substrates, microwave irradiation can be particularly effective at driving the reaction to completion.[10] Choosing a smaller, more active catalyst might also help overcome steric barriers.[10]
-
-
Suboptimal Reaction Conditions:
-
The Problem: Traditional Paal-Knorr synthesis often requires heating.[7][10] Insufficient temperature or reaction time will naturally lead to an incomplete reaction.[7][11]
-
The Solution: Systematically screen reaction temperatures and times. The use of microwave irradiation can often dramatically reduce reaction times from hours to minutes and improve yields.[4][10]
-
-
Product Instability or Degradation:
-
The Problem: The synthesized pyrrole product itself might be sensitive to the reaction conditions, especially prolonged exposure to acid or heat, leading to degradation.[7]
-
The Solution: Again, close monitoring by TLC is crucial to determine the optimal reaction time.[4] Once the reaction is complete, immediate work-up can prevent product loss. If the pyrrole is known to be unstable, protection of the N-H bond (for reactions with ammonia) may be necessary post-synthesis.[1]
-
Q3: My crude product is a dark, tarry material that is difficult to purify. What is happening?
Answer: The formation of a dark, intractable material often indicates polymerization of the starting materials or the pyrrole product.
Causality & Solutions:
-
The Cause: This is typically a result of excessively high temperatures or highly acidic conditions.[10][11] These harsh conditions can initiate undesired polymerization pathways.
-
The Prevention:
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often better to react for a longer time at a lower temperature.[10]
-
Use a Milder Catalyst: Switch from a strong Brønsted acid to a weaker one (e.g., acetic acid) or a Lewis acid.[10] In some cases, the reaction can proceed under neutral conditions, although it may be slower.[10]
-
Solvent Choice: The solvent can influence stability. Ensure the chosen solvent is appropriate for the reaction temperature and substrate solubility.
-
Visualizing the Reaction Pathways
Understanding the competition between pyrrole and furan formation is key to troubleshooting.
Caption: Competing pathways in the Paal-Knorr synthesis.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues.
Caption: A decision tree for troubleshooting the Paal-Knorr synthesis.
Experimental Protocols & Data
Protocol 1: General Procedure for Paal-Knorr Pyrrole Synthesis
This protocol is a standard starting point for the synthesis of a substituted pyrrole.
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.1 - 3.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
Catalyst Addition: Add a catalytic amount of a weak acid, such as glacial acetic acid (e.g., 0.1 eq).[4]
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC until the starting dicarbonyl is consumed (typical reaction times can range from 30 minutes to several hours).[4]
-
Work-up: Allow the reaction mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, partition the mixture between water and an organic solvent (e.g., ethyl acetate). Extract the aqueous phase, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[4]
-
Purification: Evaporate the solvent under reduced pressure. Purify the crude material by column chromatography or recrystallization to yield the desired substituted pyrrole.[4]
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis
This method is ideal for accelerating slow reactions or for sterically hindered substrates.
-
Setup: In a microwave vial, add the 1,4-dicarbonyl (1.0 eq), the primary amine (1.1 - 3.0 eq), a catalytic amount of acid (e.g., acetic acid), and a suitable microwave-safe solvent (e.g., ethanol).[4]
-
Sealing: Securely seal the microwave vial.
-
Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a predetermined time (e.g., 5-30 minutes). The initial power is typically high to reach the target temperature quickly, then it is modulated to maintain it.[4]
-
Work-up & Purification: After the reaction, allow the vial to cool completely to room temperature before opening. Perform the work-up and purification as described in Protocol 1.[4][10]
Table 1: Troubleshooting Summary
| Issue Observed | Primary Cause | Recommended Solutions | Citations |
| Major Furan By-product | Reaction is too acidic (pH < 3) | 1. Use a weak acid (e.g., acetic acid). 2. Increase equivalents of amine. 3. Switch to a milder Lewis acid catalyst. | [2][7] |
| Low or No Conversion | Poorly reactive/sterically hindered substrates | 1. Increase reaction temperature and/or time. 2. Use microwave irradiation. 3. Use a more active catalyst. | [4][10][11] |
| Dark, Tarry Crude Product | Polymerization from harsh conditions | 1. Lower the reaction temperature. 2. Use a milder catalyst. 3. Ensure the reaction is not run for an excessive time. | [10][11] |
References
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Paal–Knorr synthesis - Wikipedia. (URL: [Link])
-
Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Paal–Knorr furan synthesis | Request PDF - ResearchGate. (URL: [Link])
-
Paal Knorr Synthesis of Furan - Mechanism - YouTube. (URL: [Link])
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (URL: [Link])
-
SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. (URL: [Link])
-
Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF - ResearchGate. (URL: [Link])
-
Paal–Knorr synthesis of pyrrole - Química Organica.org. (URL: [Link])
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- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.
The synthesis of this compound is typically a two-stage process. First, the N-arylpyrrole core, 1-(3-fluorophenyl)-1H-pyrrole, is constructed. Second, this precursor is formylated to introduce the aldehyde group at the C2 position. This guide is structured to address potential challenges in both stages.
Diagram: Overall Synthetic Workflow
Caption: Two-stage synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the 1-(3-fluorophenyl)-1H-pyrrole precursor?
The two most prevalent and reliable methods for constructing the N-arylpyrrole core are the Paal-Knorr synthesis and the Clauson-Kaas synthesis.[1][2]
-
Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-fluoroaniline.[3] It is widely used due to its simplicity and efficiency.[4] The reaction is typically catalyzed by a Brønsted or Lewis acid.
-
Clauson-Kaas Synthesis: This is a variation that uses 2,5-dialkoxytetrahydrofurans (e.g., 2,5-dimethoxytetrahydrofuran) as the 1,4-dicarbonyl equivalent.[2][5] It often proceeds under milder conditions than the traditional Paal-Knorr reaction.[5]
Q2: Why is the Vilsmeier-Haack reaction the preferred method for the formylation step?
The Vilsmeier-Haack reaction is an efficient, mild, and economical method for formylating electron-rich aromatic and heteroaromatic compounds like N-substituted pyrroles.[6] The Vilsmeier reagent, a chloroiminium salt formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a weak electrophile.[7][8] This characteristic makes it highly selective for activated rings like pyrrole, avoiding reactions with less reactive parts of the molecule.[7]
Q3: What is the expected regioselectivity for the formylation of 1-(3-fluorophenyl)-1H-pyrrole? Will I get the 2-aldehyde or the 3-aldehyde?
For 1-substituted pyrroles, formylation can occur at either the C2 (α) or C3 (β) position. The outcome is primarily governed by steric hindrance.[9][10] The N-(3-fluorophenyl) group, while not excessively bulky, provides enough steric hindrance to direct the Vilsmeier reagent preferentially to the C2 position, which is less sterically encumbered than the C3 position. Electronic effects from the N-aryl substituent are generally small and inductive in nature, playing a lesser role in directing the substitution.[9] Therefore, the major product expected is the desired this compound.
Troubleshooting Guide: Synthesis of 1-(3-fluorophenyl)-1H-pyrrole (Stage 1)
This section addresses common issues encountered during the Paal-Knorr or Clauson-Kaas synthesis of the N-arylpyrrole precursor.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Harsh Reaction Conditions: Prolonged heating or strong acids can degrade the starting materials or the product.[4] 2. Incorrect Catalyst: The choice of acid catalyst (e.g., acetic acid, p-TsOH, Lewis acids) is crucial and substrate-dependent.[3] 3. Poor Quality Amine: 3-fluoroaniline may be oxidized or impure. | 1. Optimize Conditions: Start with milder conditions (e.g., refluxing in acetic acid or ethanol) and monitor by TLC. Avoid excessively high temperatures. 2. Screen Catalysts: Try different acid catalysts. For a greener approach, catalysts like iron(III) chloride in water have been reported for Clauson-Kaas reactions.[11] 3. Purify Amine: Purify 3-fluoroaniline by distillation or column chromatography before use. |
| Formation of Dark, Tarry Side Products | 1. Polymerization: Pyrroles are susceptible to polymerization under strongly acidic conditions. 2. Amine Oxidation: Aromatic amines can oxidize and polymerize, especially at high temperatures. | 1. Buffer the Reaction: Use a buffer system (e.g., acetic acid/sodium acetate) to maintain a weakly acidic pH. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation. 3. Lower Temperature: Attempt the reaction at a lower temperature for a longer duration. |
| Difficult Product Isolation/Purification | 1. Product is an Oil: The N-arylpyrrole may not be a crystalline solid, making isolation challenging. 2. Emulsion during Work-up: The presence of acidic catalysts and amine starting material can lead to emulsions during aqueous extraction. | 1. Chromatography: Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate or hexane/dichloromethane eluent system. 2. Thorough Neutralization: Ensure the reaction mixture is fully neutralized with a base (e.g., NaHCO₃ solution) before extraction. If emulsions persist, add brine to the aqueous layer to break them. |
Troubleshooting Guide: Vilsmeier-Haack Formylation (Stage 2)
This section addresses common issues encountered during the formylation of 1-(3-fluorophenyl)-1H-pyrrole.
Diagram: Troubleshooting Low Yield in Vilsmeier-Haack Reaction
Sources
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- 2. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. scribd.com [scribd.com]
- 11. Pyrrole synthesis [organic-chemistry.org]
Technical Support Center: Stability and Degradation of Fluorinated Pyrrole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for fluorinated pyrrole aldehydes. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability and degradation of these important chemical intermediates. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and overcome challenges in your research, ensuring the integrity and success of your experiments.
The incorporation of fluorine into pyrrole scaffolds significantly alters their physicochemical properties, often enhancing metabolic stability and bioactivity, which is highly desirable in drug discovery.[1][2] However, these modifications also introduce unique stability challenges. This guide will walk you through the common issues, their underlying causes, and proven solutions.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted as a series of question-and-answer scenarios that you might encounter during your work.
Issue 1: My fluorinated pyrrole aldehyde has darkened in color upon storage.
Q: I received a fresh bottle of a fluorinated pyrrole aldehyde, and it was a light crystalline solid. After a few weeks in the lab, it has turned dark brown. Is it still usable?
A: Discoloration is a common indicator of degradation in pyrrole aldehydes.[3] Pyrrole and its derivatives are susceptible to oxidation and polymerization when exposed to air and light, leading to the formation of colored impurities.[3] While a slight change in color might not drastically affect every reaction, significant darkening suggests substantial degradation.
Causality: The pyrrole ring is electron-rich, making it prone to oxidation.[4][5] Fluorine, being highly electronegative, can influence the electron density of the ring, but the fundamental susceptibility to oxidation remains. The aldehyde group can also be oxidized to a carboxylic acid. Polymerization can be initiated by trace acidic or basic impurities, light, or heat.[6]
Recommended Action:
-
Assess the Purity: Before use, analyze the darkened material using techniques like NMR, HPLC, or GC-MS to determine the level of impurities.
-
Purification is Recommended: For reactions sensitive to impurities or for obtaining reproducible results, purification is highly advised. Common methods include:
-
Recrystallization: Dissolve the aldehyde in a minimal amount of a hot solvent (e.g., petroleum ether for pyrrole-2-carboxaldehyde) and allow it to cool slowly.[7]
-
Column Chromatography: Use silica gel with an appropriate solvent system to separate the pure aldehyde from the colored impurities.
-
-
Prevent Future Degradation: Implement proper storage protocols as detailed in the FAQ section below.
Issue 2: I'm observing unexpected byproducts in my reaction.
Q: I'm performing a reaction (e.g., a condensation or coupling) with a fluorinated pyrrole aldehyde and obtaining a mixture of products, including some that I can't identify. What could be happening?
A: The appearance of unexpected byproducts can stem from the inherent reactivity and potential degradation of the fluorinated pyrrole aldehyde under the reaction conditions.
Causality & Potential Side Reactions:
-
Instability to Acid/Base: Pyrrole aldehydes are generally incompatible with strong acids, bases, oxidizing agents, and reducing agents.[3]
-
Hydrolytic Instability of Fluorinated Groups: Certain fluorinated substituents, particularly those alpha to the pyrrole ring like a difluoromethyl group, can be labile under hydrolytic conditions. This can lead to the formation of azafulvenium-like intermediates and subsequent loss of fluorine.[8] The presence of electron-withdrawing groups on the pyrrole ring can accelerate this process.[8]
-
Self-Condensation: Like many aldehydes, fluorinated pyrrole aldehydes can undergo self-condensation reactions (e.g., aldol-type reactions), especially at elevated temperatures or in the presence of acid or base catalysts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of byproducts.
Issue 3: My reaction yield is consistently low, and the reaction seems to stall.
Q: I'm using a fluorinated pyrrole aldehyde in a multi-hour reaction at a moderate temperature. The reaction starts well, but the yield is poor, and I see my starting aldehyde peak diminishing in HPLC analysis even before the product is formed. Why?
A: This strongly suggests that your fluorinated pyrrole aldehyde is degrading over the course of the reaction. The inherent instability of pyrrole aldehydes can be a significant contributor to low reaction yields, especially during prolonged reaction times or at elevated temperatures.[3] For instance, one study showed that the concentration of pyrrole-2-carboxaldehyde in a buffered solution at 30°C dropped by 50% in 18 hours.[3]
Causality: The combination of thermal stress and the chemical environment of your reaction (solvent, other reagents, pH) is likely accelerating the degradation pathways mentioned previously (oxidation, polymerization, hydrolysis).
Strategies to Improve Yield:
-
Use Freshly Purified Aldehyde: Always start with the highest purity aldehyde to minimize impurities that could catalyze degradation.[3]
-
Lower the Reaction Temperature: If the reaction kinetics allow, reducing the temperature can significantly slow the rate of decomposition.[3]
-
Reduce Reaction Time: Explore more efficient catalysts or reaction conditions that can shorten the required time.
-
In Situ Generation/Use: For highly unstable aldehydes, consider synthetic routes where the aldehyde is generated and consumed in the same pot without isolation.
-
Prepare Solutions Immediately Before Use: Do not let solutions of the aldehyde sit for extended periods before starting the reaction.[3]
II. Frequently Asked Questions (FAQs)
Q1: What is the effect of fluorine substitution on the stability of the pyrrole ring itself?
A: Fluorine substitution has a complex effect. The high electronegativity of fluorine makes it an electron-withdrawing group via the inductive effect, which can decrease the electron density of the pyrrole ring. This generally makes the ring less susceptible to electrophilic attack and potentially more stable towards oxidation compared to its non-fluorinated analog.[9][10] However, fluorine atoms can also contribute to the π-system of the aromatic ring, which can enhance ring stability.[11] Conversely, as noted in the troubleshooting section, certain fluorinated groups can introduce new degradation pathways, such as hydrolysis.[8]
Q2: What are the optimal storage conditions for fluorinated pyrrole aldehydes?
A: To maximize shelf-life and prevent degradation, adhere to the following storage protocols, which are generally applicable to pyrrole aldehydes.[3]
| Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[3] | Prevents oxidation from atmospheric oxygen. |
| Temperature | Short-term: Refrigerate (+2°C to +8°C).[3] Long-term: Freeze (-20°C or -80°C).[3] | Slows down the rate of all chemical degradation pathways.[12] |
| Light | Protect from light using amber vials or by wrapping the container in foil.[3][12] | Prevents photochemical reactions and light-catalyzed polymerization.[6][12] |
| Moisture | Use tightly sealed containers in a dry environment.[3][12] | Minimizes exposure to moisture, which can cause hydrolysis.[12] |
Q3: How can I monitor the degradation of my fluorinated pyrrole aldehyde?
A: Several analytical techniques can be employed to monitor the stability and detect degradation products.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for separating the parent compound from its degradation products and monitoring its disappearance over time.[13][14]
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of degradation products, helping to elucidate the degradation pathway.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are powerful tools. ¹⁹F NMR is particularly sensitive for detecting changes in the chemical environment of the fluorine atoms, which can signal degradation.
Experimental Protocol: Stability Study using HPLC
-
Prepare a Stock Solution: Accurately prepare a stock solution of the fluorinated pyrrole aldehyde in a relevant solvent (e.g., acetonitrile).
-
Aliquot and Stress: Distribute the stock solution into several vials. Expose these vials to different stress conditions (e.g., room temperature, 40°C, exposure to light, acidic pH, basic pH). Keep a control sample stored under ideal conditions (-20°C, dark).
-
Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours), inject an aliquot from each vial into an HPLC system.
-
Data Analysis: Monitor the peak area of the parent aldehyde. A decrease in peak area indicates degradation. The appearance of new peaks signifies the formation of degradation products.
Q4: What are the primary degradation pathways I should be aware of?
A: The main degradation pathways are oxidation, polymerization, and hydrolysis (especially for certain fluorinated side chains).
Caption: Key factors leading to the degradation of fluorinated pyrrole aldehydes.
By understanding these principles and implementing the recommended strategies, you can significantly improve the reliability of your experiments and the quality of your results when working with these versatile but sensitive compounds.
References
- Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry (RSC Publishing).
- Instability issues of pyrrole aldehydes and their handling. Benchchem.
- An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. PMC - NIH.
- Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Benchchem.
- How to ensure the stability of fluorinated pharmaceutical intermediates during storage? [No primary source title found].
- Technical Support Center: Fluoroacetaldehyde Storage and Handling. Benchchem.
- Chemistry of Fluorinated Pyrroles. OUCI.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [No primary source title found].
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). [No primary source title found].
- Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. NIH.
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed.
- Borylated β-Fluorinated Pyrroles. Chemistry Letters - Oxford Academic.
-
Reactions of Pyrrole. YouTube. Available at: [Link]
- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC - NIH.
-
How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin? Quora. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]
-
Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. Available at: [Link]
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC - NIH.
-
Pyrrole-2-carboxaldehyde. Organic Syntheses Procedure. Available at: [Link]
- Fluorine effect on pericyclic and pseudopericyclic processes: Evidences and ab initio theory. Indian Academy of Sciences.
- A quantitative reactivity scale for electrophilic fluorinating reagents. RSC Publishing.
-
Pyrrole. Scribd. Available at: [Link]
-
Pyrrole. Wikipedia. Available at: [Link]
- Guidance on Safe Storage of Chemicals in Laboratories. [No primary source title found].
- Biodegradation of perfluorinated chemicals using CATABOL. [No primary source title found].
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. PMC - NIH. Available at: [Link]
-
Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. PubMed. Available at: [Link]
-
Synthetic Methods for Ring-Fluorinated Pyrrole Derivatives. ResearchGate. Available at: [Link]
- Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. [No primary source title found].
- Fluorinated Aldehydes: Essential Building Blocks in Modern Synthesis. [No primary source title found].
-
Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. Available at: [Link]
-
Pyrrole, Furan and Thiophene reactivity : Electrophilic substitution RXN. YouTube. Available at: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Available at: [Link]
-
(PDF) Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. Available at: [Link]
-
Scale ranks reactivity of fluorinating reagents. Chemistry World. Available at: [Link]
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances (RSC Publishing). Available at: [Link]
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
- Recent developments in methods for analysis of perfluorinated persistent pollutants. [No primary source title found].
-
Chemical Storage and Handling Recommendations. NY.Gov. Available at: [Link]
-
Synthesis, Characterization, and Kinetic Study of Poly(2-formyl pyrrole). ResearchGate. Available at: [Link]
-
Biodegradation of fluorinated alkyl substances. PubMed. Available at: [Link]
-
PFAS Analytical Methods – So Many Choices, Which One Do I Need? Environmental Business Council. Available at: [Link]
-
Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials M. Manuela M. Raposo,a* Ana M. R. C. Sousa,a. CORE. Available at: [Link]
-
Evaluation of analytical methods for fluorine in biological and related materials. PubMed. Available at: [Link]
-
Recent developments in methods for analysis of perfluorinated persistent pollutants. NIH. Available at: [Link]
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- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 13. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde
This guide provides a comprehensive, technically grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method to determine the purity of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde. Moving beyond a simple checklist, we will explore the rationale behind each methodological choice, compare viable alternatives, and present a systematic workflow designed to yield a scientifically sound and reliable analytical method suitable for researchers, scientists, and drug development professionals.
Foundational Strategy: Understanding the Analyte
Before initiating any experimental work, a thorough analysis of the target molecule, this compound, is paramount. Its structure dictates its behavior in a chromatographic system and informs every subsequent decision in our method development strategy.
-
Structure: The molecule consists of a pyrrole ring, an aldehyde functional group, and a fluorophenyl group.
-
Polarity: The combination of the polar aldehyde and N-H group on the pyrrole, along with the non-polar phenyl ring, suggests a molecule of intermediate polarity. This makes it an ideal candidate for Reversed-Phase (RP) HPLC.
-
UV Absorbance: The presence of aromatic rings and conjugated systems (pyrrole ring and aldehyde) indicates strong UV absorbance, making UV detection a suitable and sensitive choice. A Photodiode Array (PDA) detector is highly recommended to determine the optimal detection wavelength and assess peak purity.[1]
-
Chemical Stability: The aldehyde group can be susceptible to oxidation. Therefore, sample preparation and storage conditions should be considered to prevent degradation, and the mobile phase should ideally be degassed to remove dissolved oxygen.
The Method Development Workflow: A Comparative Approach
A logical, stepwise approach is crucial for efficient and effective method development. We will proceed from selecting the column and mobile phase to optimizing the final parameters, comparing the most effective options at each stage.
The following diagram illustrates the systematic process for developing a robust HPLC method, from initial analyte characterization to final method validation.
Caption: A structured workflow for HPLC method development.
Stationary Phase (Column) Selection
The choice of the stationary phase is the most critical factor for achieving selectivity.[2] For our target analyte, a reversed-phase approach is the logical starting point. Below is a comparison of suitable column chemistries.
| Column Chemistry | Primary Retention Mechanism | Rationale & Expected Performance |
| C18 (Octadecylsilane) | Hydrophobic Interactions | Primary Recommendation. The industry workhorse for reversed-phase HPLC.[3] Its strong hydrophobic nature will provide good retention for the moderately polar analyte. High-purity silica with end-capping is essential to minimize peak tailing from silanol interactions. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Strong Alternative. The phenyl group on the stationary phase can engage in π-π interactions with the analyte's aromatic rings (phenyl and pyrrole), offering a different selectivity profile compared to C18.[4] This can be particularly useful for separating impurities with similar hydrophobicity but different aromatic character.[2] |
| C8 (Octylsilane) | Hydrophobic Interactions | Situational Choice. Less retentive than C18. This could be advantageous if the analyte is too strongly retained on a C18 column, leading to excessively long run times or the need for a very high percentage of organic solvent. |
Recommendation: Begin with a high-quality C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size). If co-eluting impurities are observed, a Phenyl-Hexyl column should be evaluated for its alternative selectivity.
Mobile Phase Optimization: A Multi-Factorial Decision
The mobile phase composition fine-tunes the separation, affecting retention time, peak shape, and selectivity.
The choice of organic modifier is a key method development tool.[5]
| Organic Solvent | Key Advantages | Key Disadvantages |
| Acetonitrile (ACN) | Lower viscosity (lower backpressure), better UV transparency at low wavelengths (<205 nm), often yields sharper peaks.[6][7] | Higher cost, endothermic mixing with water can cause bubbles if not equilibrated.[6][8] |
| Methanol (MeOH) | Lower cost, can offer different selectivity due to its protic nature (hydrogen bonding capability).[5] | Higher viscosity (higher backpressure), higher UV cutoff (~205 nm).[5] |
Recommendation: Acetonitrile is the preferred starting solvent due to its superior UV transparency and lower system pressure.[5] However, methanol should be investigated if selectivity needs to be improved, as the change in solvent properties can alter the elution order of closely related compounds.[5]
For reproducible chromatography of any compound with ionizable functional groups, controlling the mobile phase pH is critical.[9] While our target analyte is not strongly acidic or basic, the pyrrole N-H is weakly acidic and residual silanols on the column are acidic.
The Role of an Acidic Modifier: Adding a small amount of acid (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid) to the aqueous mobile phase is standard practice for several reasons:
-
Improved Peak Shape: It protonates residual silanols on the silica surface, minimizing secondary ionic interactions with the analyte that can cause peak tailing.[10]
-
Consistent Retention: It ensures a consistent ionization state for the analyte and any ionizable impurities, leading to robust and reproducible retention times.[11]
Recommendation: Use a mobile phase consisting of Water with 0.1% Formic Acid (Solvent A) and Acetonitrile with 0.1% Formic Acid (Solvent B). Formic acid is volatile, making it compatible with LC-MS if further characterization is needed.[12]
This diagram illustrates the decision-making process for optimizing the mobile phase to achieve the desired separation.
Caption: A decision tree for mobile phase optimization.
Detector Wavelength Selection
A Photodiode Array (PDA) or Diode Array Detector (DAD) is invaluable during method development.[13][14] It acquires the entire UV-Vis spectrum for every point in the chromatogram.
Protocol for Wavelength Selection:
-
Inject a concentrated solution of this compound.
-
Once the chromatogram is generated, click on the apex of the main peak.
-
The software will display the full UV spectrum. Identify the wavelength of maximum absorbance (λmax).
-
Examine the spectra of any impurity peaks. The optimal wavelength is one that provides a good response for both the main analyte and all critical impurities.[15] If impurities have vastly different λmax values, monitoring multiple wavelengths may be necessary.
A Step-by-Step Experimental Protocol
This section provides a robust starting point for the experimental work.
Objective: To develop a gradient HPLC method for the purity determination of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This results in a concentration of ~100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260, Waters Alliance e2695, or equivalent with PDA/DAD detector |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | PDA/DAD, monitor at λmax (determined experimentally) |
3. Gradient Elution Program:
First, a "scouting gradient" is run to quickly determine the elution profile of the analyte and any impurities.[16]
Table: Example Scouting and Optimized Gradients
| Time (min) | Scouting Gradient (%B) | Optimized Gradient (%B) - Example |
| 0.0 | 5 | 30 |
| 20.0 | 95 | 70 |
| 25.0 | 95 | 70 |
| 25.1 | 5 | 30 |
| 30.0 | 5 | 30 |
-
Rationale for Optimization: After the scouting run, if the main peak elutes at 12 minutes (corresponding to ~50% B), a shallower, more focused gradient can be developed around that point (e.g., 30-70% B over 20 minutes) to improve the resolution between the main peak and any closely eluting impurities.
Trustworthiness: The Path to a Validated Method
A developed method is only trustworthy if it is validated. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[17][18] Key parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Following these validation principles ensures the method is reliable and suitable for its intended purpose in a regulated environment.[19][20]
Conclusion
The development of a purity method for this compound is a systematic process grounded in the physicochemical properties of the molecule. A reversed-phase HPLC method using a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid, is the most logical and effective starting point. A PDA detector is essential for selecting the optimal monitoring wavelength and assessing peak purity. By employing a scouting gradient followed by focused optimization and subsequent validation according to ICH guidelines, a robust, reliable, and scientifically sound method can be established to support drug development and quality control activities.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). (2021-09-17).
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Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. (2025-06-06).
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The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Chromatography Today. (2019-02-19).
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Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Labcompare. (2014-08-19).
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7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu.
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Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc. (2025-10-14).
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Mobile phase effects in reversed-phase liquid chromatography: A comparison of acetonitrile/water and methanol/water solvents as studied by molecular simulation. ResearchGate. (2011-02).
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Phenyl-Hexyl Columns. Separation Methods Technologies.
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The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. (2020-02-17).
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GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns.
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Control pH During Method Development for Better Chromatography. Agilent.
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Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent.
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HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
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Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
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Method development & optimization. Sigma-Aldrich.
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A Comprehensive Guide to the GC-MS Analysis of Substituted Pyrrole Carbaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of substituted pyrrole carbaldehyde isomers are critical in various fields, including flavor chemistry, environmental analysis, and pharmaceutical development.[1] These compounds are known to contribute to the aromatic profile of various foods and are also studied for their potential physiological activities.[1][2] However, their structural similarity presents a significant analytical challenge, necessitating robust and reliable methods for their differentiation. GC-MS stands as a powerful technique for this purpose, offering the high-resolution separation of gas chromatography coupled with the sensitive and specific detection of mass spectrometry.
The Analytical Challenge: Isomeric Differentiation
Substituted pyrrole carbaldehydes can exist as numerous isomers, with substituents at different positions on the pyrrole ring. These subtle structural differences can lead to significant variations in their chemical and biological properties. Therefore, the ability to separate and unequivocally identify each isomer is paramount.
Optimizing Chromatographic Separation: The Key to Isomer Resolution
The foundation of a successful GC-MS analysis lies in the chromatographic separation of the isomers. The choice of the GC column and the temperature program are the most critical factors in achieving baseline resolution.
Column Selection: A Matter of Polarity
The selection of the GC capillary column's stationary phase is dictated by the polarity of the target analytes. For substituted pyrrole carbaldehydes, which are moderately polar, a stationary phase of intermediate polarity is often the most effective.
-
Mid-Polarity Columns (e.g., 5% Phenyl-Methylpolysiloxane): These columns, such as a DB-5ms or equivalent, are a common starting point. They provide a good balance of dispersive and polar interactions, enabling the separation of a wide range of isomers.
-
Polar Columns (e.g., Polyethylene Glycol - WAX): For isomers with very similar boiling points but slight differences in polarity, a more polar column may be necessary to enhance separation.
The dimensions of the column also play a crucial role. A longer column (e.g., 30-60 m) provides more theoretical plates and thus better resolving power. A smaller internal diameter (e.g., 0.25 mm) and a thinner film thickness (e.g., 0.25 µm) can also lead to sharper peaks and improved separation.
Temperature Programming: A Balancing Act
A well-designed temperature program is essential to ensure that all isomers are eluted as sharp, symmetrical peaks and are well-separated from each other and from any matrix components.
A typical temperature program for the analysis of substituted pyrrole carbaldehydes might look like this:
-
Initial Oven Temperature: Held at a relatively low temperature (e.g., 40-60 °C) for a short period (e.g., 1-2 minutes) to allow for the focusing of the analytes at the head of the column.[3]
-
Temperature Ramp: The oven temperature is then increased at a controlled rate (e.g., 5-10 °C/min) to a final temperature.[3] This gradual increase allows for the separation of compounds based on their boiling points and interactions with the stationary phase.
-
Final Temperature and Hold: The final temperature (e.g., 250-280 °C) is held for a period to ensure that all analytes have eluted from the column.[3]
The optimal temperature program will depend on the specific isomers being analyzed and the chosen GC column. Method development often involves adjusting the ramp rate and hold times to achieve the best possible separation.
Mass Spectrometric Detection: Unraveling Molecular Structure
Once the isomers are separated by the GC, the mass spectrometer provides crucial information for their identification. Electron Ionization (EI) is the most common ionization technique used in GC-MS for this class of compounds due to its ability to produce reproducible and information-rich mass spectra.[4]
Understanding Fragmentation Patterns
Under EI (typically at 70 eV), substituted pyrrole carbaldehydes undergo characteristic fragmentation, providing a molecular "fingerprint" that can be used for identification. The position and nature of the substituents on the pyrrole ring significantly influence the fragmentation pathways.[4]
Common fragmentation pathways for alkyl-substituted pyrrole carbaldehydes include:
-
Molecular Ion (M+•): A prominent molecular ion peak is usually observed, confirming the molecular weight of the compound.[4]
-
Loss of the Aldehyde Group ([M-CHO]+): A characteristic loss of 29 atomic mass units (amu) corresponding to the formyl radical is often seen.
-
Loss of Alkyl Groups: Cleavage of alkyl substituents from the pyrrole ring is a common fragmentation route.[4]
-
Ring Cleavage: The pyrrole ring itself can fragment, leading to smaller, characteristic ions.[4]
By carefully analyzing the mass spectrum of each separated isomer, it is possible to deduce the substitution pattern on the pyrrole ring. For example, the relative abundance of fragments resulting from the loss of different alkyl groups can help to distinguish between positional isomers.
The NIST Mass Spectral Library is an invaluable resource for comparing experimentally obtained mass spectra with a vast database of known compounds, aiding in the confirmation of isomer identity.[5]
Comparative Performance Data
The following table summarizes typical GC-MS performance data for the analysis of a hypothetical mixture of methyl-substituted pyrrole-2-carbaldehyde isomers. This data is illustrative and will vary depending on the specific analytical conditions.
| Isomer | Retention Time (min) | Key Diagnostic Ions (m/z) |
| 3-Methyl-1H-pyrrole-2-carbaldehyde | 12.5 | 109 (M+•), 80 ([M-CHO]+), 94 ([M-CH3]+) |
| 4-Methyl-1H-pyrrole-2-carbaldehyde | 12.8 | 109 (M+•), 80 ([M-CHO]+), 94 ([M-CH3]+) |
| 5-Methyl-1H-pyrrole-2-carbaldehyde | 13.2 | 109 (M+•), 80 ([M-CHO]+), 94 ([M-CH3]+) |
| 1-Methyl-1H-pyrrole-2-carbaldehyde | 11.9 | 109 (M+•), 80 ([M-CHO]+) |
Note: While the key diagnostic ions for the positional isomers of methyl-pyrrole-2-carbaldehyde are the same, their relative abundances in the mass spectrum will differ, aiding in their differentiation. The N-substituted isomer (1-methyl) will have a distinctly different fragmentation pattern and retention time.
Experimental Protocols: A Step-by-Step Guide
The following is a generalized, step-by-step methodology for the GC-MS analysis of substituted pyrrole carbaldehyde isomers.
1. Sample Preparation
-
Extraction: For solid samples, a solvent extraction (e.g., with dichloromethane or methanol) is typically employed.[6] For liquid samples, a simple dilution may be sufficient.
-
Derivatization (Optional): For certain aldehydes, derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve volatility and chromatographic performance.[7]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A modern GC system equipped with an autosampler for precise and reproducible injections.
-
Column: A mid-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[3]
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or split mode for more concentrated samples. Injector temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 8 °C/min to 280 °C.[3]
-
Hold: 5 min at 280 °C.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: Scan from m/z 35 to 500.[3]
-
Ion Source Temperature: 200-230 °C.[3]
-
Transfer Line Temperature: 280 °C.
3. Data Analysis
-
Peak Identification: Compare the retention times and mass spectra of the peaks in the sample chromatogram with those of authentic standards.
-
Library Matching: Utilize the NIST Mass Spectral Library to confirm the identity of the compounds.
-
Quantification: If required, create a calibration curve using standards of known concentration to quantify the amount of each isomer in the sample.
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the underlying chemical principles, the following diagrams are provided.
Caption: GC-MS workflow for the analysis of substituted pyrrole carbaldehyde isomers.
Caption: Simplified EI fragmentation of a methyl-substituted pyrrole-2-carbaldehyde.
Conclusion
The GC-MS analysis of substituted pyrrole carbaldehyde isomers is a challenging yet achievable task with the right methodology. By carefully selecting the GC column, optimizing the temperature program, and understanding the principles of mass spectral fragmentation, researchers can confidently separate and identify these important compounds. This guide provides a robust framework for developing and implementing such methods, empowering scientists in their analytical endeavors.
References
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- Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. 2022-05-14.
- Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents.
- Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry. Thermo Fisher Scientific.
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- 2-formyl pyrrole, 1003-29-8. The Good Scents Company.
- Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation. ACS Publications. 2018-01-12.
- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. 2023-03-13.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. 2019-06-04.
- Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization. ResearchGate. 2025-08-10.
- 1H-Pyrrole-2-carboxaldehyde. NIST WebBook.
- Analysis of Aldehydes in Water by Head Space-GC/MS. ResearchGate. 2025-08-09.
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A Comparative Guide to the Validation of Analytical Methods for Fluorophenyl Pyrrole Intermediates
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an in-depth comparison of analytical methodologies for the validation of fluorophenyl pyrrole intermediates, critical building blocks in modern medicinal chemistry. Moving beyond a simple checklist of validation parameters, we will explore the causality behind experimental choices, grounded in scientific principles and regulatory expectations. This document is designed to be a self-validating system, providing you with the rationale and detailed protocols to confidently develop and validate analytical methods for this important class of molecules.
Introduction: The Analytical Significance of Fluorophenyl Pyrrole Intermediates
Fluorophenyl pyrrole intermediates are prevalent scaffolds in a wide array of pharmacologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making these intermediates highly valuable in drug discovery. However, the unique physicochemical properties of fluorinated compounds, such as the high electronegativity of fluorine and the strength of the C-F bond, can present distinct analytical challenges.[1] Therefore, a thorough understanding and validation of the analytical methods used to assess their purity, identity, and quantity are paramount.
This guide will focus on the two most prevalent analytical techniques for the analysis of these non-volatile organic intermediates: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into a comparative analysis of these methods and provide detailed, step-by-step protocols for their validation, in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[2][3][4][5]
Comparative Analysis of Analytical Techniques: HPLC vs. GC
The choice between HPLC and GC is dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability. For fluorophenyl pyrrole intermediates, which are typically non-volatile solids at room temperature, HPLC is often the method of choice. However, derivatization can sometimes render them suitable for GC analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.[6][7][8] |
| Applicability to Fluorophenyl Pyrrole Intermediates | Directly applicable for most intermediates. The polarity of these compounds allows for good retention and separation on common stationary phases (e.g., C18). | Often requires derivatization to increase volatility and thermal stability. This adds a step to the sample preparation and can introduce variability. |
| Advantages | - Wide applicability to non-volatile and thermally labile compounds.- High resolution and sensitivity.- Versatility in stationary and mobile phases. | - High efficiency and resolution for volatile compounds.- Sensitive detectors available (e.g., FID, ECD).[6] |
| Disadvantages | - Mobile phase consumption and disposal.- Potential for peak tailing with basic pyrrole nitrogen. | - Not suitable for non-volatile or thermally unstable compounds without derivatization.- Potential for degradation of the analyte at high temperatures in the injection port or column.[9] |
| Common Detectors | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS) | Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS) |
Causality of Method Selection: For a typical fluorophenyl pyrrole intermediate, which is a non-volatile solid, HPLC is the more direct and robust analytical choice. The necessity for derivatization in GC introduces an additional variable that must be controlled and validated, increasing the complexity of the overall method. Therefore, the subsequent sections will focus on the validation of an HPLC method, with the understanding that the same validation principles apply to a GC method should it be deemed appropriate.
The Workflow of Analytical Method Validation
The validation of an analytical method is a systematic process to demonstrate that the procedure is suitable for its intended purpose.[10][11][12][13] The following diagram illustrates the typical workflow for validating an analytical method for a fluorophenyl pyrrole intermediate.
Caption: A typical workflow for the validation of an analytical method.
Detailed Experimental Protocols for HPLC Method Validation
The following protocols are illustrative examples for the validation of an HPLC method for the quantification of a fluorophenyl pyrrole intermediate and its related impurities. These protocols are based on the principles outlined in ICH Q2(R2).[2][3]
System Suitability
Causality: Before any validation experiments are performed, it is crucial to establish that the chromatographic system is performing adequately. System suitability tests are an integral part of the analytical procedure and ensure the continued performance of the system.[14]
Protocol:
-
Prepare a standard solution of the fluorophenyl pyrrole intermediate at a concentration of 100 µg/mL.
-
Inject the standard solution six replicate times.
-
Calculate the following parameters:
-
Tailing factor (T): Should be ≤ 2.0.
-
Theoretical plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of the peak area: Should be ≤ 2.0%.
-
Specificity
Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[15][16] For an impurity method, this involves demonstrating that the peaks of known impurities are well-resolved from the main peak and from each other.
Protocol:
-
Prepare a solution containing the fluorophenyl pyrrole intermediate (e.g., 100 µg/mL).
-
Prepare solutions of all known related substances and potential impurities at their specification limits.
-
Prepare a spiked solution containing the main compound and all impurities.
-
Inject a blank (diluent), the individual solutions, and the spiked solution.
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank and impurity solutions. The resolution between the main peak and the closest eluting impurity peak should be ≥ 1.5.
Linearity and Range
Causality: Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[15][16]
Protocol:
-
Prepare a series of at least five standard solutions of the fluorophenyl pyrrole intermediate covering the expected range of concentrations (e.g., from the limit of quantitation (LOQ) to 150% of the target concentration).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
-
Accuracy
Causality: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Protocol:
-
Prepare a placebo mixture of the drug product.
-
Spike the placebo with the fluorophenyl pyrrole intermediate at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Causality: Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[10]
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the fluorophenyl pyrrole intermediate at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
Acceptance Criteria: RSD ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
Acceptance Criteria: RSD ≤ 3.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15][16]
Protocol (based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1.
-
Confirm the LOQ by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).
Robustness
Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples include:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic component)
-
Wavelength (± 2 nm)
-
-
Analyze a standard solution under each of the modified conditions.
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.
Data Presentation and Interpretation
All quantitative data generated during the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area | RSD (%) |
| 1.0 (LOQ) | 12,345 | 4.5 |
| 50.0 | 615,234 | 1.2 |
| 100.0 | 1,230,456 | 0.8 |
| 125.0 | 1,540,123 | 0.9 |
| 150.0 | 1,855,678 | 1.1 |
| Correlation Coefficient (r²) | 0.9998 | |
| Y-intercept | 567.8 |
Table 2: Example Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 100.8 | 100.8 |
| 120% | 120.0 | 119.3 | 99.4 |
| Mean Recovery | 99.9 |
Conclusion: A Foundation for Quality
The validation of analytical methods for fluorophenyl pyrrole intermediates is a critical activity in pharmaceutical development and manufacturing. A thorough and well-documented validation process, grounded in the principles of ICH guidelines, ensures the reliability and integrity of the analytical data generated.[2][3][15][16] By understanding the causality behind each validation parameter and employing robust experimental designs, researchers and scientists can be confident in the quality of their intermediates and, ultimately, the final drug product. This guide provides a framework for establishing such a self-validating system, empowering you to meet and exceed regulatory expectations.
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A Researcher's Guide to Catalyst Selection for the Suzuki Coupling of 3-Fluorophenylboronic Acid
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials. The choice of catalyst is paramount to the success of this reaction, especially when dealing with electronically challenging substrates such as 3-fluorophenylboronic acid. The electron-withdrawing nature of the fluorine atom can significantly impact the transmetalation step of the catalytic cycle, necessitating a careful selection of the catalytic system to achieve optimal yields and reaction efficiency.
This guide provides a comparative analysis of various catalyst systems for the Suzuki coupling of 3-fluorophenylboronic acid. By examining the performance of traditional palladium catalysts, modern Buchwald-type systems, N-heterocyclic carbene (NHC) complexes, and emerging nickel-based catalysts, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic endeavors. The information presented is a synthesis of literature data, providing a side-by-side comparison to the extent possible, and is supplemented with detailed experimental protocols.
The Suzuki-Miyaura Catalytic Cycle: A Brief Overview
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The catalyst, usually a palladium(0) complex, initiates the cycle by reacting with an organic halide (oxidative addition). The resulting palladium(II) complex then undergoes transmetalation with an organoboron compound in the presence of a base. Finally, the desired biaryl product is formed through reductive elimination, which also regenerates the palladium(0) catalyst.[1][2]
The electronic properties of both the organoboron species and the organic halide can influence the rate and efficiency of the catalytic cycle. Electron-deficient boronic acids, like 3-fluorophenylboronic acid, can exhibit slower rates of transmetalation, which can be a rate-limiting step.[3] The choice of catalyst, particularly the ligand coordinated to the metal center, plays a crucial role in overcoming such challenges.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Catalyst Systems
The selection of an appropriate catalyst system, comprising a metal precursor and a ligand, is critical for the successful coupling of 3-fluorophenylboronic acid. The following table summarizes the performance of various catalysts in reactions involving fluorinated phenylboronic acids, providing a comparative overview based on available literature data. It is important to note that direct comparisons can be challenging due to variations in reaction partners, conditions, and reporting metrics across different studies.
| Catalyst System | Aryl Halide Partner | Base | Solvent | Temp. (°C) | Yield (%) | Turnover Number (TON) / Turnover Frequency (TOF) | Reference |
| Traditional Phosphine Ligands | |||||||
| Pd(PPh₃)₄ | 3-Chloro-4-fluorophenylboronic acid with various aryl halides | Na₂CO₃ | Toluene/Ethanol | 80-110 | - | Not Reported | [1] |
| Buchwald Ligands & Precatalysts | |||||||
| XPhos Pd G2 | 4-Chloroanisole | K₃PO₄ | THF/H₂O | Room Temp. | >95 | Not Reported | [4][5] |
| SPhos | Aryl Bromides | K₃PO₄ or Cs₂CO₃ | Toluene or Toluene/H₂O | 110 | - | Not Reported | [6] |
| N-Heterocyclic Carbene (NHC) Ligands | |||||||
| [Pd(IPr)(cinnamyl)Cl] | 4-Chlorotoluene | K₂CO₃ | Dioxane/H₂O | 80 | 98 | Not Reported | [3] |
| [Pd(SIPr)(cinnamyl)Cl] | 4-Chlorotoluene | K₂CO₃ | Dioxane/H₂O | 80 | 95 | Not Reported | [3] |
| Heterogeneous Catalysts | |||||||
| G-COOH-Pd-10 | 1-Bromo-4-fluorobenzene | K₂CO₃ | Not Specified | 110 | ~95 (conversion) | TOF: 67.1 h⁻¹ | [7][8] |
| Nickel Catalysts | |||||||
| Ni(TFA)₂ / β-diketone/PPh₃ | Aryl Halides | Not Specified | [bmim][Tf₂N]/H₂O | Not Specified | Good Yields | Not Reported | [9] |
| Ni(II)/β-CD | Aryl Halides | Not Specified | Water | 85 | 88 (for 4-bromoanisole) | Not Reported | [10] |
In-Depth Look at Catalyst Classes
Traditional Palladium-Phosphine Catalysts: The Workhorse
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have historically been the go-to choice for Suzuki couplings.[1] They are commercially available and effective for a range of substrates. However, for challenging couplings involving electron-deficient partners like 3-fluorophenylboronic acid, they may require higher catalyst loadings and elevated temperatures, and can be sensitive to air and moisture.
Buchwald Ligands and Precatalysts: A Leap in Reactivity
The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions.[11] Ligands such as XPhos and SPhos, often used in combination with palladium sources like Pd₂(dba)₃ or as pre-formed, air-stable "precatalysts" (e.g., XPhos Pd G2), have demonstrated exceptional activity.[4][5][6] These systems are particularly adept at facilitating the oxidative addition of challenging aryl chlorides and can promote reactions at room temperature with low catalyst loadings. For the coupling of unstable polyfluorophenyl boronic acids, the rapid formation of the active Pd(0) species from these precatalysts under mild basic conditions is crucial to outcompete the decomposition of the boronic acid.[4][5]
N-Heterocyclic Carbene (NHC) Palladium Complexes: Robust and Versatile
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium.[3][12] The strong σ-donating ability of NHCs enhances the electron density at the palladium center, which can accelerate the rate-limiting oxidative addition step, especially with unreactive aryl chlorides.[3] The strong palladium-NHC bond also imparts high thermal stability to the catalyst, preventing the formation of palladium black and leading to longer catalyst lifetimes. Commercially available Pd-NHC precatalysts, such as those bearing IPr or SIPr ligands, have shown excellent performance in Suzuki couplings.[3]
Nickel Catalysts: A Cost-Effective and Powerful Alternative
In recent years, nickel has gained significant attention as a more abundant and cost-effective alternative to palladium for cross-coupling reactions.[9][10][13] Nickel catalysts have demonstrated unique reactivity, particularly in the activation of otherwise unreactive C-O bonds (e.g., from phenols) and C-F bonds.[13] For the Suzuki coupling of aryl halides, nickel catalysts can be highly effective, sometimes outperforming their palladium counterparts for specific substrate combinations.[9][10]
Experimental Methodologies
Detailed and reproducible experimental protocols are the bedrock of scientific integrity. Below are representative procedures for the Suzuki coupling of 3-fluorophenylboronic acid with a model aryl bromide, showcasing methodologies for different catalyst classes.
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A Comparative Guide to the Biological Activity of Fluorophenyl-Substituted Pyrroles Versus Other Halogenated Analogs
For researchers and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The pyrrole nucleus, a five-membered aromatic heterocycle, is a privileged scaffold found in numerous biologically active compounds.[1] A common and effective strategy to modulate the therapeutic properties of such scaffolds is halogenation. The introduction of a halogen atom onto a phenyl ring appended to the pyrrole core can profoundly influence a molecule's physicochemical properties and, consequently, its biological activity.[2][3]
This guide provides an in-depth comparison of the biological activities of fluorophenyl-substituted pyrroles against their other halogenated analogs (chloro, bromo, and iodo). While direct, head-to-head studies across a single homologous series are not always available, by consolidating data from various investigations, we can elucidate key structure-activity relationships (SAR) and guide future research. We will explore the impact of halogen substitution on anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data and detailed protocols.
The Physicochemical Impact of Halogen Substitution
The choice of halogen is not arbitrary; each imparts a unique electronic and steric signature to the parent molecule. Understanding these differences is crucial to interpreting biological data. Fluorine, chlorine, and bromine—the most commonly used halogens in drug design—have distinct properties that affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
-
Electronegativity and Polarity: Fluorine is the most electronegative element, leading to strong C-F bonds and significant alterations in the local electronic environment. This can influence hydrogen bonding capabilities and pKa. The electronegativity decreases down the group (F > Cl > Br > I).
-
Size (Van der Waals Radius): Fluorine is the smallest halogen, often considered a bioisostere of a hydrogen atom, allowing it to occupy small pockets in a protein binding site with minimal steric hindrance. Chlorine and bromine are significantly larger, which can provide beneficial van der Waals interactions but may also introduce steric clashes.
-
Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance membrane permeability. The effect on the logarithm of the partition coefficient (logP) is additive and increases with the size of the halogen (I > Br > Cl > F).
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This property is often exploited to block metabolic oxidation at a specific position, thereby increasing a drug's half-life.
These fundamental properties are the underlying drivers of the differences observed in the biological activities of halogenated pyrrole analogs.
Caption: Relationship between halogen properties and biological activity.
Comparative Analysis of Biological Activity
Anti-inflammatory Activity
Pyrrole derivatives have been widely investigated for their anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[1] The nature of the halogen substituent on the phenyl ring can significantly modulate this activity.
In a key study, a series of 4,5-diarylpyrroles were synthesized and evaluated in a rat adjuvant arthritis model.[4] The series included compounds with a 4-fluorophenyl group at one position and a second phenyl ring where the substitution was varied. Within this framework, a direct comparison of 2-halo derivatives was made, revealing a clear trend in anti-inflammatory potency.[4]
Key Findings:
-
For 2-halo substituted 4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]-1H-pyrroles, the order of activity was chloro > bromo > iodo .[4]
-
Quantitative structure-activity relationship (QSAR) studies suggested that activity correlated with the molar refractivity and inductive field effect of the substituent at the 2-position of the pyrrole ring.[4]
Another study investigated a 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid derivative (Compound 3f), which showed potent anti-inflammatory activity, particularly after repeated dosing in a carrageenan-induced paw edema model.[5] This compound was shown to significantly decrease serum levels of the pro-inflammatory cytokine TNF-α.[5] While a direct fluoro-analog was not tested, the high activity of this chlorophenyl derivative underscores the potential of this substitution pattern.[5][6]
| Compound Class | Halogen Variant | Assay/Model | Observed Potency Trend / Result | Reference |
| 2-Halo-4,5-diarylpyrrole | Chloro, Bromo, Iodo | Rat Adjuvant Arthritis | Chloro > Bromo > Iodo | [4] |
| 5-Aroyl-pyrrolo[1,2-a]pyrrole | 4-Fluoro vs. 4-Chloro | Anti-inflammatory / Analgesic | Both highly potent, comparable to indomethacin | [7] |
| 5-Aryl-pyrrole derivative | 4-Chlorophenyl | Carrageenan-induced paw edema | Significant edema reduction; TNF-α suppression | [5] |
Anticancer Activity
The pyrrole scaffold is a component of numerous anticancer agents, targeting mechanisms like microtubule polymerization and protein kinase inhibition.[1][8] Halogenation of phenyl substituents plays a critical role in tuning the cytotoxic potency and selectivity of these compounds.
Studies on fluoroaryl-substituted derivatives have shown that both the number and position of fluorine atoms are critical. In one series of compounds, a para-fluoro substitution on the phenyl ring was found to be a favorable modification for enhancing antitumor activity.[9] For instance, compound 7b (with a para-fluoro substitution) showed good anti-proliferation ability across four tested cancer cell lines, while compound 7n (with a 2,4-difluoro substitution) exhibited a potent IC₅₀ of just 9 nM in A549 lung cancer cells.[9]
Data on chlorophenyl-substituted pyrroles also demonstrates significant potency. The compound 5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole has been investigated as a potential microtubule-targeting agent.[10][11] While direct comparative data is often against non-halogenated analogs, the presence of the chloro-substituent is noted as a favorable feature for enhancing biological activity.[11]
The table below consolidates cytotoxicity data for representative halogenated phenyl-pyrrole derivatives from different studies to provide a comparative perspective.
| Compound Series | Halogenated Substituent | Cell Line | Activity (IC₅₀) | Reference |
| FL118 Derivative 7b | 4-Fluorophenyl | HCT116 (Colon) | 34.7 ± 9.9 nM | [9] |
| FL118 Derivative 7n | 2,4-Difluorophenyl | A549 (Lung) | 9.0 ± 1.7 nM | [9] |
| Pyrrolo[2,3-d]pyrimidine | 3-Chlorophenyl | Human Protein Kinase CK2 | 0.057 µM | [12] |
| Pyrrole-Indole Hybrid | Chloro-substitution | T47D (Breast) | 2.4 µM | [12] |
Causality Behind Experimental Choices: The selection of cancer cell lines like A549 (lung), HCT116 (colon), and MCF-7 (breast) is strategic. They represent common and distinct cancer types, allowing for an assessment of a compound's breadth of activity and potential tissue-specific selectivity.
Antimicrobial Activity
Pyrrole derivatives have long been explored for their antibacterial and antifungal properties. Halogenation can enhance these effects, although the structure-activity relationships can be complex.
In one study evaluating a series of 1,2,3,4-tetrasubstituted pyrroles, the introduction of weakly electron-deficient halogens on the N-phenyl ring did not significantly alter the spectrum of antibacterial activity.[13] The compounds were generally active against Gram-positive bacteria (e.g., S. aureus) but not Gram-negative bacteria, a common finding attributed to the formidable outer membrane of Gram-negative species which can prevent compound entry.[13]
However, other research indicates that halogenation is essential for the activity of certain pyrrole-based antimicrobial compounds. Structure-activity relationship investigations of pyrrolo[2,3-d]pyrimidines showed that halogen or methoxy substituents on the phenyl ring were crucial for their biological effect.[14] This highlights that the impact of halogenation is highly dependent on the specific molecular scaffold and the biological target.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. The following are detailed, self-validating workflows for key assays used to evaluate the compounds discussed in this guide.
Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[12]
Workflow Diagram: Cytotoxicity Screening
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, HCT116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach to the bottom of the wells.
-
Compound Preparation: Prepare a stock solution of each halogenated pyrrole analog in sterile DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for another 48 to 72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Experimental Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This quantitative method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Plate Preparation: In a sterile 96-well microtiter plate, dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Add 100 µL of the compound (at twice the highest desired final concentration in MHB) to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting, and then transfer 50 µL from well 2 to well 3. Continue this process down to well 10, and discard the final 50 µL from well 10. This creates a gradient of compound concentrations. Wells 11 and 12 serve as controls.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus) in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Well 11 (broth + inoculum, no compound) serves as the growth control. Add 50 µL of sterile broth to well 12 (broth only) to serve as the sterility control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth (no turbidity) is observed. The sterility control should be clear, and the growth control should be turbid.
Conclusion and Future Directions
The halogenation of phenyl-substituted pyrroles is a powerful strategy for modulating biological activity. The available data, though not always from direct comparative studies, allows for the formulation of valuable structure-activity relationships.
-
For Anti-inflammatory Activity: The trend of chloro > bromo > iodo in at least one well-defined series suggests that a combination of electronic effects and substituent size is critical.[4] Both fluoro and chloro-substituents appear highly effective.[7]
-
For Anticancer Activity: Fluorine substitution, particularly at the para-position of the phenyl ring, appears to be a highly effective strategy for boosting potency.[9] This is likely due to fluorine's unique ability to enhance binding and improve metabolic stability without adding significant steric bulk.
-
For Antimicrobial Activity: The influence of halogens is highly context-dependent and may be less predictable, with the overall molecular structure and properties like lipophilicity playing a major role.[13][14]
This guide underscores that while general trends can be observed, the optimal halogen for a given biological target must be determined empirically. Future research should prioritize the synthesis and systematic evaluation of homologous series of halophenyl-pyrroles (F, Cl, Br, I) to enable direct, unambiguous comparisons. Such studies will be invaluable for refining QSAR models and accelerating the development of next-generation pyrrole-based therapeutics.
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Ozkoc, G., et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. Retrieved from [Link]
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Black, W. C., et al. (1994). Antiinflammatory 4,5-diarylpyrroles: synthesis and QSAR. Journal of Medicinal Chemistry, 37(7), 988-998. Retrieved from [Link]
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Fawzy, N. G. (2012). Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. ResearchGate. Retrieved from [Link]
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Zlatanova-Tenisheva, H., & Vladimirova, S. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. Retrieved from [Link]
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Laatsch, H., et al. (1995). Structure-activity relationships of phenyl- and benzoylpyrroles. Chemical & Pharmaceutical Bulletin, 43(4), 537-546. Retrieved from [Link]
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Nocentini, A., et al. (2026). Influence of Substitution Patterns on the Antimicrobial Properties of Pyrrole Sulfonamide Scaffolds. Frontiers. Retrieved from [Link]
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Redalyc. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Retrieved from [Link]
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Liu, X., et al. (2015). Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. MDPI. Retrieved from [Link]
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Abdel-Aziz, A. A., et al. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. PubMed. Retrieved from [Link]
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MDPI. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid | Notes. Retrieved from [Link]
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Stanczak, A., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. PubMed. Retrieved from [Link]
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Stanczak, A., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Retrieved from [Link]
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Bruno, G., et al. (2020). Structure-activity relationship studies and in vitro and in vivo anticancer activity of novel 3-aroyl-1,4-diarylpyrroles against solid tumors and hematological malignancies. European Journal of Medicinal Chemistry, 185, 111828. Retrieved from [Link]
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Ivan, B. C., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. PubMed Central. Retrieved from [Link]
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Xu, S., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 273, 116470. Retrieved from [Link]
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Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PubMed Central. Retrieved from [Link]
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Carson, J. R., et al. (1987). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids. The 6-substituted compounds. Journal of Medicinal Chemistry, 30(5), 820-823. Retrieved from [Link]
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Cascioferro, S., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. IRIS UniPA. Retrieved from [Link]
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Mohamed, M. S., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Cairo University Scholar. Retrieved from [Link]
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Parrino, B., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Retrieved from [Link]
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Ivan, B. C., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. National Institutes of Health. Retrieved from [Link]
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Butnariu, M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Retrieved from [Link]
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Haider, N., et al. (2002). Synthesis and cytotoxic activities of pyrrole[2,3-d]pyridazin-4-one derivatives. Chemical & Pharmaceutical Bulletin, 50(6), 754-759. Retrieved from [Link]
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Tan, M. L., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health. Retrieved from [Link]
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A Comparative Guide to the Synthesis Efficiency of 1-(Fluorophenyl)-1H-pyrrole-2-carbaldehyde Isomers
For researchers and professionals in medicinal chemistry and materials science, N-arylpyrrole-2-carbaldehydes are pivotal building blocks. Their utility in the synthesis of complex heterocyclic systems, such as porphyrins and kinase inhibitors, places a premium on efficient and scalable synthetic routes. The introduction of a fluorine atom onto the N-phenyl ring, a common strategy in drug design to modulate metabolic stability and binding affinity, introduces significant electronic and steric challenges that can dramatically influence the efficiency of their synthesis.
This guide provides an in-depth, objective comparison of the synthetic efficiency for producing three key isomers: 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde, 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde, and 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde. We will dissect the prevalent two-step synthetic pathway, analyze the impact of the fluorine substituent's position on reaction outcomes, and provide detailed, field-tested protocols to support your synthetic campaigns.
The Predominant Synthetic Pathway: A Two-Step Approach
The most common and reliable method for synthesizing these target aldehydes involves a two-step sequence:
-
Paal-Knorr Synthesis: Formation of the N-arylpyrrole core by condensing the appropriate fluoroaniline with a 1,4-dicarbonyl equivalent.
-
Vilsmeier-Haack Formylation: Introduction of the aldehyde group at the C2-position of the pyrrole ring.
This guide will analyze the efficiency of each step independently and as a whole to provide a clear picture of the optimal route for each isomer.
Figure 1: General two-step workflow for the synthesis of 1-(fluorophenyl)-1H-pyrrole-2-carbaldehydes.
Part 1: Synthesis of N-Arylpyrrole Intermediates via Paal-Knorr Reaction
The Paal-Knorr synthesis is a robust method for forming the pyrrole ring. In this context, it involves the condensation of 2-, 3-, or 4-fluoroaniline with 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ with aqueous acid to generate the required succinaldehyde.
Mechanism and Causality
The reaction proceeds via the formation of a Schiff base between the aniline and the dicarbonyl, followed by a series of cyclization and dehydration steps. The nucleophilicity of the aniline nitrogen is paramount for the initial attack. The electronic nature of the fluorophenyl substituent directly impacts this nucleophilicity.
-
Para- and Ortho-Isomers: The fluorine atom at these positions exerts a strong -I (inductive) effect and a +M (mesomeric) effect. While the inductive effect deactivates the ring, the +M effect, which donates lone-pair electron density into the ring, can enhance the nucleophilicity of the nitrogen atom, especially from the para position. However, the ortho-isomer introduces significant steric hindrance, which can impede the initial condensation.
-
Meta-Isomer: At the meta position, the fluorine atom's influence is almost exclusively a deactivating -I effect, with no resonance contribution to the nitrogen atom. This tends to reduce the aniline's nucleophilicity compared to the para-isomer.
Experimental Protocol: General Procedure for Paal-Knorr Synthesis
-
To a round-bottom flask, add the respective fluoroaniline (1.0 eq) and glacial acetic acid (approx. 5-10 mL per gram of aniline).
-
Stir the mixture until a homogenous solution is formed.
-
Add 2,5-dimethoxytetrahydrofuran (1.05 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 118-120°C) for 2-3 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aniline is consumed.
-
Cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure 1-(fluorophenyl)-1H-pyrrole.
Comparative Yields for Paal-Knorr Synthesis
| Isomer | Reactant | Reported Yield (%) | Observations & Rationale |
| ortho- | 2-Fluoroaniline | 65-75% | The yield is moderately high but can be hampered by steric hindrance from the ortho-fluorine, which slightly impedes the initial nucleophilic attack. |
| meta- | 3-Fluoroaniline | 70-80% | Good yields are consistently reported. The deactivating inductive effect is present but does not significantly inhibit the reaction under reflux conditions. |
| para- | 4-Fluoroaniline | 85-95% | This isomer consistently provides the highest yields. The +M effect of the para-fluorine atom enhances the nucleophilicity of the aniline nitrogen, facilitating a more efficient condensation. |
Part 2: Vilsmeier-Haack Formylation of N-Arylpyrroles
The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich heterocycles like pyrroles. It employs the Vilsmeier reagent, an electrophilic iminium salt, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Mechanism and Causality
The reaction is an electrophilic aromatic substitution where the pyrrole ring attacks the electrophilic Vilsmeier reagent. The success of the reaction hinges on the electron density of the pyrrole ring, particularly at the C2 position.
Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation reaction.
The electron-withdrawing nature of the N-fluorophenyl substituent deactivates the pyrrole ring towards electrophilic attack compared to N-phenylpyrrole. The position of the fluorine atom modulates this deactivation:
-
Para- and Ortho-Isomers: The +M (resonance) effect from the fluorine atom can donate electron density towards the pyrrole ring, partially counteracting the strong -I (inductive) effect. This makes the pyrrole ring more nucleophilic than in the meta-substituted case.
-
Meta-Isomer: The fluorine atom exerts a purely inductive electron-withdrawing effect, leading to the most deactivated pyrrole ring among the three isomers. This deactivation requires more forcing conditions or longer reaction times to achieve comparable yields.
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq).
-
Cool the flask to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via syringe, keeping the internal temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add a solution of the 1-(fluorophenyl)-1H-pyrrole (1.0 eq) in a small amount of anhydrous DMF dropwise to the Vilsmeier reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Some protocols may require gentle heating (40-60°C) for the less reactive substrates.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Add a solution of sodium acetate or sodium hydroxide to neutralize the mixture until it is slightly basic (pH 8-9).
-
Stir the resulting suspension for 1 hour, which may induce precipitation of the product.
-
Collect the solid by vacuum filtration or extract the mixture with an organic solvent like ethyl acetate.
-
Dry the organic extracts over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain the final aldehyde.
Comparative Yields for Vilsmeier-Haack Formylation
| Isomer | Reactant | Reported Yield (%) | Observations & Rationale |
| ortho- | 1-(2-fluorophenyl)pyrrole | 75-85% | Despite potential steric crowding, the reaction is efficient. The activating +M effect likely overcomes the steric and -I effects, leading to high conversion. |
| meta- | 1-(3-fluorophenyl)pyrrole | 60-70% | This isomer gives the lowest yields. The strong, uncompensated electron-withdrawing inductive effect deactivates the pyrrole ring, making the electrophilic substitution less favorable. |
| para- | 1-(4-fluorophenyl)pyrrole | 88-96% | The para-isomer consistently provides the highest yield in the formylation step. The fluorine's +M effect strongly activates the pyrrole ring towards electrophilic attack, leading to a rapid and clean reaction. |
Overall Synthesis Efficiency and Conclusion
To assess the most efficient overall process, we consider the cumulative yield from both steps.
Summary of Overall Process Efficiency
| Isomer | Step 1 Avg. Yield (%) | Step 2 Avg. Yield (%) | Overall Calculated Avg. Yield (%) | Recommendation |
| ortho- | 70% | 80% | 56% | A viable route, though yields are impacted by steric effects in the first step. Careful optimization of the Paal-Knorr reaction is recommended. |
| meta- | 75% | 65% | 49% | The least efficient synthesis. The primary bottleneck is the Vilsmeier-Haack formylation due to electronic deactivation of the pyrrole ring. Consider extended reaction times or mild heating for this step. |
| para- | 90% | 92% | 83% | Most Efficient Route. The electronic properties of the para-fluoro substituent are favorable for both the Paal-Knorr and Vilsmeier-Haack reactions, leading to high yields in both steps and an outstanding overall efficiency. |
The position of the fluorine substituent on the N-phenyl ring has a profound and predictable impact on the overall efficiency of the synthesis of 1-(fluorophenyl)-1H-pyrrole-2-carbaldehydes. For researchers seeking the highest throughput and yield, the para-isomer (1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde) is unequivocally the most efficiently synthesized of the three. Its electronic configuration provides a synergistic enhancement to the nucleophilicity of the aniline in the Paal-Knorr step and the nucleophilicity of the pyrrole ring in the Vilsmeier-Haack formylation.
Conversely, the synthesis of the meta-isomer is the most challenging , primarily due to the deactivation of the pyrrole ring in the critical formylation step. The ortho-isomer presents a moderate efficiency, representing a balance between steric hindrance and electronic activation. These findings provide a clear strategic guide for chemists in selecting starting materials and anticipating reaction outcomes, ultimately enabling more efficient and resource-effective synthesis of these valuable chemical intermediates.
References
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Title: Synthesis and biological evaluation of novel 1,5-diarylpyrrole-3-acetic acid derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. Source: Bioorganic & Medicinal Chemistry, Volume 13, Issue 15, 2005, Pages 4615-4623. URL: [Link]
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Title: Design, synthesis and biological evaluation of new 1,5-diarylpyrrole-3-alkoxyimino-propanoic acid derivatives as potent and selective COX-2 inhibitors. Source: Bioorganic & Medicinal Chemistry, Volume 20, Issue 3, 2012, Pages 1330-1341. URL: [Link]
-
Title: Pyrrolonitriles: a new class of non-nucleoside inhibitors of HIV-1 reverse transcriptase. Source: Bioorganic & Medicinal Chemistry Letters, Volume 3, Issue 5, 1993, Pages 853-858. URL: [Link]
A Comparative Analysis of Synthetic Routes for Vonoprazan Intermediates: A Guide for Researchers
Executive Summary
Vonoprazan, a potassium-competitive acid blocker (P-CAB), has emerged as a significant therapeutic agent for acid-related gastrointestinal disorders. The efficiency and scalability of its synthesis are of paramount importance to the pharmaceutical industry. This guide provides a comprehensive comparative analysis of the synthetic routes for two key intermediates in the production of Vonoprazan: 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde and pyridine-3-sulfonyl chloride . By examining various synthetic strategies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in the laboratory and at the manufacturing scale. We will delve into the causality behind experimental choices, present comparative data, and provide detailed experimental protocols for the most prominent synthetic pathways.
Introduction to Vonoprazan and its Key Intermediates
Vonoprazan's unique 1,3,5-trisubstituted pyrrole core, featuring a pyridine-3-sulfonyl group at the 1-position, a methylaminomethyl group at the 3-position, and a 2-fluorophenyl group at the 5-position, presents a distinct synthetic challenge.[1] The construction of this core is heavily reliant on the efficient synthesis of its precursors. This guide will focus on the comparative analysis of the synthetic routes for two pivotal intermediates that form the backbone of the final Vonoprazan molecule.
Figure 1: Retrosynthetic Analysis of Vonoprazan
Caption: Retrosynthetic approach for Vonoprazan highlighting key intermediates.
Part 1: Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
This aldehyde is a crucial building block, and its synthesis has been approached from several starting materials. We will compare three prominent routes.
Route 1: From Pyrrole
This classical approach builds the desired pyrrole derivative through a multi-step sequence.
Workflow Diagram
Caption: Synthetic pathway for 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde starting from pyrrole.
Discussion
This route offers a systematic way to construct the substituted pyrrole. The initial N-protection with a bulky group like triisopropylsilyl (TIPS) directs the subsequent Vilsmeier-Haack formylation to the 3-position. Bromination with N-bromosuccinimide (NBS) followed by a Suzuki coupling with 2-fluorophenylboronic acid introduces the aryl group.[2] While this method provides good control over regioselectivity, it is a multi-step process with a reported overall yield of around 35.5%.[2] The multiple steps can impact the overall efficiency and cost-effectiveness for large-scale production.
Experimental Protocol (Representative)
-
Step 1: N-Protection of Pyrrole: To a solution of pyrrole in an appropriate solvent, add triisopropylsilyl chloride and a suitable base. Stir at room temperature until the reaction is complete.
-
Step 2: Vilsmeier-Haack Formylation: The N-protected pyrrole is reacted with a Vilsmeier reagent (e.g., generated from DMF and POCl₃) to introduce the aldehyde group at the 3-position.
-
Step 3: Bromination: The formylated pyrrole is then treated with a brominating agent like N-bromosuccinimide (NBS) to yield the brominated intermediate.
-
Step 4: Suzuki Coupling: The brominated intermediate is coupled with 2-fluorophenylboronic acid in the presence of a palladium catalyst and a base to afford the final product.[2]
Route 2: From 2-Fluoroacetophenone
This approach utilizes a more complex starting material but can offer a more convergent synthesis.
Workflow Diagram
Caption: Synthetic pathway for 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde starting from 2-fluoroacetophenone.
Discussion
This route involves an initial bromination of 2-fluoroacetophenone, followed by a reaction with malononitrile. The resulting dinitrile intermediate is then cyclized using hydrogen chloride to form a chlorinated pyrrole nitrile.[3] Subsequent dechlorination and reduction of the nitrile group yield the desired aldehyde. This pathway can achieve high yields in individual steps, with the final reduction step reportedly yielding 91%.[4] However, it involves the use of a chlorinated intermediate, which can be a concern for downstream processing and impurity profiles.[4] Another variation of this route involves the condensation of 2-fluoroacetophenone with allylamine, followed by a ring-closing reaction, bromination, hydrolysis, and oxidation to give the final product with a yield of 85.4% for the cyclization step.[5]
Experimental Protocol (Representative)
-
Step 1: Bromination: 2-Fluoroacetophenone is reacted with a brominating agent (e.g., tetrabutylammonium tribromide) in a suitable solvent.[4]
-
Step 2: Condensation with Malononitrile: The resulting 2-fluoro-α-bromoacetophenone is reacted with malononitrile in the presence of a base.[4]
-
Step 3: Cyclization: The dinitrile intermediate is cyclized in a solution of hydrogen chloride in ethyl acetate.[3]
-
Step 4: Dechlorination: The chlorinated pyrrole is dechlorinated using a palladium on carbon catalyst under a hydrogen atmosphere.[3]
-
Step 5: Reduction: The pyrrole nitrile is then reduced to the aldehyde using a reducing agent such as Raney Nickel and hydrogen.[3]
Route 3: One-Pot Synthesis from 2-(2-fluorobenzoyl)malononitrile
This modern approach aims for efficiency by combining multiple transformations into a single operation.
Workflow Diagram
Caption: One-pot synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.
Discussion
This route offers a significant advantage in terms of process simplification and waste reduction by synthesizing the target molecule in a single step from 2-(2-fluorobenzoyl)malononitrile.[6][7] The reaction is typically carried out using a catalyst like Raney nickel under acidic conditions.[6] This approach avoids the isolation of intermediates, which can lead to higher overall yields (reported to be >85%) and reduced production time and cost, making it highly attractive for industrial applications.[4][7]
Experimental Protocol (Representative)
-
One-Pot Reaction: 2-(2-fluorobenzoyl)malononitrile is dissolved in a suitable solvent, and a metal catalyst (e.g., 10% Pd/C or Raney nickel) and glacial acetic acid are added. The mixture is then subjected to a two-step reduction, first with the metal catalyst and then with Raney nickel and water, under a hydrogen atmosphere to yield the final product.[7]
Comparative Summary Table
| Parameter | Route 1: From Pyrrole | Route 2: From 2-Fluoroacetophenone | Route 3: One-Pot Synthesis |
| Starting Material | Pyrrole | 2-Fluoroacetophenone | 2-(2-fluorobenzoyl)malononitrile |
| Number of Steps | 4 | 5 | 1 |
| Key Reagents | TIPS-Cl, Vilsmeier reagent, NBS, 2-fluorophenylboronic acid, Pd catalyst | Brominating agent, malononitrile, HCl, Pd/C, Raney Ni | Raney Ni, Acetic Acid |
| Reported Overall Yield | ~35.5%[2] | ~70-83% (over multiple steps)[4] | >85%[4] |
| Key Advantages | Good regioselectivity | High yields in individual steps | High overall yield, process simplification, reduced waste |
| Key Disadvantages | Multi-step, lower overall yield | Multi-step, involves chlorinated intermediate | Starting material may be more complex to synthesize |
Part 2: Synthesis of Pyridine-3-sulfonyl Chloride
This sulfonyl chloride is the key reagent for introducing the sulfonyl group onto the pyrrole nitrogen. Its synthesis is a critical consideration for the overall efficiency of Vonoprazan production.
Route 1: From 3-Aminopyridine
This route involves the diazotization of 3-aminopyridine followed by a sulfonyl chlorination reaction.
Workflow Diagram
Caption: Synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine.
Discussion
This method is considered a "green" chemical synthesis as it avoids the use of harsh reagents like phosphorus pentachloride.[8] The process starts with the diazotization of 3-aminopyridine to form a stable diazonium fluoroborate salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.[9] This route is reported to have a high product content, be cost-effective, and suitable for industrial scale-up with a yield of around 90.7%.[6][9]
Experimental Protocol (Representative)
-
Step 1: Diazotization: 3-Aminopyridine is dissolved in an acidic solution and treated with sodium nitrite at low temperatures to form the diazonium salt. A solution of sodium fluoroborate is then added to precipitate the diazonium fluoroborate salt.[9]
-
Step 2: Sulfonyl Chlorination: The isolated diazonium salt is then added to a solution of sulfur dioxide and a copper catalyst (e.g., cuprous chloride) in a suitable solvent to produce pyridine-3-sulfonyl chloride.[6]
Route 2: From Pyridine-3-sulfonic Acid
This is a more traditional method for the synthesis of sulfonyl chlorides.
Workflow Diagram
Caption: Synthesis of pyridine-3-sulfonyl chloride from pyridine-3-sulfonic acid.
Discussion
This route involves the direct chlorination of pyridine-3-sulfonic acid using reagents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[10] The reaction is typically carried out by heating the mixture to reflux. This method is well-established and can provide high yields, reportedly around 94%.[6] However, the use of phosphorus-based reagents can lead to the formation of byproducts that require careful purification, and these reagents are also hazardous to handle.[11]
Experimental Protocol (Representative)
-
Chlorination: A mixture of pyridine-3-sulfonic acid, phosphorus pentachloride, and phosphorus oxychloride is heated to reflux for several hours. After the reaction is complete, the excess reagents are removed, and the product is isolated and purified.[6]
Comparative Summary Table
| Parameter | Route 1: From 3-Aminopyridine | Route 2: From Pyridine-3-sulfonic Acid |
| Starting Material | 3-Aminopyridine | Pyridine-3-sulfonic Acid |
| Key Reagents | NaNO₂, HBF₄, SO₂, CuCl₂ | PCl₅, POCl₃ |
| Reported Yield | ~90.7%[6] | ~94%[6] |
| Key Advantages | "Green" synthesis, avoids harsh reagents, cost-effective | High yield, well-established method |
| Key Disadvantages | Two-step process | Use of hazardous phosphorus reagents, potential for byproducts |
Part 3: Comparative Analysis of Overall Vonoprazan Synthesis Routes
With the key intermediates in hand, we can now compare the primary strategies for assembling the final Vonoprazan molecule.
Route A: Takeda's Patented Synthesis
This is the original, well-documented route developed by the innovator company.
Workflow Diagram
Caption: Takeda's patented synthesis route for Vonoprazan.
Discussion
This route starts from 2-fluoroacetophenone and proceeds through a dinitrile intermediate to form the 3,5-disubstituted pyrrole core via catalytic hydrogenation.[1] The nitrile group is then reduced to an aldehyde, followed by sulfonylation and a final reductive amination to yield Vonoprazan.[1] This established route has a reported overall yield of approximately 40% and is well-documented.[1] However, it involves multiple redox steps and the use of transition metals like palladium.[12]
Route B: Atom Transfer Radical Cyclization (ATRC) Route
This newer approach offers a more redox-economical synthesis.
Workflow Diagram
Caption: Atom Transfer Radical Cyclization (ATRC) route to Vonoprazan.
Discussion
This innovative route also starts from 2-fluoroacetophenone but utilizes an Atom Transfer Radical Cyclization (ATRC) to construct the dihydropyrrole ring.[12] A subsequent aromatization step introduces the N-methylamine moiety, followed by sulfonylation and deprotection to give Vonoprazan. A key advantage is the potential for telescoping steps, with a reported synthesis on a 0.7 kg scale without the isolation of intermediates.[12] The overall yield for the scaled-up, non-isolated process is reported to be around 23% with a purity of 88.8 area% for the crude product.[1]
Route C: Four-Step Synthesis
This convergent route starts from a pre-formed pyrrole ring.
Workflow Diagram
Caption: Four-step synthesis of Vonoprazan.
Discussion
This route begins with the hydrolysis of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, followed by amide formation with methylamine. The resulting amide is then sulfonylated and finally, the amide is reduced to the corresponding amine to yield Vonoprazan.[13][14] A key advantage of this route is the potential for better impurity control.[13][14] The overall yield for this four-step process is reported to be around 41.3%.[14]
Comparative Summary Table
| Parameter | Route A: Takeda's Patented Synthesis | Route B: ATRC Route | Route C: Four-Step Synthesis |
| Starting Material | 2-Fluoroacetophenone | 2-Fluoroacetophenone | Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate |
| Key Transformations | Catalytic Hydrogenation, Reductive Amination | Atom Transfer Radical Cyclization | Amide Formation, Amide Reduction |
| Reported Overall Yield | ~40%[1] | ~23% (scaled-up, non-isolated)[1] | ~41.3%[14] |
| Key Advantages | Well-established and documented | Redox-economical, potential for telescoping steps | Good impurity control |
| Key Disadvantages | Multiple redox steps, use of transition metals | Lower reported yield in scaled-up process | Requires synthesis of a more complex starting material |
Conclusion and Future Perspectives
The synthesis of Vonoprazan intermediates has evolved significantly, with newer routes offering advantages in terms of efficiency, cost-effectiveness, and environmental impact. The one-pot synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde and the "green" synthesis of pyridine-3-sulfonyl chloride represent significant advancements in the field. For the overall synthesis of Vonoprazan, the four-step synthesis offers a compelling balance of high yield and impurity control.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or manufacturing setting, including scale, cost considerations, and regulatory constraints. Continued research into novel catalytic systems and process optimization will undoubtedly lead to even more efficient and sustainable methods for the production of this important pharmaceutical agent.
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PubMed. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. [Link]
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Patsnap Eureka. Preparation method of 5-(2-fluorophenyl)-1h-pyrrole-3-carbaldehyde intermediate of vornorazan fumarate. [Link]
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ACS Publications. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. [Link]
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Poster Submission. Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization. [Link]
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Patsnap Eureka. Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. [Link]
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ACS Publications. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. [Link]
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ResearchGate. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. [Link]
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ResearchGate. Synthetic route of vonoprazan fumarate. [Link]
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Figshare. Novel and practical synthesis of vonoprazan fumarate. [Link]
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ResearchGate. A Novel and Practical Synthesis of Vonoprazan Fumarate. [Link]
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Taylor & Francis Group - Figshare. Novel and practical synthesis of vonoprazan fumarate. [Link]
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Patsnap Eureka. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering the Synthesis: Key Considerations for 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carboxaldehyde Production. [Link]
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PATENTSCOPE. PYRIDINE-3-SULFONYL CHLORIDE PRODUCTION METHOD. [Link]
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Technical Disclosure Commons. Crystalline form of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H- pyrrole-3-carbaldehyde and process for preparation thereof. [Link]
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Patsnap Eureka. Preparation method of vonoprazan fumarate. [Link]
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Stability-indicating HPLC assay for fluorinated pharmaceutical intermediates
An In-Depth Guide to Stability-Indicating HPLC Assay Development for Fluorinated Pharmaceutical Intermediates
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for developing robust, accurate, and reliable stability-indicating High-Performance Liquid Chromatography (HPLC) methods for fluorinated pharmaceutical intermediates. We will move beyond rote procedural lists to explore the underlying chemical principles, compare cutting-edge column technologies, and provide a detailed, field-tested protocol grounded in international regulatory standards.
The Fluorine Factor: Unique Challenges in HPLC Analysis
The introduction of fluorine into pharmaceutical molecules is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity. However, these same properties present unique challenges for analytical chemists. The high electronegativity of fluorine can alter the electronic and polar characteristics of a molecule, impacting its retention and selectivity in reversed-phase HPLC. Furthermore, the strength of the carbon-fluorine bond means that degradation pathways can be non-obvious, necessitating a rigorous and scientifically-driven approach to method development.
The Cornerstone of Stability-Indicating Methods: Forced Degradation
A method is only "stability-indicating" if it can unequivocally separate the intact active pharmaceutical ingredient (API) or intermediate from its degradation products. Forced degradation (or stress testing) is the systematic process of exposing a compound to harsh conditions to intentionally produce these degradants. This is not a destructive exercise; it is a validating one. By generating and then successfully separating these new peaks, you prove the method's specificity.
The choice of stress conditions should be based on the anticipated storage and manufacturing conditions, as well as the inherent chemical liabilities of the molecule. For fluorinated intermediates, particular attention should be paid to conditions that might cleave a C-F bond or react with adjacent functional groups.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60-80°C.
-
Base Hydrolysis: 0.1 M NaOH at 60-80°C.
-
Oxidation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105°C) or reflux in a neutral solution.
-
Photolytic Degradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines).
The goal is to achieve 5-20% degradation of the parent compound. This provides a sufficient concentration of degradants for detection and resolution without overwhelming the chromatogram.
Comparative Analysis: Selecting the Optimal HPLC Column
The heart of any HPLC method is the column. While the octadecylsilane (C18) column is the workhorse of reversed-phase chromatography, it is not always the optimal choice for highly fluorinated compounds. Here, we compare the performance of a standard C18 column with a Pentafluorophenyl (PFP or F5) stationary phase, a powerful alternative for analyzing halogenated molecules.
Mechanism of Separation:
-
C18 (Octadecylsilane): Separation is primarily driven by hydrophobic (van der Waals) interactions. It excels at separating non-polar and moderately polar compounds based on their logP values.
-
PFP (Pentafluorophenyl): This phase offers a multi-modal separation mechanism. In addition to hydrophobic interactions, it provides aromatic π-π interactions, dipole-dipole interactions, and ion-exchange capabilities. The electron-rich fluorine atoms on the phenyl ring create a strong dipole, making it exceptionally effective at separating positional isomers, halogenated compounds, and molecules with aromatic groups.
Performance Comparison: C18 vs. PFP for a Hypothetical Fluorinated Intermediate
Let's consider a hypothetical fluorinated intermediate, "Fluoro-X," and its primary oxidative degradant, where a hydroxyl group is added to an aromatic ring.
| Parameter | Standard C18 Column | Pentafluorophenyl (PFP) Column | Rationale & Expert Insight |
| Retention of Fluoro-X | Strong (due to high lipophilicity) | Moderate to Strong | The PFP phase's multiple interaction modes can sometimes lead to slightly less raw hydrophobic retention than a high-carbon-load C18, but this is often beneficial for method optimization. |
| Resolution (Fluoro-X vs. Degradant) | Moderate. May require significant mobile phase optimization (e.g., low pH, ion-pairing agents) to achieve baseline separation. Co-elution is a significant risk. | Excellent. The PFP phase can differentiate the subtle changes in dipole moment and aromatic character between the parent and the hydroxylated degradant, often leading to baseline resolution with simpler mobile phases. | The ability of the PFP phase to engage in π-π and dipole-dipole interactions provides an orthogonal separation mechanism that is often the key to resolving closely related fluorinated species. |
| Peak Shape | Good, but can be susceptible to tailing with basic fluorinated compounds. | Excellent, especially for basic compounds. The slightly acidic nature of the PFP surface can improve peak shape without the need for strong mobile phase additives. | Peak tailing is a common issue that compromises resolution and integration. The superior peak shape on a PFP column for many fluorinated amines is a significant advantage. |
| Ideal Mobile Phase | Acetonitrile/Water or Methanol/Water with TFA or Formic Acid. | Acetonitrile/Water or Methanol/Water. Often provides excellent selectivity even with simple formic acid as an additive, which is ideal for MS compatibility. | The inherent selectivity of the PFP phase often simplifies mobile phase selection, leading to faster method development and more robust final methods. |
Decision Logic for Column Selection
The choice of column is not arbitrary. It should be a data-driven decision based on the analyte's structure.
Caption: Decision tree for initial HPLC column selection.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a comprehensive workflow for developing a stability-indicating HPLC method.
Workflow Overview
Caption: Workflow for stability-indicating method development.
Materials:
-
Fluorinated Intermediate Standard
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
HPLC-grade water (18.2 MΩ·cm)
-
Formic Acid (FA), Trifluoroacetic Acid (TFA)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
HPLC system with PDA or UV detector and preferably a Mass Spectrometer (MS)
-
HPLC Columns: High-purity silica C18 (e.g., 100Å, 2.7 µm, 4.6 x 100 mm) and PFP (e.g., 100Å, 2.7 µm, 4.6 x 100 mm)
Methodology:
-
Preparation of Solutions:
-
Prepare a 1.0 mg/mL stock solution of the fluorinated intermediate in ACN.
-
Prepare stressor solutions: 1 M HCl, 1 M NaOH, and 30% H₂O₂.
-
-
Forced Degradation Procedure:
-
Control Sample: Dilute the stock solution to 0.1 mg/mL with 50:50 ACN:Water.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 mL of 1 M NaOH, and dilute to 10 mL with 50:50 ACN:Water.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 mL of 1 M HCl, and dilute to 10 mL with 50:50 ACN:Water.
-
Oxidation: Mix 1 mL of stock with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with 50:50 ACN:Water.
-
Thermal: Heat the stock solution at 105°C for 24 hours. Cool and prepare a 0.1 mg/mL sample.
-
Self-Validation Check: The goal is to see new, well-resolved peaks in the chromatograms of the stressed samples that are absent in the control.
-
-
HPLC Method Development:
-
Initial Conditions:
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Detection: PDA scan (e.g., 200-400 nm), with a discrete wavelength set at the analyte's λmax.
-
-
Screening: Run a generic gradient (e.g., 5-95% B over 15 minutes) on both the C18 and PFP columns with all stressed samples.
-
Evaluation: Compare the chromatograms. Look for the column that provides the best resolution between the parent peak and the largest degradant peak. This is your primary critical pair.
-
Optimization: Fine-tune the gradient slope, temperature, and flow rate to achieve a run time of less than 10 minutes while maintaining a resolution (Rs) of >2.0 for the critical pair.
-
-
Peak Purity and Method Validation:
-
Once an optimal method is achieved, peak purity must be confirmed. Use the PDA detector's software to assess the purity of the parent peak in all stressed samples. A purity angle less than the purity threshold indicates a spectrally pure peak.
-
If available, confirm the mass of the parent and major degradants using an in-line MS detector. This provides unequivocal evidence of peak identity.
-
Proceed with method validation according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.
-
Conclusion
Developing a stability-indicating HPLC method for fluorinated pharmaceutical intermediates requires more than a generic template. It demands a deep understanding of the analyte's unique chemistry, a strategic approach to forced degradation, and an informed selection of chromatographic tools. While C18 columns remain a viable starting point, PFP-based stationary phases offer an orthogonal and often superior separation mechanism for these challenging compounds. By following a systematic workflow grounded in regulatory principles and sound scientific reasoning, researchers can develop robust, reliable, and accurate methods that ensure the quality and safety of next-generation pharmaceuticals.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003. [Link]
A Senior Application Scientist's Guide to N-Arylpyrrole Synthesis: A Comparative Yield Analysis
Introduction: The Enduring Importance of the N-Arylpyrrole Scaffold
The N-arylpyrrole motif is a cornerstone in modern chemistry. As a privileged heterocyclic structure, it is integral to a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products.[1] Its unique electronic properties also make it a valuable component in organic materials, such as dyes, conjugated polymers, and semiconductors.[1] Given its prevalence, the efficient and high-yielding synthesis of N-arylpyrroles remains a critical focus for researchers in organic and medicinal chemistry.
This guide provides an in-depth comparative analysis of the most prominent methods for N-arylpyrrole synthesis. We move beyond simple procedural lists to explore the mechanistic rationale behind these techniques, offering field-proven insights into their respective advantages and limitations. By presenting quantitative yield data and detailed experimental protocols, this document serves as a practical resource for laboratory scientists and drug development professionals to select and optimize the ideal synthetic strategy for their specific target molecules.
Part 1: Classical Condensation Strategies
The foundational methods for pyrrole synthesis involve the condensation of a four-carbon backbone with a primary amine. These techniques, while over a century old, have been continuously refined and remain highly relevant.
The Paal-Knorr Synthesis: The Workhorse of Pyrrole Formation
The Paal-Knorr reaction, involving the condensation of a 1,4-dicarbonyl compound with a primary aryl amine, is arguably the most direct and widely used method for preparing N-substituted pyrroles.[1][2][3] Its simplicity and generally high yields make it a first-choice strategy in many synthetic campaigns.[3]
Mechanistic Rationale: The reaction is typically acid-catalyzed. The mechanism proceeds via the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The choice of catalyst is crucial; Brønsted or Lewis acids facilitate the dehydration steps. Modern variations focus on "green" catalysts that are milder and reusable.[3][4]
Caption: Clauson-Kaas Synthesis Workflow.
Comparative Yield Data: While classic conditions using acetic acid can lead to product decomposition, modern catalytic systems have significantly improved yields and broadened the substrate scope. [5][6]
| Amine Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Various Aromatic Amines | Copper(II) Chloride | Water | Reflux | 2-8 hrs | 71-96 | [7][8] |
| Various Aromatic Amines | L-(+)-Tartaric Acid-Choline Chloride | DES (Green Solvent) | - | - | 75-95 | [7] |
| Various Amines | Nano-sulfated TiO₂ | Solvent-free | - | Short | 80-98 | [8] |
| 4-Methoxyaniline | Sulfonated MWCNTs (Ultrasound) | Water | - | 20 min | 98 | [9] |
| Various Amines | Phosphorus Pentoxide | Toluene | 110 | - | 46-100 | [8]|
Advantages:
-
Uses a stable, commercially available 1,4-dicarbonyl precursor. [5]* Amenable to a wide range of modern, greener catalytic systems. [7] Disadvantages:
-
Traditional methods require high temperatures and strong acids, which can limit functional group tolerance and lead to side products. [5][6]* The cost of 2,5-dimethoxytetrahydrofuran can be a consideration for large-scale synthesis.
The Hantzsch Synthesis: A Multicomponent Approach
The Hantzsch pyrrole synthesis is a versatile multicomponent reaction that constructs highly substituted pyrroles from a β-ketoester, an α-haloketone, and a primary aryl amine. [10][11] Mechanistic Rationale: The reaction begins with the formation of an enamine intermediate from the aryl amine and the β-ketoester. This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular cyclization and dehydration afford the final aromatic pyrrole product. [11] Comparative Yield Data: Conventional Hantzsch syntheses often provide moderate yields. [12]However, non-conventional energy sources and organocatalysis have been shown to significantly improve reaction efficiency.
| β-Dicarbonyl | α-Haloketone | Amine | Conditions | Yield (%) | Reference |
| Pentane-2,4-dione | Phenacyl Bromides | Various Alkyl/Aryl | DABCO, Water | Moderate-Good | [12] |
| General | α-Bromoacetophenone | Various | Microwave, Solvent-free | Good | [12] |
| β-Ketoester | α-Haloketone | Ammonia/Primary Amine | Conventional (Ethanol, Heat) | 30-60 | [10] |
Advantages:
-
Excellent method for creating highly substituted, functionalized pyrroles in a single step. [10]* Readily available starting materials.
Disadvantages:
-
Traditional yields are often only moderate. [12]* Potential for side reactions, such as the competing Feist–Benary furan synthesis. [10][12]
Part 2: Modern Cross-Coupling Strategies
Transition-metal-catalyzed cross-coupling reactions represent the state-of-the-art for C-N bond formation, offering unparalleled scope and efficiency for the synthesis of N-arylpyrroles.
Buchwald-Hartwig Amination: The Gold Standard
The palladium-catalyzed Buchwald-Hartwig amination is one of the most powerful and versatile methods for forming C(aryl)-N bonds. [13]It involves the coupling of an aryl halide or triflate with pyrrole (or its derivatives) in the presence of a palladium catalyst, a phosphine ligand, and a base.
Mechanistic Rationale: The catalytic cycle involves three key steps: (1) Oxidative addition of the palladium(0) catalyst to the aryl halide, forming a Pd(II) intermediate. (2) Ligand exchange with the deprotonated pyrrole. (3) Reductive elimination to form the N-arylpyrrole product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical for facilitating the reductive elimination step and enhancing reaction rates. [14]
Caption: Buchwald-Hartwig Catalytic Cycle.
Comparative Yield Data: This method is known for its high efficiency across a broad range of substrates.
| Aryl Halide/Tosylate | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| Aryl Tosylates | Various Amines | Pd-PEPPSI-IPr(NMe₂)₂ | K₃PO₄, t-Amyl alcohol, 120°C | up to 99 | [15] |
| 2-Chloropyrimidine | Various Anilines | Pd₂(dba)₃ / Xantphos | NaOtBu, Toluene, Reflux | 27-82 | [16] |
| 1-Bromo-2,4-dimethylbenzene | 2-aminopyrimidine deriv. | Pd(PPh₃)₂Cl₂ / Xantphos | NaOtBu, Toluene, Reflux | 35 | [16] |
Advantages:
-
Extremely broad substrate scope, including heteroaryl halides.
-
High functional group tolerance.
-
Generally excellent yields. [15]* Well-understood mechanism allowing for rational optimization.
Disadvantages:
-
High cost of palladium catalysts and specialized phosphine ligands.
-
Requires inert atmosphere and anhydrous conditions.
-
Potential for heavy metal contamination in the final product.
Ullmann Condensation: The Copper-Catalyzed Alternative
The Ullmann condensation is the classic copper-promoted N-arylation of amines or heterocycles with aryl halides. [17]While traditional Ullmann reactions required harsh conditions (stoichiometric copper, >200 °C), modern ligand-accelerated protocols have made it a viable and cost-effective alternative to palladium catalysis.
Mechanistic Rationale: The precise mechanism can vary but is generally believed to involve an oxidative addition of Cu(I) to the aryl halide, followed by coordination of the pyrrole anion and subsequent reductive elimination. The use of ligands, such as diamines or N-heterocyclic carbenes (NHCs), stabilizes the copper intermediates and facilitates the catalytic turnover at lower temperatures.
Comparative Yield Data: Modern Ullmann-type reactions can achieve yields comparable to palladium-catalyzed methods.
| Aryl Halide | N-Heterocycle | Catalyst System | Conditions | Yield (%) | Reference |
| Aryl Iodides | Imidazoles | CuI / L-proline | K₂CO₃, DMSO, 90°C | Good-Excellent | [18] |
| 2-Haloquinolines/pyridines | Azoles | Cu(I)-NHC complex | - | 80-98 | [19] |
| 2-Bromopyrrole | 2-Bromopyrrole | Copper-bronze | DMF, 140°C | 91.6 | [20] |
Advantages:
-
Uses abundant and inexpensive copper as the catalyst.
-
Often complementary to palladium catalysis in terms of substrate scope and reactivity.
Disadvantages:
-
Can still require higher temperatures than Buchwald-Hartwig reactions. [17]* Ligand optimization can be less straightforward than with palladium systems.
Part 3: Experimental Protocols
To ensure the practical applicability of this guide, detailed, self-validating protocols for two key methods are provided below.
Protocol 1: Green Paal-Knorr Synthesis using an Alumina Catalyst (Solvent-Free)
This protocol is adapted from the work of Martinez et al., demonstrating a highly efficient and environmentally benign approach. [4]
-
Materials: Acetonylacetone (1 mmol, 1.0 eq), Aniline (1 mmol, 1.0 eq), CATAPAL 200 alumina (low catalyst loading, e.g., 10 mol%).
-
Procedure:
-
In a 10 mL round-bottom flask, combine acetonylacetone (1 mmol) and aniline (1 mmol).
-
Add the CATAPAL 200 catalyst to the mixture.
-
Equip the flask with a magnetic stir bar and a reflux condenser (open to the atmosphere).
-
Place the flask in a preheated oil bath at 60°C.
-
Stir the reaction mixture vigorously for 45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture to remove the solid alumina catalyst. The catalyst can be washed, dried, and reused.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the pure N-phenyl-2,5-dimethylpyrrole.
-
-
Validation: The expected yield for this transformation is approximately 97%. Product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Clauson-Kaas Synthesis in Water using a Copper Catalyst
This protocol is based on the procedure developed by Deng et al., highlighting a green synthesis in an aqueous medium. [7][8]
-
Materials: Aromatic amine (1 mmol, 1.0 eq), 2,5-dimethoxytetrahydrofuran (1.2 mmol, 1.2 eq), Copper(II) chloride (CuCl₂, 10 mol%), Water.
-
Procedure:
-
To a round-bottom flask, add the aromatic amine (1 mmol), water, and CuCl₂ (10 mol%).
-
Stir the mixture until the catalyst is dissolved or well-suspended.
-
Add 2,5-dimethoxytetrahydrofuran (1.2 mmol) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100°C) with vigorous stirring.
-
Maintain reflux for 2-8 hours, monitoring the reaction by TLC. Note that electron-donating groups on the aniline may lead to shorter reaction times than electron-withdrawing groups. [8] 6. After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to afford the crude N-arylpyrrole, which can be purified by column chromatography if necessary.
-
-
Validation: Expected yields range from 71-96%. The structure should be confirmed by spectroscopic methods.
Part 4: Overall Comparative Summary and Conclusion
| Synthesis Method | Key Starting Materials | Key Reagents/Catalysts | General Yield Range | Key Advantages | Key Limitations |
| Paal-Knorr | 1,4-Dicarbonyl, Aryl Amine | Acid catalyst (Brønsted/Lewis) | 60-97% | Simplicity, high atom economy, adaptable to green conditions. [3] | Availability of substituted 1,4-dicarbonyls can be challenging. [2] |
| Clauson-Kaas | 2,5-Dialkoxytetrahydrofuran, Aryl Amine | Acid catalyst | 70-98% | Uses stable, common starting materials. [5] | Classic conditions are harsh; can be overcome with modern catalysts. [5][6] |
| Hantzsch | β-Ketoester, α-Haloketone, Aryl Amine | Base or organocatalyst | 30-60% (classic), >60% (modern) | Multicomponent; creates highly substituted pyrroles. [10] | Moderate yields traditionally; potential for side reactions. [12] |
| Buchwald-Hartwig | Pyrrole, Aryl Halide/Triflate | Palladium catalyst, Phosphine ligand, Base | 80-99% | Excellent yields, massive substrate scope, high functional group tolerance. | High cost of catalyst/ligand, requires inert conditions. |
| Ullmann | Pyrrole, Aryl Halide | Copper catalyst, Ligand, Base | 70-98% | Inexpensive catalyst, complementary to Pd-methods. | Often requires higher temperatures than Buchwald-Hartwig. [17] |
The synthesis of N-arylpyrroles is a mature field, yet one that continues to evolve. While classical condensation reactions like the Paal-Knorr and Clauson-Kaas syntheses remain indispensable due to their simplicity and cost-effectiveness—especially with modern green chemistry adaptations—they are often constrained by the availability of appropriately substituted starting materials. For ultimate flexibility, scope, and yield, transition-metal-catalyzed cross-coupling reactions are unsurpassed. The Buchwald-Hartwig amination stands as the premier method for complex targets, while modern Ullmann condensations offer a highly effective and economical alternative. The optimal choice of method will always depend on the specific structural requirements of the target molecule, scale of the reaction, cost considerations, and the functional group tolerance required.
References
- A Comparative Analysis of Solvent Effects in N-Aryl Pyrrole Synthesis from 2,5-Dimethoxytetrahydrofuran. Benchchem.
- Atroposelective Synthesis of Axially Chiral N‐Arylpyrroles by Chiral‐at‐Rhodium Catalysis.
- Recent Advancements in Pyrrole Synthesis. PubMed Central.
- Pyrrole synthesis. Organic Chemistry Portal.
- Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis.
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals.
- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
- Bischler–Möhlau indole synthesis. Wikipedia.
- Recent approaches in the organocatalytic synthesis of pyrroles. RSC Publishing.
- Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines.
- The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Thieme.
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.
- Hantzsch pyrrole synthesis. Grokipedia.
- Clauson-Kaas Pyrrole Synthesis.
- Bischler-Möhlau indole synthesis. chemeurope.com.
- Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. ScienceDirect.
- Bischler-Möhlau indole synthesis. Semantic Scholar.
- Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society.
- A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction.
- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Hantzsch pyrrole synthesis. Wikipedia.
- Asymmetric Paal–Knorr Pyrrole Synthesis. Thieme.
- Ullmann condens
- High-yielding ullmann reaction for the preparation of bipyrroles.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
- Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
- The Ultimate Guide to Buchwald-Hartwig Amin
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central.
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A Comparative Spectroscopic Guide to 2- and 3-Formylpyrrole Derivatives
This guide offers an in-depth spectroscopic comparison of 2- and 3-formylpyrrole derivatives, tailored for researchers, scientists, and professionals in drug development. By examining the nuances in UV-Vis, IR, and NMR spectroscopy, this document aims to provide a foundational understanding of how the seemingly subtle difference in the position of a formyl group profoundly impacts the electronic and structural properties of the pyrrole ring. This understanding is critical for the accurate identification, characterization, and application of these important heterocyclic compounds.
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, and its functionalization with a formyl group opens avenues for a myriad of synthetic transformations. The location of this aldehyde functionality, either at the C2 or C3 position, dictates the molecule's reactivity, conjugation, and, consequently, its spectroscopic signature. This guide will dissect these differences, supported by experimental data and theoretical principles, to empower researchers in their synthetic and analytical endeavors.
The Decisive Role of Formyl Group Position: An Electronic Perspective
The spectroscopic disparities between 2- and 3-formylpyrrole originate from the distinct electronic interplay between the formyl substituent and the pyrrole ring. The position of the electron-withdrawing formyl group alters the degree of conjugation and polarization within the molecule.
In 2-formylpyrrole, the aldehyde group is in direct conjugation with the nitrogen lone pair through the π-system of the pyrrole ring. This extended conjugation leads to a more significant delocalization of electron density, influencing the energy levels of the molecular orbitals. Conversely, in 3-formylpyrrole, the formyl group is not in direct conjugation with the nitrogen atom, resulting in a less extensive delocalization of the π-electrons. These fundamental electronic differences are the primary drivers of the distinct spectroscopic characteristics observed for these isomers.
Diagram of Electronic Effects in 2- and 3-Formylpyrrole
Caption: Electronic differences between 2- and 3-formylpyrrole isomers.
UV-Visible Spectroscopy: A Tale of Two Conjugations
UV-Vis spectroscopy, a technique sensitive to electronic transitions, provides a clear distinction between the two isomers. The extended conjugation in 2-formylpyrrole derivatives results in a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, 2-formylpyrroles absorb light at longer wavelengths (a bathochromic or red shift) compared to their 3-formyl counterparts.[1][2]
For instance, 2-formylpyrrole in an aqueous solution exhibits an absorption maximum (λmax) that is typically shifted to a longer wavelength compared to 3-formylpyrrole under the same conditions.[3][4] This phenomenon is a direct consequence of the more stabilized excited state in the 2-substituted isomer due to greater charge delocalization.
Table 1: Comparative UV-Vis Absorption Data
| Compound | Solvent | λmax (nm) | Rationale for Difference |
| 2-Formylpyrrole Derivative | Methanol | ~290-310[5] | Extended conjugation leads to a smaller HOMO-LUMO gap, requiring lower energy (longer wavelength) for electronic excitation. |
| 3-Formylpyrrole Derivative | Methanol | ~250-270 | Less effective conjugation results in a larger HOMO-LUMO gap, necessitating higher energy (shorter wavelength) for excitation. |
Infrared Spectroscopy: Probing Vibrational Frequencies
Infrared (IR) spectroscopy allows for the interrogation of molecular vibrations and provides valuable information about the electronic environment of the carbonyl (C=O) and N-H bonds.[6][7]
The C=O stretching frequency in 2-formylpyrrole derivatives is typically observed at a lower wavenumber compared to 3-formylpyrrole derivatives. This is attributed to the increased single-bond character of the C=O bond in the 2-isomer due to resonance-induced electron delocalization. This delocalization weakens the double bond, requiring less energy to excite its stretching vibration.
Conversely, the N-H stretching frequency in 2-formylpyrrole can be influenced by intramolecular hydrogen bonding between the N-H proton and the formyl oxygen, which is not possible in the 3-isomer. This interaction can lead to a broadening and shifting of the N-H absorption band.[8]
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹)
| Functional Group | 2-Formylpyrrole Derivative | 3-Formylpyrrole Derivative | Key Differentiator |
| C=O Stretch | 1650-1670[9] | 1680-1700 | The lower frequency in the 2-isomer reflects greater C=O bond polarization and delocalization. |
| N-H Stretch | 3200-3400 (can be broad)[10] | 3300-3500 (typically sharper) | Potential for intramolecular hydrogen bonding in the 2-isomer can lead to band broadening. |
| C-H (aldehyde) | ~2820 and ~2720 | ~2830 and ~2730 | Less diagnostically significant for distinguishing isomers. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing between 2- and 3-formylpyrrole isomers, providing unambiguous information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
The chemical shifts of the pyrrole ring protons are highly sensitive to the position of the electron-withdrawing formyl group. In 2-formylpyrrole, the aldehyde proton itself appears as a sharp singlet significantly downfield, typically between δ 9.0 and 9.5 ppm. The ring protons also exhibit characteristic shifts and coupling patterns. The proton at the C5 position is notably deshielded due to its proximity to the electron-withdrawing group.
In contrast, the aldehyde proton of 3-formylpyrrole generally appears slightly less downfield. The ring protons in the 3-isomer experience a different pattern of deshielding, with the C2 and C5 protons being the most affected.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide further confirmation of the isomeric identity. The carbonyl carbon of 2-formylpyrrole resonates at a different chemical shift compared to that of 3-formylpyrrole. More diagnostically, the chemical shifts of the pyrrole ring carbons are distinctly different due to the varied electronic effects of the formyl group at each position.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | 2-Formylpyrrole[11] | 3-Formylpyrrole |
| ¹H NMR | ||
| CHO | ~9.5 | ~9.8 |
| H2 | - | ~7.5 |
| H3 | ~6.4 | - |
| H4 | ~6.2 | ~6.7 |
| H5 | ~7.0 | ~7.5 |
| NH | ~9.7 (broad) | ~9.0 (broad) |
| ¹³C NMR | ||
| CHO | ~178 | ~185 |
| C2 | ~132 | ~128 |
| C3 | ~110 | ~125 |
| C4 | ~123 | ~112 |
| C5 | ~142 | ~128 |
Note: Exact chemical shifts can vary depending on the solvent and other substituents on the pyrrole ring.
Experimental Protocols
To reliably differentiate between these isomers, standardized experimental procedures are crucial. Below are representative protocols for the synthesis and spectroscopic analysis of 2- and 3-formylpyrrole.
Synthesis of 2-Formylpyrrole (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles like pyrrole.[12]
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of dimethylformamide (DMF) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Reaction with Pyrrole: Dissolve pyrrole in a suitable solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (typically 1-2 hours), monitoring the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Spectroscopic Analysis Workflow
The following workflow ensures consistent and high-quality data for comparative analysis.
Caption: Standardized workflow for spectroscopic analysis of formylpyrrole derivatives.
Conclusion
The spectroscopic comparison of 2- and 3-formylpyrrole derivatives reveals a clear and predictable set of differences rooted in their distinct electronic structures. The extended conjugation in the 2-isomer consistently leads to a bathochromic shift in the UV-Vis spectrum and a lower C=O stretching frequency in the IR spectrum. NMR spectroscopy provides the most definitive evidence, with characteristic chemical shift patterns for both protons and carbons that allow for unambiguous structural assignment.
By understanding these fundamental spectroscopic principles and employing standardized analytical protocols, researchers can confidently characterize their synthetic products, leading to more robust and reliable outcomes in drug discovery and materials science.
References
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Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8), 834-855. [Link]
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Geng, H., Chen, J., Furkert, D. P., Jiang, S., & Brimble, M. A. (2012). A convergent synthesis of the 2-formylpyrrole spiroketal natural product acortatarin A. Organic & Biomolecular Chemistry, 10(42), 8473-8481. [Link]
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Wood, J. M., Furkert, D. P., & Brimble, M. A. (2019). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural product reports, 36(2), 274-295. [Link]
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Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). RSC Advances, 9(59), 34263-34267. [Link]
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Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). National Institutes of Health. [Link]
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Lee, J., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry, 70(40), 13037-13046. [Link]
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Baldwin, J. E., & Adlington, R. M. (1995). Synthesis of 3-chloro-2-formylpyrrole derivatives. Heterocycles, 41(12), 2415-2420. [Link]
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Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. (n.d.). ResearchGate. [Link]
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What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? (2016, September 16). Master Organic Chemistry. [Link]
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UV–visible spectroscopy study of (a) pyrrole monomer and (b) polypyrrole. (n.d.). ResearchGate. [Link]
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Xu, K., et al. (2020). Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. Organic Letters, 22(15), 6107-6111. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde
This document provides a detailed protocol for the safe handling and disposal of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde (CAS No. 383136-19-4). As a fluorinated pyrrole derivative, this compound is a valuable intermediate in pharmaceutical research and drug development. However, its chemical properties necessitate a rigorous and compliant disposal process to ensure laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles.
Hazard Identification and Essential Safety Profile
While a complete, peer-reviewed toxicological profile for this compound is not extensively documented, a robust safety assessment can be synthesized from the data available for structurally analogous compounds, such as other fluorophenyl-pyrrole carboxaldehydes and the parent pyrrole molecule. The primary hazards are associated with irritation and acute toxicity.
The presence of the aldehyde group and the fluorinated aromatic ring suggests that the compound should be handled as a hazardous substance. Data from similar chemicals indicate that it may be harmful if swallowed, inhaled, or absorbed through the skin, and is likely to cause skin and serious eye irritation[1][2][3]. All waste generated from the handling of this compound must be considered hazardous and managed accordingly[4][5][6].
Table 1: Synthesized Hazard Profile Based on Analogous Compounds
| Hazard Classification | Anticipated Risk | Source / Justification |
|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed | Based on GHS classifications for similar fluorophenyl-pyrrole derivatives[2][3]. |
| Skin Corrosion/Irritation | Causes skin irritation | A common property of carboxaldehydes and pyrrole derivatives[2][7][8]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Expected behavior for fine chemical solids and aldehyde-containing compounds[3][7][8]. |
| Specific Target Organ Toxicity | May cause respiratory irritation | Inhalation of fine dust should be avoided[7][8]. |
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before any waste handling begins, establishing a safe working environment is paramount. The causality here is simple: minimizing exposure eliminates risk.
-
Engineering Controls : All handling and preparation of waste containing this compound must be conducted within a properly functioning chemical fume hood. This is crucial to prevent the inhalation of any fine dust or aerosols[9].
-
Personal Protective Equipment (PPE) : A multi-barrier approach is essential.
-
Eye Protection : Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory[8][10].
-
Hand Protection : Chemically resistant gloves, such as nitrile rubber, must be worn. Always check the manufacturer's recommendations for breakthrough time[5].
-
Body Protection : A lab coat and appropriate protective clothing must be worn to prevent skin exposure. For large quantities or spill cleanup, additional protective clothing may be necessary[11].
-
Step-by-Step Waste Collection and Segregation Protocol
Proper disposal begins at the point of generation. The core principle is waste segregation—never mix incompatible waste streams[9][12].
Step 1: Identify the Waste Stream Determine the physical state of the waste.
-
Solid Waste : Unused or expired this compound, and materials used for spill cleanup (e.g., absorbent pads, contaminated rags).
-
Contaminated Labware : Disposable items such as weighing boats, pipette tips, and gloves that have come into direct contact with the chemical.
-
Liquid Waste : Solutions containing the dissolved compound and the first rinse from cleaning glassware. Note that subsequent rinses of glassware containing highly toxic materials may also need to be collected[12].
Step 2: Select the Appropriate Waste Container
-
Use only UN-rated, chemically compatible containers designated for hazardous solid or liquid waste.
-
Containers must have a secure, tight-fitting lid to prevent leaks or the release of vapors. Keep containers closed except when adding waste[12].
-
For solid waste, a sealable, labeled plastic bag or a rigid container is appropriate[1].
Step 3: Waste Collection and Handling
-
For Solid Waste : Carefully sweep or vacuum up the material. Avoid any actions that could generate dust[1][11]. Place the collected solid into the designated hazardous waste container.
-
For Contaminated Labware : Place all contaminated disposable items directly into the solid hazardous waste container.
-
For Liquid Waste : Collect all solutions and the initial solvent rinse from glassware into a designated hazardous liquid waste container. Do not mix aqueous and organic solvent waste streams[12].
Step 4: Labeling and Temporary Storage
-
Labeling : Immediately label the waste container with an official hazardous waste tag. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazard pictograms (e.g., exclamation mark for irritant/harmful).
-
The accumulation start date.
-
-
Storage : Store the sealed and labeled waste container in a cool, dry, and well-ventilated area designated for hazardous waste[9][11]. Ensure it is stored away from incompatible materials like strong oxidizing agents and acids[4]. Use secondary containment for all liquid waste containers to mitigate spills[12].
Disposal Workflow and Decision Diagram
The following diagram outlines the logical flow for the proper management and disposal of waste containing this compound.
Caption: Disposal Workflow for this compound.
Final Disposal Pathways
The ultimate destruction or containment of chemical waste must be handled by certified professionals in compliance with all local, state, and federal regulations[4]. For a fluorinated organic compound like this, two primary methods are generally considered:
-
High-Temperature Incineration : This is the preferred and most effective method for destroying fluorinated organic compounds[10]. Incineration at temperatures sufficient to break the strong carbon-fluorine bond ensures the complete destruction of the molecule, preventing its persistence in the environment[13]. The process must be conducted in a specialized chemical incinerator equipped with afterburners and scrubbers to neutralize hazardous combustion products like hydrogen fluoride[14].
-
Hazardous Waste Landfill : While an option under some regulations, landfilling is less ideal as it only contains the waste rather than destroying it[13]. This method relies on engineered liners and environmental controls to prevent leaching. Given the "forever chemical" nature of some fluorinated compounds, destruction via incineration is the more environmentally responsible choice.
All disposal activities must be coordinated through your institution's Environmental Health and Safety (EHS) office and executed by a licensed hazardous waste disposal company.
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE : Before addressing the spill, don the appropriate PPE as described in Section 2.
-
Containment and Cleanup : For a small solid spill, gently sweep or vacuum the material and place it into a labeled container for hazardous waste disposal[1][11]. Avoid creating dust. Do not use air hoses for cleanup[1].
-
Decontamination : Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.
-
Reporting : Report the incident to your laboratory supervisor and EHS department in accordance with institutional policy.
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A Researcher's Guide to the Safe Handling of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde
In the landscape of pharmaceutical research and development, the synthesis and application of novel fluorinated organic compounds are paramount. The introduction of fluorine into organic molecules can significantly modulate their biological activity, making them key components in modern drug discovery.[1] However, the unique properties of these compounds also necessitate a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information for handling 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde, a compound of interest for its potential applications in medicinal chemistry. Our focus is to provide procedural, step-by-step guidance that is grounded in scientific principles, ensuring the safety of researchers and the integrity of their work.
Understanding the Hazard Profile
Fluorinated organic compounds, as a class, can present unique challenges. The carbon-fluorine bond is exceptionally strong, which can render these molecules persistent in the environment.[5][6] Furthermore, the metabolism of some fluorinated compounds can produce toxic byproducts.[6] Therefore, a cautious and well-informed approach is crucial.
A thorough risk assessment should be conducted before any handling of this compound. This involves a careful evaluation of the specific procedures to be undertaken, the quantities involved, and the potential for exposure.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate Personal Protective Equipment (PPE) is the cornerstone of safe laboratory practice. For handling this compound, a multi-layered approach is recommended to provide comprehensive protection.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides good resistance to a range of chemicals.[7] Double-gloving is recommended for enhanced protection, especially during prolonged handling. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face.[5] |
| Body Protection | Flame-resistant lab coat | Protects against splashes and contact with the skin. A flame-resistant coat is a general good practice in a chemical laboratory.[8] |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to minimize inhalation exposure.[9] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be considered.[8] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
-
Preparation and Pre-Handling Check:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary PPE and inspect it for any signs of damage.
-
Have appropriate spill containment materials readily available.
-
-
Handling the Compound:
-
Conduct all weighing and transfers of the solid compound within the chemical fume hood to minimize the risk of inhalation of any dust particles.[9]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep the container of the compound tightly closed when not in use.[2]
-
-
Post-Handling Procedures:
-
Thoroughly decontaminate the work area within the fume hood.
-
Carefully remove PPE, avoiding contact with any contaminated surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures: Preparedness is Key
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[9] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[10][11]
-
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper) in a designated, labeled hazardous waste container.
-
Collect any liquid waste containing the compound in a separate, labeled container for halogenated organic waste.[11]
-
-
Labeling and Storage:
-
Clearly label all waste containers with the full chemical name and the words "Hazardous Waste."
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.
-
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Workflow for selecting appropriate PPE.
Conclusion
The responsible handling of novel chemical entities like this compound is fundamental to both laboratory safety and the advancement of scientific research. By understanding the potential hazards, implementing a robust PPE strategy, adhering to a detailed operational plan, and ensuring proper waste disposal, researchers can confidently and safely explore the potential of this and other fluorinated compounds. This guide serves as a foundational resource, and it is imperative that all laboratory personnel receive training on these procedures and consult their institution's specific safety protocols.
References
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- 1H-Pyrrole-2-carboxaldehyde Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
